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Core Science & Biosynthesis

Foundational

Ethyl 2-chlorobenzylcarbamate: Structural Chemistry, Synthetic Methodologies, and Translational Applications

Executive Summary Ethyl 2-chlorobenzylcarbamate is a versatile organic intermediate and bioactive scaffold characterized by its robust carbamate linkage and ortho-chlorinated benzyl ring. As a structural chimera, it brid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-chlorobenzylcarbamate is a versatile organic intermediate and bioactive scaffold characterized by its robust carbamate linkage and ortho-chlorinated benzyl ring. As a structural chimera, it bridges the gap between agricultural pest control and advanced human therapeutics. Recent pharmacological studies highlight its potential as a novel ixodicide (anti-tick agent) operating via non-traditional pathways[1]. Simultaneously, in medicinal chemistry, it serves as a critical precursor in the synthesis of benzimidazolidinone derivatives, which function as potent 2[2]. This whitepaper provides a comprehensive technical analysis of its physicochemical properties, validated synthetic protocols, and downstream applications.

Molecular Architecture & Physicochemical Profile

The molecule consists of a 2-chlorobenzyl moiety covalently attached to an ethyl carbamate (urethane) group. The presence of the ortho-chlorine atom introduces significant steric hindrance and electron-withdrawing inductive effects, which stabilize the benzylic position against oxidative metabolism while modulating the conformational flexibility of the carbamate linkage.

Table 1: Physicochemical Properties of Ethyl 2-chlorobenzylcarbamate

PropertyValueMethod/Condition
IUPAC Name Ethyl (2-chlorobenzyl)carbamateStandard Nomenclature
Molecular Formula C10H12ClNO2Elemental Analysis
Molecular Weight 213.66 g/mol Calculated
Physical State Pale yellow solidRoom Temperature[1]
Melting Point 30°C – 32°CCapillary Method[1]
Yield (Optimized) 86.3% – QuantitativeNucleophilic Acylation[1][2]

Mechanistic Synthetic Workflows

The synthesis of ethyl 2-chlorobenzylcarbamate relies on the nucleophilic acyl substitution of ethyl chloroformate by 2-chlorobenzylamine. As an application scientist, it is critical to select the appropriate base and solvent system to control reaction kinetics and suppress side-product formation (e.g., symmetrical ureas). Two validated methodologies are detailed below.

Method A: Pyridine-Catalyzed Homogeneous Acylation

This protocol utilizes pyridine as both a solvent and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate[2].

  • Initiation: Dissolve 1.77 g (~12.5 mmol) of 2-chlorobenzylamine in 10 mL of anhydrous pyridine.

  • Thermal Control: Submerge the reaction vessel in an ice bath to achieve 0°C. Causality: The subsequent acylation is highly exothermic. Maintaining 0°C prevents the volatilization of ethyl chloroformate and suppresses the formation of bis-benzyl urea derivatives.

  • Acylation: Add 1.44 mL of ethyl chloroformate dropwise over 20 minutes.

  • Propagation: Remove the ice bath and stir for 40 minutes to ensure complete conversion.

  • Quenching & Extraction: Add 1N HCl and extract with ethyl acetate. Causality: The 1N HCl selectively protonates the pyridine solvent and any unreacted amine, partitioning them into the aqueous phase.

  • Purification: Wash the organic layer sequentially with 1N HCl, saturated aqueous NaHCO3 (to neutralize residual acid), and saturated brine.

  • Isolation: Dry over anhydrous MgSO4, filter, and concentrate in vacuo to yield the product quantitatively (2.715 g)[2].

Method B: Heterogeneous Carbonate-Mediated Synthesis

For applications requiring the avoidance of toxic organic bases like pyridine, a heterogeneous inorganic base system is preferred[1].

  • Initiation: Dissolve the 2-chlorobenzylamine derivative in acetone.

  • Base Addition: Add anhydrous K2CO3 to the solution. Causality: K2CO3 acts as an acid scavenger to neutralize the HCl byproduct without acting as a competing nucleophile.

  • Thermal Control: Maintain agitation between -10°C and 0°C.

  • Acylation: Introduce a solution of ethyl chloroformate dropwise.

  • Monitoring: Track reaction progress via Thin Layer Chromatography (TLC) to ensure a self-validating completion point.

  • Isolation: Upon completion, evaporate the acetone solvent.

  • Recrystallization: Purify the crude solid using an n-hexane/acetone (95:5) solvent system to achieve an 86.3% yield of pure pale yellow crystals[1].

SynthWorkflow A 2-Chlorobenzylamine + Base (Pyridine or K2CO3) B Temperature Control (0°C to -10°C) A->B Prevents urea byproducts C Dropwise Addition: Ethyl Chloroformate B->C D Nucleophilic Acyl Substitution (Stir 40 mins) C->D TLC Monitoring E Aqueous Quench & Extraction (1N HCl / EtOAc) D->E F Phase Washing (1N HCl, NaHCO3, Brine) E->F Removes unreacted amine & base G Drying & Concentration (MgSO4, in vacuo) F->G H Ethyl 2-chlorobenzylcarbamate (Yield: 86% - Quant.) G->H

Figure 1: Validated experimental workflow for the synthesis of Ethyl 2-chlorobenzylcarbamate.

Spectroscopic Validation (IR & NMR Markers)

To ensure the trustworthiness of the synthesized batch, spectroscopic validation is mandatory. The carbamate functional group presents distinct vibrational frequencies.

  • Infrared (IR) Spectroscopy (ATR, solid phase): Key diagnostic peaks include 3297 cm⁻¹ (N-H stretch), 3062 cm⁻¹ (Aromatic C-H stretch), 2977/2932 cm⁻¹ (Aliphatic C-H stretches), and 1681 cm⁻¹ (C=O stretch)[1]. Causality: The carbonyl stretch at 1681 cm⁻¹ is lower than a typical ester (~1735 cm⁻¹) due to the resonance donation from the adjacent nitrogen lone pair, which increases the single-bond character of the C=O bond.

  • Proton NMR (1H-NMR, CDCl3, 300 MHz): The ethyl group appears as a triplet at δ 1.24 (3H, J = 7.1 Hz) and a quartet at δ 4.12 (2H, J = 7.0 Hz). The benzylic protons appear as a doublet at δ 4.43 (2H, J = 6.4 Hz) due to coupling with the adjacent N-H proton, which manifests as a broad singlet at δ 5.24. Aromatic protons resonate between δ 7.17 and 7.40 (4H, m)[2].

Translational Pharmacology

Novel Ixodicide Development (Non-AChE Targets)

Babesiosis and other tick-borne diseases cause massive agricultural losses globally. Traditional carbamates function as ixodicides by irreversibly inhibiting the Acetylcholinesterase (AChE) enzyme. However, ticks rapidly develop resistance. Recent in vivo studies on 1 (including the 2-chloro derivative) demonstrate high efficacy (up to 99.9%) against pyrethroid- and organophosphate-resistant tick strains[1]. Crucially, biochemical assays reveal that these specific carbamates do not inhibit AChE, indicating a novel, yet-to-be-fully-elucidated pharmacological target, thereby bypassing existing resistance mechanisms[1].

Intermediate in Growth Hormone Secretagogue (GHS) Synthesis

In human therapeutics, ethyl 2-chlorobenzylcarbamate is a vital building block for creating orally active growth hormone secretagogues. It undergoes a nucleophilic aromatic substitution (SNAr) with 2-chloro-3,5-dinitrobenzotrifluoride (mediated by NaH in THF) to form complex benzimidazolidinone derivatives[2]. These derivatives act as potent agonists at the Growth Hormone Secretagogue Receptor 1a (GHSR1a).

GHS_Pathway A Benzimidazolidinone Derivative B GHSR1a Receptor (Pituitary Gland) A->B Agonism C Gq/11 Protein Activation B->C D Phospholipase C (PLC) Cleavage C->D E IP3 / DAG Release & Ca2+ Efflux D->E F Endogenous GH Secretion E->F

Figure 2: GHSR1a signaling pathway activated by Benzimidazolidinone derivatives.

By stimulating this Gq/11-coupled GPCR pathway, these compounds trigger intracellular calcium release, leading to the pulsatile secretion of endogenous growth hormone. This offers a significant clinical advantage over recombinant GH, which requires subcutaneous injection[2].

References

  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Scirp.org. 1

  • BENZIMIDAZOLIDINONE DERIVATIVES - EP 1364945 A1. European Patent Office / Googleapis.com. 2

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-chlorobenzylcarbamate

For Immediate Release This technical guide provides a detailed analysis of the molecular weight and solubility profile of Ethyl 2-chlorobenzylcarbamate, a compound of interest for researchers, scientists, and professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide provides a detailed analysis of the molecular weight and solubility profile of Ethyl 2-chlorobenzylcarbamate, a compound of interest for researchers, scientists, and professionals in the field of drug development. This document offers a comprehensive overview of its physicochemical characteristics and outlines a robust experimental protocol for solubility determination.

Introduction: Understanding Ethyl 2-chlorobenzylcarbamate

Ethyl 2-chlorobenzylcarbamate belongs to the carbamate class of organic compounds, which are esters of carbamic acid. Carbamates are structurally diverse and have found applications in various fields, including medicine and agriculture.[1][2] The physicochemical properties of a compound, such as its molecular weight and solubility, are fundamental to its behavior in biological and chemical systems. Accurate characterization of these properties is a critical first step in the drug discovery and development pipeline, influencing factors such as bioavailability, formulation, and potential therapeutic efficacy.

Core Physicochemical Properties

A thorough understanding of the foundational physicochemical properties of Ethyl 2-chlorobenzylcarbamate is paramount for its application in research and development. These properties govern its behavior in various solvents and biological matrices.

Molecular Weight

The molecular weight of a compound is a fundamental physical property calculated from its chemical formula. For Ethyl 2-chlorobenzylcarbamate, with the chemical formula C10H12ClNO2, the molecular weight is determined as follows:

  • Carbon (C): 10 atoms × 12.011 g/mol = 120.11 g/mol

  • Hydrogen (H): 12 atoms × 1.008 g/mol = 12.096 g/mol

  • Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol

  • Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

Total Molecular Weight = 213.66 g/mol

This calculated molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for various analytical techniques.

Solubility Profile

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[3] Carbamates, as a class, exhibit varied solubility depending on their specific structure.

Table 1: Predicted Solubility Profile of Ethyl 2-chlorobenzylcarbamate

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Insights
Polar Protic Water, Ethanol, MethanolLow to ModerateThe presence of the carbamate group allows for hydrogen bonding, but the aromatic ring and the ethyl group introduce nonpolar character, limiting aqueous solubility.[1][4] Solubility is expected to be higher in alcohols compared to water.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)HighThese solvents can engage in dipole-dipole interactions with the polar carbamate moiety without the steric hindrance of hydrogen bond donation, often leading to good solubility for many organic compounds.[1][5]
Nonpolar Hexane, Toluene, ChloroformLow to ModerateWhile the benzyl and ethyl groups provide some nonpolar character, the polar carbamate group will limit solubility in highly nonpolar solvents.[1][2] Some solubility may be observed in solvents with intermediate polarity like chloroform.[4]
Aqueous Buffers Phosphate-Buffered Saline (PBS)pH-DependentThe solubility of ionizable compounds can be significantly influenced by the pH of the aqueous medium.[6] While Ethyl 2-chlorobenzylcarbamate is not strongly acidic or basic, extreme pH values could potentially lead to hydrolysis of the carbamate bond over time.[2]

Experimental Determination of Solubility: A Step-by-Step Protocol

To empirically determine the solubility of Ethyl 2-chlorobenzylcarbamate, a robust and reproducible experimental method is required. The shake-flask method is a widely accepted and conceptually straightforward approach for determining thermodynamic solubility.[6]

Rationale for Method Selection

The shake-flask method involves adding an excess of the solid compound to a known volume of solvent and allowing the system to reach equilibrium. This "excess solid" approach ensures that the resulting solution is saturated, providing a direct measure of the thermodynamic solubility.[7] This method is advantageous for its simplicity and accuracy when performed correctly.

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of Ethyl 2-chlorobenzylcarbamate.

Figure 1: Experimental workflow for the determination of the thermodynamic solubility of Ethyl 2-chlorobenzylcarbamate using the shake-flask method.

Detailed Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid Ethyl 2-chlorobenzylcarbamate to a series of vials, each containing a precise volume (e.g., 1 mL) of the desired solvent (e.g., water, ethanol, DMSO, hexane). The amount of solid should be sufficient to ensure that undissolved material remains after equilibration.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaker or rotator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to allow the system to reach equilibrium (typically 24 to 48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to sediment.

    • Carefully collect a sample of the supernatant. It is crucial to avoid disturbing the solid material at the bottom. Filtration through a syringe filter (e.g., 0.22 µm) or centrifugation can be used to ensure a clear, particle-free solution.

  • Quantification:

    • Prepare a series of dilutions of the clear supernatant.

    • Analyze the concentration of Ethyl 2-chlorobenzylcarbamate in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Analysis:

    • Calculate the concentration of the saturated solution based on the analytical results and the dilution factor. This concentration represents the solubility of Ethyl 2-chlorobenzylcarbamate in the tested solvent at the specified temperature.

Conclusion

This technical guide has provided a detailed overview of the molecular weight and a predicted solubility profile for Ethyl 2-chlorobenzylcarbamate. The calculated molecular weight of 213.66 g/mol serves as a fundamental parameter for further research. The predicted solubility suggests high solubility in polar aprotic solvents and lower solubility in water and nonpolar solvents. To obtain precise solubility data, a detailed, step-by-step experimental protocol based on the reliable shake-flask method has been presented. Adherence to this protocol will enable researchers to generate accurate and reproducible solubility data, which is essential for advancing the study and application of this compound.

References

  • Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review - PMC.
  • Carbamates: Are they “Good” or “Bad Guys”? - SciELO.
  • Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables | IntechOpen.
  • Compound solubility measurements for early drug discovery | Computational Chemistry.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Can CC(Cellulose Carbamate) be dissolved in any organic solvent? - ResearchGate.
  • Paper : - Pesticide Chemistry Carbamates.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH.

Sources

Foundational

An In-depth Technical Guide on the Toxicity and Safety of Ethyl 2-Chlorobenzylcarbamate

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 2-chlorobenzylcarbamate is a molecule of interest within the broader class of carbamates, a chemical group recognized for its div...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-chlorobenzylcarbamate is a molecule of interest within the broader class of carbamates, a chemical group recognized for its diverse applications, including in the development of pharmaceuticals and pesticides.[1] The introduction of a chlorobenzyl moiety to the ethyl carbamate backbone suggests potential for novel biological activity, making it a compound of interest for researchers in drug discovery and development. However, the toxicological and safety profile of ethyl 2-chlorobenzylcarbamate is not extensively documented in publicly available literature or safety data sheets. This guide provides a comprehensive overview of the anticipated toxicological properties and a robust framework for safe handling, based on data from structurally related analogs.

This document is intended to empower researchers with the necessary information to conduct a thorough risk assessment and implement appropriate safety protocols when handling ethyl 2-chlorobenzylcarbamate or other novel carbamate derivatives. The principles and procedures outlined herein are grounded in established laboratory safety practices and an analysis of the known hazards associated with the carbamate functional group and chlorinated aromatic compounds.

Physicochemical Properties and Identification

While specific experimental data for ethyl 2-chlorobenzylcarbamate is limited, its physicochemical properties can be predicted based on its structural components.

PropertyPredicted Value/InformationSource/Basis
CAS Number Not readily available in public databases.Internal Assessment
Molecular Formula C10H12ClNO2Inferred from structure
Molecular Weight 213.66 g/mol Inferred from structure
Appearance Likely a solid or liquid at room temperature.Based on related compounds
Boiling Point Predicted to be elevated due to molecular weight and polar groups.Based on related compounds like Ethyl 2-Chlorobenzoate (241-243 °C).[2]
Solubility Expected to have limited solubility in water and good solubility in organic solvents.General characteristic of similar organic molecules.

Toxicological Profile: An Analysis of Structural Analogs

In the absence of direct toxicity data for ethyl 2-chlorobenzylcarbamate, a critical assessment of its structural components and related molecules is essential for a preliminary hazard evaluation.

The Carbamate Functional Group

Carbamates are esters of carbamic acid and are known to exhibit a wide range of biological activities. The toxicity of carbamates can vary significantly based on their specific structure.[3] Some carbamates are known to be highly toxic, while others have a more moderate or low toxicity profile.[3]

Ethyl carbamate (urethane), a simple carbamate, is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), meaning it is probably carcinogenic to humans.[4] Studies have shown that ethyl carbamate can induce tumors in various animal species.[4] Its toxicity is linked to its metabolic activation, which can lead to DNA damage.[5] Chronic exposure to ethyl carbamate in model organisms has been shown to impede growth, inhibit reproduction, shorten lifespan, and promote neurodegeneration.[4][6] It can also induce oxidative stress and affect multiple metabolic pathways.[4][5]

The Influence of the Chlorobenzyl Moiety

The presence of a 2-chlorobenzyl group is expected to influence the overall toxicity of the molecule. Chlorinated aromatic compounds can exhibit a range of toxicities. For instance, 2-chlorobenzyl chloride is harmful if swallowed, in contact with skin, or if inhaled, and causes serious eye irritation. It may also cause respiratory irritation and drowsiness or dizziness.

The combination of the carbamate group with the chlorobenzyl moiety in ethyl 2-chlorobenzylcarbamate necessitates a cautious approach, assuming potential for moderate to high toxicity until empirical data is generated.

Predicted GHS Classification

Based on the analysis of structural analogs, a predicted GHS classification for ethyl 2-chlorobenzylcarbamate would include warnings for:

  • Acute Toxicity (Oral, Dermal, Inhalation): Likely to be harmful.

  • Skin Corrosion/Irritation: Potential for skin irritation.

  • Serious Eye Damage/Eye Irritation: Potential for serious eye irritation.

  • Carcinogenicity: Potential carcinogen based on the ethyl carbamate structure.

  • Specific Target Organ Toxicity: Potential for effects on the nervous system and other organs.

It is crucial to handle this compound as a substance with significant potential health hazards.

Safety and Handling

Given the predicted toxicological profile, stringent safety measures are required when handling ethyl 2-chlorobenzylcarbamate.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

  • Hand Protection: Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice, but the specific glove type should be selected based on a compatibility assessment with the solvents being used.

  • Body Protection: A lab coat is required. For procedures with a higher risk of exposure, a chemically resistant apron or coveralls should be used.

  • Respiratory Protection: All handling of solid or volatile forms of ethyl 2-chlorobenzylcarbamate should be conducted in a certified chemical fume hood to avoid inhalation.[7] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[7]

Engineering Controls
  • Chemical Fume Hood: All weighing, transferring, and reaction set-ups involving ethyl 2-chlorobenzylcarbamate must be performed in a properly functioning chemical fume hood to ensure adequate ventilation.[7]

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are essential in any laboratory where this compound is handled.

Storage and Disposal
  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[8]

  • Disposal: Dispose of waste containing ethyl 2-chlorobenzylcarbamate in accordance with all local, state, and federal regulations.[9] It should be treated as hazardous waste.

Experimental Protocols for Safe Handling and Preliminary Assessment

For a novel compound like ethyl 2-chlorobenzylcarbamate, a systematic approach to handling and preliminary characterization is critical.

Initial Small-Scale Handling Protocol
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly and the chemical fume hood is operational.

  • Weighing: Weigh the smallest amount of the compound necessary for the experiment using a tared weigh boat inside the fume hood.

  • Transfer: Carefully transfer the compound to the reaction vessel using a spatula or other appropriate tool.

  • Solubilization: Add the desired solvent to the reaction vessel inside the fume hood.

  • Reaction: Conduct the experiment within the fume hood.

  • Decontamination: After the experiment, decontaminate all surfaces and equipment that may have come into contact with the compound.

Workflow for Preliminary Risk Assessment

RiskAssessmentWorkflow A Literature Review for Analogs B Predict Physicochemical Properties A->B C Predict Toxicological Profile (GHS) B->C D Define Stringent Handling Protocols (PPE, Engineering Controls) C->D E Small-Scale Solubility and Stability Tests D->E F In Vitro Cytotoxicity Assay (e.g., MTT, LDH) E->F G Review and Refine Risk Assessment F->G H Proceed with Further Experiments with Appropriate Controls G->H

Caption: Workflow for a preliminary risk assessment of a novel compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[7] Remove contaminated clothing. Seek medical attention.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9] Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • If swallowed: Do NOT induce vomiting.[7] Rinse mouth with water. Seek immediate medical attention.

  • Spill Response: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material. Collect the absorbed material into a sealed container for hazardous waste disposal.[10]

Conclusion

References

  • FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • NextSDS. (n.d.). ETHYL 2-CHLOROPHENYLCARBAMATE — Chemical Substance Information. Retrieved from [Link]

  • Villaverde, G., et al. (2016). Subchronic Toxicity Study in Rats of Two New Ethyl-Carbamates with Ixodicidal Activity. Journal of Toxicology, 2016, 8515206.
  • Cheméo. (n.d.). Chemical Properties of Ethyl-2-chlorobenzoate (CAS 7335-25-3). Retrieved from [Link]

  • Li, Y., et al. (2017). Ethyl carbamate induces cell death through its effects on multiple metabolic pathways. Food and Chemical Toxicology, 110, 134-144.
  • UNEP Publications. (n.d.). Existing Chemicals of Environmental Relevance. Retrieved from [Link]

  • NextSDS. (n.d.). ETHYL 2-CHLOROETHYLCARBAMATE — Chemical Substance Information. Retrieved from [Link]

  • Palma-López, D. J., et al. (2015). Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats. The Scientific World Journal, 2015, 562630.
  • ChemRadar. (n.d.). GHS Classification Search Tool. Retrieved from [Link]

  • Comfort, J. J., et al. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. Toxicology Reports, 9, 619–627.
  • NIST. (n.d.). Ethyl-2-chlorobenzoate. Retrieved from [Link]

  • ChemRadar. (n.d.). ethyl 2-chloroethylcarbamate CAS#6329-26-6 | GHS Classification Search Tool. Retrieved from [Link]

  • Comfort, J. J., et al. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. PMC. Retrieved from [Link]

Sources

Exploratory

Synthesis Pathways for Ethyl 2-Chlorobenzylcarbamate Discovery: A Technical Guide

Abstract Ethyl 2-chlorobenzylcarbamate (often designated in literature as LQM 9007) is a highly versatile structural motif utilized in both agricultural chemistry and pharmaceutical drug discovery. While carbamates histo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Ethyl 2-chlorobenzylcarbamate (often designated in literature as LQM 9007) is a highly versatile structural motif utilized in both agricultural chemistry and pharmaceutical drug discovery. While carbamates historically serve as acetylcholinesterase (AChE) inhibitors, recent studies have demonstrated that specific benzyl carbamate derivatives possess potent in vivo ixodicide (tick-killing) activity that is completely independent of AChE inhibition 1. Furthermore, the carbamate linkage is frequently employed as a robust amine-protecting group or a stable prodrug moiety in complex organic syntheses 2. As a Senior Application Scientist, I have structured this whitepaper to elucidate the thermodynamic and kinetic causalities that govern its synthesis, ensuring that every protocol described functions as a self-validating system.

Core Synthetic Pathways

The synthesis of ethyl 2-chlorobenzylcarbamate fundamentally requires the formation of a stable carbamate linkage (–NH–C(=O)–O–) between the 2-chlorobenzyl scaffold and an ethyl group. Two primary pathways dominate the literature:

  • Pathway A (Nucleophilic Acyl Substitution): The most direct, scalable, and widely utilized method involves the reaction of 2-chlorobenzylamine with ethyl chloroformate 3. This reaction relies on the high electrophilicity of the chloroformate carbonyl carbon.

  • Pathway B (Multicomponent CO₂ Fixation): A greener, alternative approach involves the multicomponent coupling of an amine, carbon dioxide, and an alkyl halide (e.g., ethyl iodide) in the presence of a cesium base 4. While avoiding toxic chloroformates, this requires specialized gas-handling equipment.

SynthesisPathways Start 2-Chlorobenzylamine PathA Pathway A: Ethyl Chloroformate + Base (K2CO3 / Pyridine) Start->PathA Nucleophilic Acyl Substitution PathB Pathway B: CO2 Fixation + Ethyl Halide + Cs2CO3 Start->PathB Multicomponent Coupling Target Ethyl 2-chlorobenzylcarbamate (Target Molecule) PathA->Target - HCl PathB->Target - Halide Salt

Figure 1: Divergent synthesis pathways for ethyl 2-chlorobenzylcarbamate.

Mechanistic Causality & Reaction Dynamics

To achieve high yields and purity, one must understand the causality behind the reagent and condition selections.

The Tetrahedral Intermediate

In Pathway A, the reaction proceeds via the nucleophilic attack of the primary amine's nitrogen atom onto the carbonyl carbon of ethyl chloroformate, forming a transient tetrahedral intermediate 2. The collapse of this intermediate is thermodynamically driven by the reformation of the strong C=O π-bond and the expulsion of the chloride leaving group 2.

ReactionMechanism Amine 2-Chlorobenzylamine (Nucleophile) Tetra Tetrahedral Intermediate (Alkoxide & Ammonium) Amine->Tetra Nitrogen attacks Carbonyl Chloroformate Ethyl Chloroformate (Electrophile) Chloroformate->Tetra Product Ethyl 2-chlorobenzylcarbamate + Base-HCl Tetra->Product Chloride elimination & Deprotonation

Figure 2: Mechanism of carbamate formation via a tetrahedral intermediate.

Base Selection and Temperature Control

The elimination of chloride generates hydrochloric acid (HCl). If left unneutralized, HCl will protonate the unreacted 2-chlorobenzylamine, destroying its nucleophilicity and stalling the reaction.

  • K₂CO₃ in Acetone: Utilizing anhydrous K₂CO₃ in a polar aprotic solvent like acetone provides a heterogeneous basic environment. It efficiently scavenges HCl without competing as a nucleophile, allowing the reaction to proceed at ambient conditions with excellent yields (up to 86.3%) 1.

  • Pyridine: Alternatively, using pyridine serves a dual role as both a solvent and a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the reaction 5.

  • Thermal Control: The reaction between amines and chloroformates is highly exothermic. Maintaining the initial temperature between -10 °C and 0 °C is critical to prevent the thermal degradation of the chloroformate and to suppress the formation of symmetrical urea byproducts 1.

Quantitative Reaction Parameters

The following table summarizes the comparative quantitative data for the synthesis pathways, allowing researchers to select the optimal route based on available infrastructure and scale.

ParameterPathway A (K₂CO₃ / Acetone)Pathway A (Pyridine)Pathway B (CO₂ Fixation)
Electrophile Ethyl chloroformateEthyl chloroformateCO₂ + Ethyl Halide
Base / Catalyst Anhydrous K₂CO₃PyridineCs₂CO₃ / TBAI
Solvent AcetonePyridine (neat) or DCMDMF
Temperature Profile -10 °C to 0 °C, warming to RT0 °C to RTRoom Temperature
Reported Yield 86.3%>80%Moderate to High
Primary Byproducts KCl, H₂O, CO₂Pyridinium chlorideCs-halide, H₂O
Scalability ExcellentGood (requires toxic solvent handling)Moderate (requires gas handling)

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Built-in analytical checkpoints guarantee that the researcher can verify the success of each step before proceeding.

Protocol 1: K₂CO₃-Mediated Synthesis (High-Yield Route)

Adapted from the optimized basic catalysis modifications by Hugo et al. [[1]]().

  • Preparation: Dissolve 1.0 equivalent of 2-chlorobenzylamine in anhydrous acetone.

  • Base Addition: Add 1.5 equivalents of finely powdered, anhydrous K₂CO₃ to the solution. Maintain vigorous mechanical agitation to ensure the heterogeneous base remains suspended.

  • Thermal Regulation: Submerge the reaction vessel in an ice-salt bath, bringing the internal temperature to between -10 °C and 0 °C.

  • Electrophile Addition: Slowly add 1.1 equivalents of ethyl chloroformate dropwise. Causality Note: Dropwise addition prevents localized exothermic spikes that lead to urea formation.

  • Monitoring (Self-Validation): Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is deemed complete when the primary amine spot disappears.

  • Workup: Filter the mixture to remove the KCl salts and unreacted K₂CO₃. Evaporate the acetone under reduced pressure.

  • Purification & Verification: Recrystallize the crude residue using an n-hexane/acetone (95:5) mixture.

    • Validation Checkpoint: The pure ethyl 2-chlorobenzylcarbamate should present as a pale yellow solid with a melting point of 30 °C - 32 °C, and an IR (ATR) spectrum showing a distinct C=O stretch at 1681.50 cm⁻¹ 1.

Protocol 2: Pyridine-Mediated Synthesis (Rapid Conversion Route)

Adapted from standard benzimidazolidinone derivative intermediate synthesis5.

  • Preparation: Dissolve 2-chlorobenzylamine in anhydrous pyridine (acting as both solvent and base).

  • Electrophile Addition: Cool the solution to 0 °C and add ethyl chloroformate dropwise.

  • Agitation: Allow the mixture to stir, gradually warming to room temperature over 2-4 hours.

  • Workup (Self-Validation): Quench the reaction by pouring it into water, then extract with ethyl acetate. Wash the organic layer extensively with saturated aqueous sodium bicarbonate.

    • Validation Checkpoint: The bicarbonate wash is critical; gas evolution (CO₂) during the wash indicates the successful neutralization and removal of residual unreacted chloroformate and pyridinium hydrochloride salts, ensuring high crude purity prior to final concentration [[5]]().

References

  • Source: scirp.
  • Source: pearson.
  • Source: benchchem.
  • Source: google.com (Google Patents)
  • Source: googleapis.com (European Patent Office)

Sources

Foundational

Pharmacokinetics of ethyl 2-chlorobenzylcarbamate derivatives

An In-Depth Technical Guide to the Pharmacokinetics of Ethyl 2-Chlorobenzylcarbamate Derivatives Abstract The journey of a drug candidate from discovery to clinical application is critically dependent on its pharmacokine...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of Ethyl 2-Chlorobenzylcarbamate Derivatives

Abstract

The journey of a drug candidate from discovery to clinical application is critically dependent on its pharmacokinetic profile. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) of ethyl 2-chlorobenzylcarbamate derivatives. The carbamate moiety is a crucial structural feature in modern medicinal chemistry, valued for its stability and ability to act as a peptide bond surrogate, which enhances cell membrane permeability.[1] However, these same properties necessitate a thorough and early assessment of the compound's behavior within a biological system.[2] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and detailing self-validating protocols for key in vitro and in vivo assays. We will explore core techniques including Caco-2 permeability assays for absorption, equilibrium dialysis for plasma protein binding, liver microsomal stability assays for metabolism, and integrated in vivo studies in rodent models. The ultimate goal is to equip research teams with the foundational knowledge to generate robust, interpretable, and translatable pharmacokinetic data, thereby de-risking clinical development and accelerating the path to viable therapeutics.

The Central Role of Pharmacokinetics in Drug Development

The therapeutic efficacy and safety of any drug are governed by two fundamental disciplines: pharmacodynamics (what the drug does to the body) and pharmacokinetics (what the body does to the drug). For ethyl 2-chlorobenzylcarbamate derivatives, understanding the latter is paramount. The carbamate group, while often conferring desirable properties like metabolic stability and enhanced membrane permeability, can also present unique metabolic and distribution challenges.[1][3] Early and comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is not merely a regulatory checkbox; it is a critical, data-driven strategy to mitigate risk and guide medicinal chemistry efforts.[2] An estimated 40% of drug candidates have historically failed due to toxicity, with a significant portion of these failures attributable to unfavorable pharmacokinetic properties.[2]

This guide dissects the four pillars of pharmacokinetics, providing both the theoretical framework and detailed experimental protocols necessary to build a comprehensive ADME profile for this chemical class.

cluster_ADME Pharmacokinetic (ADME) Workflow Ingestion Oral Administration Absorption Absorption (e.g., Gut Wall) Ingestion->Absorption Bioavailability Distribution Distribution (Systemic Circulation) Absorption->Distribution Enters Bloodstream Metabolism Metabolism (e.g., Liver) Distribution->Metabolism First-Pass Effect Excretion Excretion (e.g., Urine, Feces) Distribution->Excretion Clearance Target Site of Action (Pharmacological Effect) Distribution->Target Free Drug Hypothesis Metabolism->Distribution Metabolites Recirculate Metabolism->Excretion Elimination

Caption: High-level overview of the ADME process for an orally administered drug.

Absorption: Crossing the Intestinal Barrier

For most orally administered drugs, efficient absorption across the intestinal epithelium is the first and most significant hurdle to achieving therapeutic concentrations.[4] The Caco-2 permeability assay is the industry-standard in vitro model for predicting this process.[5][6] Derived from human colon adenocarcinoma cells, Caco-2 cells differentiate into a monolayer that morphologically and functionally resembles the epithelial barrier of the small intestine, complete with tight junctions and efflux transporters.[5]

Causality Behind the Caco-2 Permeability Assay

The primary output of this assay is the apparent permeability coefficient (Papp), which measures the rate of a compound's transport across the cell monolayer.[6] By measuring transport in both directions—from the apical (gut lumen) side to the basolateral (blood) side (A→B) and vice versa (B→A)—we can also calculate an "efflux ratio" (Papp B→A / Papp A→B).[5] An efflux ratio significantly greater than 1 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of cells and back into the gut lumen, thereby limiting absorption.[5][6] This is a critical self-validating mechanism within the protocol; the bidirectional measurement not only predicts absorption but also elucidates a potential reason for poor absorption.

Experimental Protocol: Caco-2 Permeability Assay

Objective: To determine the rate of transport of an ethyl 2-chlorobenzylcarbamate derivative across a Caco-2 cell monolayer to predict in vivo intestinal absorption.

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto semipermeable filter supports in Transwell® plates and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with robust tight junctions.[7]

  • Monolayer Integrity Check: The integrity of each cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). A TEER value above a pre-defined threshold (e.g., ≥ 200 Ω·cm²) ensures the tight junctions are intact and that transport will occur through the cells (transcellular) or between them (paracellular), not through gaps in the monolayer.[6][8]

  • Transport Experiment Initiation:

    • The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).[8]

    • For A→B Measurement: The test compound is added to the apical (donor) compartment. The basolateral (receiver) compartment contains a compound-free buffer.[5]

    • For B→A Measurement: The test compound is added to the basolateral (donor) compartment, and the apical (receiver) compartment is the receiver.[5]

  • Incubation and Sampling: The plate is incubated at 37°C with gentle agitation.[8] At a predetermined time point (e.g., 2 hours), aliquots are taken from the receiver compartment.[5][6] A sample is also taken from the donor compartment at time zero to determine the initial concentration.

  • Quantification: The concentration of the test compound in all samples is determined using a validated LC-MS/MS method.[6]

cluster_Caco2 Caco-2 Permeability Assay Workflow Seed 1. Seed Caco-2 cells on Transwell filters Culture 2. Culture for 21 days to form monolayer Seed->Culture TEER 3. Measure TEER to confirm integrity Culture->TEER AddCompound 4. Add test compound to Donor side TEER->AddCompound Integrity OK Incubate 5. Incubate at 37°C (e.g., 2 hours) AddCompound->Incubate Sample 6. Sample Receiver side Incubate->Sample Analyze 7. Analyze samples by LC-MS/MS Sample->Analyze Calculate 8. Calculate Papp and Efflux Ratio Analyze->Calculate

Caption: Step-by-step workflow for the Caco-2 permeability assay.

Data Interpretation
Papp (A→B) (x 10⁻⁶ cm/s) Predicted In Vivo Absorption Interpretation
< 1.0LowPoorly absorbed. May require formulation strategies or be limited to IV administration.
1.0 - 10.0ModerateModerately absorbed. May be a viable oral candidate.
> 10.0HighWell absorbed. Likely to have good oral bioavailability, assuming no major first-pass metabolism.
Efflux Ratio Interpretation
> 2.0Substrate for Active EffluxThe compound is actively transported out of the intestinal cells, which can significantly limit its net absorption.

(Data classifications are typical but may vary slightly between laboratories)

Distribution: The Impact of Plasma Protein Binding

Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin and α1-acid glycoprotein.[9] This binding is a reversible equilibrium, but only the unbound (free) drug is able to distribute into tissues, interact with its target, be metabolized, and be excreted.[9][10] This is known as the "free drug hypothesis." Therefore, determining the fraction of a compound that is bound to plasma proteins (%PPB) is essential for interpreting its pharmacokinetic and pharmacodynamic behavior.[10][11] High plasma protein binding can limit tissue penetration, slow metabolism, and prolong the drug's half-life.[10][12]

Causality Behind Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for measuring plasma protein binding.[9][12] Its design is a self-validating system based on a fundamental physical principle. A semipermeable membrane, which allows the passage of small molecules (the drug) but not large ones (plasma proteins), separates a chamber containing plasma spiked with the test compound from a chamber containing buffer.[9] The system is incubated until equilibrium is reached, at which point the concentration of the free drug is equal on both sides of the membrane. By measuring the total drug concentration in the plasma chamber and the drug concentration in the buffer chamber (which equals the free drug concentration), the bound fraction can be calculated directly.

Experimental Protocol: Equilibrium Dialysis for PPB

Objective: To quantify the percentage of an ethyl 2-chlorobenzylcarbamate derivative that binds to plasma proteins from a target species (e.g., human, rat).

Methodology:

  • Device Preparation: An equilibrium dialysis device (e.g., a 96-well plate format) is used, where each well is divided into two chambers by a semipermeable membrane with a low molecular weight cutoff (e.g., 10,000 Da).[9]

  • Sample Loading:

    • One chamber (the plasma side) is loaded with plasma that has been spiked with the test compound at a known concentration.[9]

    • The other chamber (the buffer side) is loaded with a corresponding volume of protein-free buffer (e.g., phosphate-buffered saline).[9]

  • Incubation: The plate is sealed and incubated at 37°C on an orbital shaker for a sufficient period (e.g., 4-6 hours) to allow the free drug to reach equilibrium across the membrane.[9]

  • Sampling and Analysis: After incubation, aliquots are carefully removed from both the plasma and buffer chambers.

  • Quantification: The concentrations of the test compound in the plasma ([C]plasma) and buffer ([C]buffer) aliquots are determined by LC-MS/MS.[9]

  • Calculation:

    • Fraction unbound (fu) = [C]buffer / [C]plasma

    • Percentage Bound (%PPB) = (1 - fu) * 100

cluster_Dialysis Equilibrium Dialysis Principle cluster_Initial Initial State (T=0) cluster_Final Equilibrium State (T=final) Chambers Plasma Chamber Semipermeable Membrane Buffer Chamber Plasma_Final Buffer_Final Equilibrium Free Drug equilibrates [Free]plasma = [Free]buffer Chambers:f1->Equilibrium Plasma_Initial Plasma_Initial->Chambers:f0 Buffer_Initial Buffer_Initial->Chambers:f2

Caption: Principle of plasma protein binding determination by equilibrium dialysis.

Data Interpretation
Plasma Protein Binding (%) Implication for Drug Development
< 90%Low-to-Moderate Binding
90% - 99%High Binding
> 99%Very High Binding

Metabolism: The Role of the Liver

Metabolism is the body's process of chemically modifying drugs to facilitate their elimination. The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) family of enzymes is responsible for the majority of Phase I oxidative metabolic reactions.[13][14] Carbamate-containing compounds are known substrates for CYP enzymes.[15][16][17] Assessing the metabolic stability of a compound in its early stages is crucial, as rapid metabolism can lead to low oral bioavailability and a short duration of action, requiring more frequent dosing.

Causality Behind the Microsomal Stability Assay

Liver microsomes are subcellular fractions that are rich in CYP enzymes.[14] The microsomal stability assay provides a high-throughput, in vitro system to estimate a compound's susceptibility to hepatic metabolism.[14] The core of the assay is to incubate the test compound with liver microsomes and monitor its disappearance over time.[18] The reaction is dependent on the cofactor NADPH, which is required for CYP enzyme activity.[13][18] By running a parallel incubation without NADPH, we can perform a self-validating check; if the compound disappears only in the presence of the cofactor, it confirms that the clearance is due to NADPH-dependent enzymatic activity (i.e., CYP metabolism).

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic rate of an ethyl 2-chlorobenzylcarbamate derivative in liver microsomes to predict its in vivo hepatic clearance.

Methodology:

  • Preparation: Test compound, liver microsomes (from human or other species), and an NADPH regenerating system (to ensure a constant supply of the cofactor) are prepared in a suitable buffer.

  • Reaction Initiation: The reaction is initiated by adding the NADPH regenerating system to a pre-warmed mixture of the test compound and microsomes. The final mixture is incubated at 37°C.[14]

  • Time-Point Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).[13]

  • Reaction Termination: The reaction in each aliquot is immediately stopped ("quenched") by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[14] This solvent also precipitates the microsomal proteins.

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the remaining parent drug, is transferred for analysis.[18]

  • Quantification: The concentration of the remaining parent compound at each time point is determined by LC-MS/MS.[14]

cluster_Micro Microsomal Stability Assay Workflow Prepare 1. Prepare mixture of compound + liver microsomes Incubate37 2. Pre-warm to 37°C Prepare->Incubate37 Start 3. Initiate reaction with NADPH regenerating system Incubate37->Start Sample 4. Sample at multiple time points (0-60 min) Start->Sample Quench 5. Quench reaction with ice-cold acetonitrile + IS Sample->Quench Centrifuge 6. Centrifuge to remove proteins Quench->Centrifuge Analyze 7. Analyze supernatant by LC-MS/MS Centrifuge->Analyze Plot 8. Plot ln(% Remaining) vs. Time Analyze->Plot

Caption: Workflow for assessing metabolic stability using liver microsomes.

Data Interpretation

The rate of disappearance is used to calculate key parameters. A plot of the natural logarithm of the percentage of compound remaining versus time yields a straight line, the slope of which is used to determine the in vitro half-life (t½) and intrinsic clearance (CLint).[14][18]

In Vitro Half-Life (t½, min) Intrinsic Clearance (CLint) Predicted In Vivo Hepatic Clearance
> 30LowLow
5 - 30IntermediateIntermediate
< 5HighHigh

(Values are general classifications and can be species-dependent)

In Vivo Pharmacokinetic Studies: The Integrated Picture

While in vitro assays provide crucial, high-throughput data on individual ADME processes, they cannot fully replicate the complexity of a living organism.[19] In vivo pharmacokinetic studies, typically conducted in rodent models like mice or rats, are essential for understanding how absorption, distribution, metabolism, and excretion are integrated to determine the overall exposure of a drug over time.[20][21][22]

Causality Behind Rodent PK Studies

The fundamental goal of an in vivo PK study is to measure the concentration of the drug in the blood or plasma at various time points after administration.[22] This allows for the calculation of key PK parameters that describe the drug's journey through the body.[20] Typically, the study includes both an intravenous (IV) and an oral (PO) dosing group.[23]

  • IV Dosing: The drug is administered directly into the bloodstream, bypassing absorption entirely. The resulting concentration-time profile reveals the drug's distribution and elimination characteristics.

  • PO Dosing: The drug is administered orally. The resulting profile is a combination of absorption, distribution, and elimination. By comparing the Area Under the Curve (AUC) from the oral dose to the AUC from the intravenous dose, we can calculate the absolute oral bioavailability (%F), which is the fraction of the oral dose that reaches systemic circulation.[22]

Experimental Protocol: Rodent Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of an ethyl 2-chlorobenzylcarbamate derivative in a rodent model following IV and PO administration.

Methodology:

  • Animal Acclimation and Grouping: Healthy rodents (e.g., Sprague-Dawley rats) are acclimated and divided into dosing groups (e.g., IV and PO).[23]

  • Dose Administration:

    • IV Group: The compound, formulated in a suitable vehicle, is administered as a single bolus injection into a tail vein.

    • PO Group: The compound is administered via oral gavage.

  • Blood Sampling: At a series of predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes), blood samples are collected.[23][24] Serial sampling from the same animal is often possible and reduces animal usage and inter-animal variability.[24]

  • Plasma Preparation: Blood samples are processed (e.g., centrifuged) to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.[25][26]

  • Data Analysis: Plasma concentration versus time data is plotted for each animal and route of administration. Pharmacokinetic parameters are calculated using non-compartmental analysis software.[27]

Key Pharmacokinetic Parameters
Parameter Description Significance
Cmax Maximum observed plasma concentration.[20]Indicates the peak exposure after a dose.
Tmax Time at which Cmax is reached.Indicates the rate of absorption.
AUC Area Under the concentration-time Curve.Represents the total drug exposure over time.
Elimination Half-life.[20]The time it takes for the plasma concentration to decrease by half. Dictates dosing frequency.
CL Clearance.[20]The volume of plasma cleared of the drug per unit of time. Indicates the efficiency of elimination.
Vd Volume of Distribution.[20]An apparent volume into which the drug distributes. A large Vd suggests extensive tissue distribution.
%F Absolute Oral Bioavailability.The fraction of the oral dose that reaches systemic circulation. A key parameter for oral drug viability.

Bioanalytical Methods: The Foundation of Accuracy

Accurate and reliable quantification of the ethyl 2-chlorobenzylcarbamate derivative in complex biological matrices like plasma is the bedrock of any pharmacokinetic study.[25] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity, selectivity, and speed.[9][14][26]

The general workflow involves a sample preparation step, such as protein precipitation with acetonitrile, to remove interfering macromolecules from the plasma sample.[25][26] An internal standard is added to account for any variability during sample processing and analysis. The processed sample is then injected into the LC-MS/MS system, where the parent drug is chromatographically separated from potential metabolites and then detected and quantified by the mass spectrometer.[25]

Conclusion

The pharmacokinetic profiling of ethyl 2-chlorobenzylcarbamate derivatives is a multi-faceted process that requires a systematic and integrated approach. By employing a strategic sequence of in vitro and in vivo assays, drug development teams can build a comprehensive understanding of a compound's ADME properties. Early assessment of intestinal permeability (Caco-2), plasma protein binding (equilibrium dialysis), and metabolic stability (liver microsomes) provides critical data to guide lead optimization and flag potential liabilities. These studies culminate in in vivo rodent PK experiments, which provide the integrated, whole-body context necessary to predict human pharmacokinetics and establish a viable dosing regimen.[22][28] Adherence to robust, self-validating protocols and reliance on precise bioanalytical methods ensures the generation of high-quality data, empowering informed decision-making and ultimately increasing the probability of clinical success.

References

  • Microsomal Stability Assay Protocol. AxisPharm. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHt8a83huP89IK2akuwoUos4GEjXXEpLDDA5sQmeH7-hnYLRIxRzcIpZQeSGY2Oksz_RyJqQtBB4Yy264R5ZRJ_Fz0vIlFyiEWweaHjMb5TSELqmROaV_l-d0utYOEdwMRFfKHc7IF-V1h1bk11ID1iSoYrZAs=]
  • Plasma Protein Binding (PPB) Assays. WuXi AppTec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5KaZdVRcyODYMWR7UGdK-yql7tDfQcsbGR19dExyzcM2zedUncqhZbL7sDE_hsqiOgI5P_x5up0n3PiVVmyplf2CAOX3wnZuAwd5gAYxtZche0srqQU2UxA6CNqOdUb1pcR8dJcU3vylxpLMyoy3EaSd7r2B1hwvVYCE2gtupAJvyCVnp4NEcEO9isYE=]
  • Plasma Protein Binding Assay. Creative Bioarray. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9Ux5orTKjgolYXGaW7oU8yiFx2HMIyUiGq3O9nFeJNlL9cp3kynYyx8kOOIq9lIYRPTcfjlrhOtABrWmWwgj395mMW2vM8IuZKX7ZjNa9GsIVwbHL9YqsEuAFMjbNDiXpe0mJj_eYtRY1PcqHZziaU-yCFKwRZwc=]
  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeK1QDdfYr71pQgYp4gK9VhVgktvyN1EyTBLqUbjaSqA1UVn11nGKe8wXjOvyEqgSX8ZGbjFhua4A7EyilIWfT_RYlid5nvfn1_iUrlQWOuVkxUmZIQx_fCEp-6FlE1Zs8CJVM4mtY6DBC59yT21huDGhPY_h0AEsdCsSOh7gbUpMf4i6g3QnTQFC9Om1b1W2iim33CPtJ7L6PTb16q8GQ_uNxLO79kmY=]
  • Plasma Protein Binding Assay. Profacgen. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHV3RQMxiGX_eBHR5_OPByf5yBwqWqbaFSDi9yND12vkSzWH_DMCYNXsZsEDqc4F5Kn9SK7whtd3WIoI6W-BhWyxecyUPJfQ81prGDWoxiK7nFkHBePlYga4Az2mK6NL_gvPK77PRFh3oIiuIf_ECT-d5MwLg=]
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEryrjWrmLRKSYeEa2ub97PoEAybxV1AlMehbgGdmpja_I_-Z_kCynap8dsj4wFRv8rrSazjbYgB7hzhhk3uuykrDp2QpvthKomI9brhDAWUGMZa0TWOhho_iw24oLL9YqWHCsPHExHtfkgLoMinh1klZaQ5gfIvGc2A4vWHR-fhGzAEkCYdpT4YaGLIQ2HgPUfPdWkW1fI6wN4z7Er40Tfi2bIvopTC85J_ssWLSh1Wa8f1v3uK8H6xJHJ7x9CrN9Mq26IoaETAhFDfw2D07Lksc4E]
  • In vitro drug metabolism: for the selection of your lead compounds. Symeres. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHYQC8wYpG516JXT1BSVc7OTpUqsfcEEOP3U_gcQWxgBAdE9dJc2Aw1AlZhw_aOWPm590j15gf7AREB3rTkUFVDtBPVi2WJn-5l_ecAsC1E6xuOYD92x958jt0s31osmEn6CACi5Du7HL6YlJvyQLhomYodkvYGvyLIDC21AssyRkiBVFC8vb8H0J_5UpC1Ew=]
  • Caco2 assay protocol. protocols.io. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2we3gXV0SCNLtZ3wdgWnb9uAYrOG-WzVfPRC5s3YC7iESEHOMLbjF-NbJgwj7a0kuOrFfguYIa71PJeUC8ySHIR3Oz-MBwCcRA8qqYdBR7hsymB0BVRhd2NZEuCAkHBuIu3Pt9e4t1lDYlMUd5u3vflrYX9qSj-D-HrRBJS6yHbDSFKBOPEtcDt1hwO1IqYDwrw-6I4eATPxUO1HIUYDAQmrdHL_sfbVm2NfmjBiiTTSg1fuq1kkiUerIyw==]
  • Protein Binding Services. Eurofins Discovery. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2PLPigc_M4Ekt5pWzSLEj3kv6diedJMC8SB7uMqOL5nnrsAGSy5rX3ksMrlNnzuZluO60YWX7D1JHqvEIB0lW6AQZMhKj597eDRoixTDOssrgBRC686Aw_A2jnVQrQ56oFBBS4X-8uqJkWytZVIeYUTAFLCM=]
  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBSilSMTqhaTgEbepWlYY67Acc63QY5tFMWHlzvPjdGdNSidAPTvclvgUHIJzpD7UymXd3SZ8QoSmZRm33kGc76iu3tnu9CbeXRq3CMqFn1z6iidvOQcxQNJklJ_AhZ5ojrWJJfp9kAMct76cZw9hARCsfyyVOLQwN_Tfex6OyHJRcFZA=]
  • Microsomal Stability. Cyprotex ADME-Tox Solutions | Evotec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfrZ_iZBYNjpPQlaKOX6gXUEPVQphjqtT01R3J9QZ3gbZwD75JF78GbKemR8ehE6peM2Gtszt-Eni4Esbme40qxlFWZ5KrXo-DQAlbNqgt4IA_lewnt3S-6V1dmQvcm3DCS_XET79zsQhhLtZwz2r43fOLaovaL__Twkk7wbP-iZlD5eifac_NU-s-Odd0etGln6azpu-zOu1Y-ErkzRW8_ftdFQr65nUpilZzb7RhgyNCPjKWnOqTuVlfl-aMuU1FU43LqVSYc9-k08=]
  • Microsomal Clearance/Stability Assay. Domainex. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAvvqbRfzMTwmgR7QewwpSM3eF_ORmjk9n13CjyhHZURAg3Sh1xy1juvmkRDAgPpL7LJH8lGzn_XutE1vQp-MhELD4nAuqhHHQCcyU4UOes6CAsxX9cB9XeKKEnzndjVONhX6cpQ2GIYshRNSHW-dOc8CD5nhh9Z1WrOyWKonCYMJl]
  • Extrahepatic metabolism of carbamate and organophosphate thioether compounds by the flavin-containing monooxygenase and cytochrome P450 systems. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdFU07M7Q7VxguIvjDjmGqzNYmx3c99Ksy-SKBYhsqIqb5y8B04BssPBtIQksIurJfRPl-vS19q1WGEX_PysYLeoz_cXSkeHNUSkLAigQF_uhomPU3KTyGWfvlPppakB_4MI5G]
  • Chemical Models of Cytochrome P450 Catalyzed Insecticide Metabolism. Application to the Oxidative Metabolism of Carbamate Insecticides. Journal of Agricultural and Food Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9y4pP2SKfVs8x67E2lGSizld5RlhiHGqn4a1duKxZ_H0AtfvjqkmaFSADJ_x-VzWsFT1l6MvcqaLbmlgq7Q_EnjD0mb_gquXvf1sZ486X00zqcY_Q6cKpfCaYmRYgJaKYlA8nJvMo]
  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoUI3l4DzbywBXWWxt1--inzcbWFZN6d-eaoWHAyzza6p1TfIal9YM0AJ4AcqHjLocFr3XPHMf1hRjb5RrCQbETyCvRttCBkv7yceh_y3gmmcabT_xIcDuAAdUfskLCSdaNE2hgpWKj9RfgBhD8RdOZkOYGzStDTGE]
  • Caco-2 Permeability Assay. Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDYkVeRJtNm8AwlCDMtqBZTxKGuT0ze36xibhRyBk6NmiDZrOhLj6tUH0l83aZZ8LA27Xg0Cap9IPsor5YcYWWPeRa97rC7GoIeMhwS7dhH16CcARk_rjgW2D7Smm1lTkMuz0-cbbjOBUyKsoqJG0-wG-uzGNZI0WnpEbbzbofAwPAdCs=]
  • In-Vivo Mouse and Rat PK Bioanalysis. protocols.io. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEifP1RbxJthOPx_GdIQo6MOuUcXe0pAEKxe5N_rIPGES4X6UVidyOO7jtgrZz_F26ONhNh5LnSEdsBgOAG10pFZqMm2vAgP8Swb1vNOwr108FfYze4SsGmIBCjFI9JcLULWq8rbVkgfFFGSUAQi782ImbzL2a8v__YUfKXR3YtePLlnwsm6K8scrtS]
  • Chemical models of cytochrome P450 catalyzed insecticide metabolism. Application to the oxidative metabolism of carbamate insecticides. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmbJH5VlVDOdpjgGm-3qjmGjEhU0z-SR2uVocsedb6mWzKBfha5q9ohLRq6x0oOqPfFvalgX5VB28QkdTEhHqcoGWGrKayw60r6bxiHMumkibLe15iGTeJUxoeSmX1rc7TheBR]
  • In vivo pharmacokinetic experiments in preclinical drug development. Symeres. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCEtyxDXV6KOtWtuzOWVRHpAf3PL7erSNIpSzmhmL4hGGrKjDufCisLeD64zHdmavvhCOj-OH4oRVJiz3B_ej-kZsr1FIWA1TzxCurQU0NWQa6yBoJNBvh14Slg_5vrbDhxLt0VnHWxlaJUgRpLcuuJE3yS4PACQod3JHjqubqAaG8v6yVGKhKqfZwwzZgmDOhHAhTTQ-WHOJKfG_k]
  • [Genotoxicity and activation of organophosphate and carbamate pesticides by cytochrome P450 2D6]. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOJAqQPupJobEV5yVPttWjAFrrwrD4_KFHbakqL059Rdfluqb7hkPXIeF2RHzkzmi1HxStmnVxs5O_w1dqhCED28KEGVQIZV63_miJfJRNUVcNtuGeDwiayRr0qQCfucStPsce]
  • Chemical Models of Cytochrome P450 Catalyzed Insecticide Metabolism. Application to the Oxidative Metabolism of Carbamate Insecticides. Journal of Agricultural and Food Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAtmq5IfXVQOKT0evcZxUz6Ivk7nd655TT01R5k7l7Vd1pVdk14-gvXs_40rAzGEf6xBiBgpLIg1LieLWN2dhebgdVBcsDiugFSqE_IefAXQPBke9Ni7hA7XJYHfojzjtlJ-u4kZP3pnz66Q==]
  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual - NCBI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrswUhNvZB9r2gIYfAm-q1-h_WdAouYLfIdHEF8J6m5NQmsL86gdUaeZBYx3Sg5XIkgdQ1fe4sEpknyJ09huQlkj3mhxjJlA-aHXoNP9vyQaaJddapFb4hM630PvlayEdbIRywm7Q2uQ==]
  • Determination of Microsomal Stability by UPLC -MS/MS. Waters Corporation. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKMAI5dVgQuRrO1ZS--DpFvCzrMOodnVZVUOdesDVgkYUQcoKNSsNaxOwxRMi9AFnvu8GXw8Hd-yd31IHtdHD6JOKwVfXHaaUeT1X_7E_0ZHaILQ7HKQBqx-qfXAjiSkBdY3Z35isK6cRX9HlFxvlsB9iQMscmyFd9Ta41IxFAvf5oPc46W4MwO_PNLNMS87bPnC2PKn2aOn-yenAUFWSiOulvaMN1NLnZjwBjKQm_yW4lCWZIyzM=]
  • In Vivo Pharmacokinetic (PK) Studies - Drug Discovery. Selvita. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9nVCqDFXHAmvfaPAcPBQvH8a43LmTQPwXICEVwG662ca6YW8ds6NfmU7pMutJtRseQ3LbQ-Qf0r1MraQTqVHA7P7G7fJJvjqOS_aFY2mS66faVYxilHdzFRPHVayJlKRfSj932FqrY1ECzOkxxpk2EKCMiNdO2L2PXc_CdmbobNJY8MYE8-Z9R3EXU6zNK5ay-W7a26dps0fd7xubg9KyUS5mWLM=]
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZrlMkZy6ABFyRCxXQLKP9n5_2aiiqU_1S6WGRyXI3lnMo45eOCkhn6T7cJenyGQVGi9mkCB-2OisKZUrvloYZQxhE2_GwHKMRi7SU4LGe0rqnGjZqSs0kQmZ9sBMp5f23SSqrMmmtsA==]
  • Murine Pharmacokinetic Studies. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzn9_pREKB_07vsLTDntEMP-3Vr23iW2LdHsAGSA2iXlsNr7dA-K_ss3qHgpbB6QH3wHlFL-dm3CjdBJn_4M-gBQlz14D1JXSXWD6PQdQG8xJmNfQkKYvZ6xES4awy0v_dtwTBshntGcbFtKs=]
  • Application Note and Protocol: Bioanalytical Method for Carisbamate in Human Plasma. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsGFgVtCopPr7VXSVX1WI-ilJ1VsMjvOBRTkbL62DZWUfWO8W59IYpj1usrGrqrBYsVR1d6V-0WZyN6yWwI8NaguWduTSunX8ckKUIYx41hYMOFLAj-yQuesmjSICigO33dwX0yLqBEdhcsGMIZlCt15QmIUm0--UXJ-bJsT0Upc8tKet1hbJQKWpIldlYgQizhpSV7N7hSrgHxra55qGy8TomSxHHVcy848fP5J9v]
  • Simultaneous quantification of carbamate insecticides in human plasma by liquid chromatography/tandem mass spectrometry. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2hKTsSQ6d-b6TiJBDFqu61yCFTGmtPYkmo0INHtNt5TDSB1eMuXywNLCnsBcS4u35XddGl1m9wvgbyAiJHaL7hTMcdCSLjy2vu8KCxeqDEsHUo7wvZYKH01FrJiQs3QHGV-A3]
  • What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods. BioAgilytix. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFL-OcHpLrcyuEubKX36baMwBjTgt-_lJ6uOJP-26vN9ssWbjH6jCtOICDn8xmiB6BAJgoZipil7UgqJ6scBWr6JIjTPZ07wvbY7sklSe4TOiwEKZQjR5fyV4vxcdlzefaB7u60t6b44wHSxVAznruSYKAEVZOvqe6zhmvg_PIjeliwKNgVPOZJ1lQSLqdIWAx0a_YgdhJPZ0K3QhKV8EpWH5az0lEsQMZ1UsoGXi4OyJdtt4TtPFtJokXYL0=]
  • What models are used in in vivo pharmacokinetics studies?. Patsnap Synapse. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_gyZXc0RTtNsF5-wII6x2G5pXHbQbQHKBoLqeLPhB9hIux31uiHNCnywibAj7bJJCpsDuTJh2gVshgddUtixy9ni8hMZYSxQR1IuzGk2WDNc_08nPWhMb53nemIlev9Bc2PXAg6ctYPKVTAy4_WlNMSNON879YtEYium6z11P8LJwrUSpRtGlScMEw64BXeBk_TLDbdYy]
  • Novel protocol for multiple-dose oral administration of the L-type Ca2+ channel blocker isradipine in mice. Taylor & Francis Online. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBouD7ckUOQE7S3WDSNhUnmTSSUdbel0VX4mVIOlYDdQAhudTCFjo0O_ODjtxUJK5Nrs6Cs3hvzQt_UqdkWEWJsDOJ3bB_8EZNOdc4ON96NVMbBMpXBF-lW7K29sD6Mjq9mgFvkCSd9oQGvjM1PP9OsGrCSM-HCzaaI2dvow==]
  • Pharmacokinetics Studies in Mice or Rats. Enamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaBsrEtJRsWSyPx0GxFOBEeb5zY-oyeZlDOsFu0Fzc6wJswG1ja_A_Ldwc5lVZwBnUSxjqmin4fn1KqSXurMPTVu7RL99DO7ZOk_I8oQPBPH5huHsu2L-CFLEiWbFI6G_-8D_gbVhqJq9ismNPzyCDDKSUvFVEh5UFTZ4SXgJewb0kt0nU0wUqPg9ShVvC]
  • In Vitro Pharmacology in Drug Discovery Assays, Techniques & ML Integration. Fios Genomics. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIkL9gn-itkrxO4HUw2_5-8rQKEfbA06JcGIBh6ysIC5ojYjloSbZ_4MKBUcAtcKtebWONHEQgM2GceUoGM8UBKTLGCJYyqb6ODDoNU9uXDBzI5X6_C1W0Mca1y_E9fi4DjcAMT7HRqKWH5bZz4vTref0OAd49dw==]
  • Determination of some carbamate pesticides in human body fluids by headspace solid phase micro extraction and gas chromatography. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFepQr2tSCIwErSX8JJKJa1pqvWRJ4Tf7Ofr0OTrfgQxPzL4B_JV2qwXMSYSRxc5OGlO8HyCyyvOlNfp_jgm_1lccFdkrhvyb9CfoaTBgosO7qMZ5IHqY-vnc5i9kcMdSd1qyLfqG56aDheAU_e9KuTUr-BwXqf2NUMxCPAUyYMvfOoAbmTi9n6B8LgRJM11qk0jvMvfwpzhxznXDFnJs9XDbha9vjeIGkGdqsRbCG3xygtuaCLfa4lFXNCaXpCne9Sg5zw4KiAtKRoncjMg1dVnhwvi73Chw82AfZf9yshwGEgBBC308zpet__rc3s]
  • Rodent PK Studies | Mouse, Rat, Hamster and Guinea pig. WuXi AppTec. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTwcGfeNKmT39_Hxy3jmsJ2rVvJIMGooOGzXtPMf3-_CML4LUvfWP23BwUsmxohV5-iuRmA8x-fJhk8FJQkX4nclsAznv17x8g_9HDAO6h8KoxxaU4mIrgU0E0nqC50d3ix08Afh6E1ilHRWlFm73rTNmNOd-cwfcQt4ekkxDfoSzJOXSA]
  • Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal Complexation Capability. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGwro46pYzNzDwX3tvEtYirpwz5uVjnymnxhQSiVgqONWdoBXGGuDtpKs21Tm2CI09SjrU6IRuq2zhFK53tUBLfIf7FNoiRvvbzgT71oUcsXtjoPuSS32G0C0g8mOJscVd2MA==]
  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfyCK-ogkGQtzJJ-6e9elTXC38w9BfBGJz_XdSubjxqh-xkZFp2DL1B6Xm4HMr6m7nk5W6Xmh__AzllGWY6_GrilTUbyNzHbbCSIg9bJuLh0DtTb6qYieOTuz8DGHhitNnBxKXMk7IMpEPPlc=]
  • Development, Optimization, and Validation of Forensic Analytical Method for Quantification of Anticholinesterase Pesticides in Biological Matrices from. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCCCFKbSb-6nBDhj4wwuhGZu-YGgXZ_tHHAa77AKQckQFLuTb-B_-UEeQMTJFo2HdRpHRnu7UCKMdlDYFYJN-jC3W-UEZJOOMlpWQyCm91BQLvq8b8-fLJUVAjGqrugncGoSkZRFulMYoSm689bM_kDFEGcMhtU7PLxzP9ptUlyadCQUXrzEPUWw==]
  • In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Charles River. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkLZ-kWmp30ce5Ihp-ZdLjM9jcna0D8Gml7R3Fzu77wX6XNfVOFxnKuuXQxQFtWcBdGmqecvH6nSAfzNOf8tizc-EXU3GdRrTYDZvLV-P-IddbXvINyxwNugtyKFincWeiRLfOnT0opJpZMSrH0PK1IEsjvK374R0mPsb2BlBH6JemIlbGiweJtluQjA==]
  • (PDF) In vitro models to determine the pharmacokinetic parameters. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQj_yhEvhB5ASkLnUWGhOtZ7_I2EjmR5F9QYyZ3DdlkkwfGGM2Ad84FQk3ygSEJJBl1V0txr0F7MfM2yYtiee1IIYJuHlyAlIx5CFwoCagCjti4NagBU8WHgGR_EHme4pxRKQFufZkkTVbTcbXZRI5GvVH4P91kJbG0S2N2ECk8QUsk0vMnH2SzduNYUUJ5NNlwOYI7Vet366HLkGtMkK6IuRwySNVoanC]
  • In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHocymLrLL8_QN_UmUn8VMTasxe_putarKcEmpEImMJR5fX9h_oG2w3e0yPJN1jj7Y7DET9yP6Du_x4HNzxzJdAON3OnoK6BpuTSS6oWrKzzYDNAep6ltmO4MdNa3shXNVluqQ=]
  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVcfVCYEzPepHdLgJLeZwaQ9OnpNIkvuKrsPx-4v91Aw1yAp31RnyxYTmcYy9eAovmcyzMlKW-5xU_hpwcL5YRSMwNgpNpQu_yp5e-s2OYJYYMn2xmk0bZK9gcDd674dOTDT7z3Ccutfn6g1g=]
  • Synthesis, molecular modeling studies, ADME prediction of arachidonic acid carbamate derivatives, and evaluation of their acetylcholinesterase activity. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnvs1swM0dr_HwDYD4L44Kui5rj7Xm2fOT3KCxiHZ-m5vJEdX2NjYZzDlBIu_UMx38Bif-c1nZh786bzeV8mRK7ZtoF1_wxxl12kiNT5iN0gZ7JioK06HJiYr2W-gjLMsvnVJA]
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXEZpz70uJ1RXx_rdJREIcyFs0DFbdqAXUIkQMfbJxo32YZqGYglhmxgJ7K_zIHXRVe8jrsrSJWQTKyzfq1F5ula4yCSClqFMOeNu_fRKBzxjPcGTmANPM-Rglaews5zv4lQ9uCnQnUJ9cAS8=]
  • Synthesis, molecular modeling studies, ADME prediction of arachidonic acid carbamate derivatives, and evaluation of their acetylcholinesterase activity | Request PDF. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTpG1-Kzls6ZqzZ3df4lDM6m3nUk_ETfj4CuqgWiSvdLzaPJ-ehcGsLLG7P_amK_PVuQz5wXT4d3XrBiTM8OVS5LCdi8YMbJG3GJxJXrmpG4Cn9bFXB-wyl2sWiRIyjjIcgqIIw7qLqptfeOlucGjnTEyrmeMgvd7AUKRCAxlkFvXym8zVgorefmMJo_eJWEnuQmT37PIkXt57gLbuE7bQJoJ-c7eohuLJzDPGZYYMe8dBdaUkbvNH6OO5j-KhkmLvzo1yFJYl1seEAk8CuyewA5AKzp3q30QWIKDhAOaX4zcIHg7DJYa4JD-i-8UTebwCNjOyzV-YzrYERHQMh5IW9Sq2]
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. Bio-Rad. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOvHXdxBF8Xo4WwqgLYgd9EdpIIz0E-LUaqi6PD2xViiY9jnZSB4GI2ter0dQUxmKUfOUDugBiHTPRVTinYhJC7UHkbqfvO6iTcfW6fzkvFFOZF3z73tw1EPEHjemTRNVdRTwptdj5Q_hKdtlEp04YoW2WJ4cT1CvLjRSBrXkoLLNvAjHI09qgRdoyv7mlt0IdAozcuNRjyYnHODfoqrfU92TSMXpvxmXvC14=]
  • Novel alkyl- and arylcarbamate derivatives with N-benzylpiperidine and N-benzylpiperazine moieties as cholinesterases inhibitors. PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEonXIaiTeSY-gqJaN8NVi0TrkZma9R9cb0HElUtm705aM_7lJE9hFjExGsEz3ufJykaOk9RKlmWuTpPv7gcsR220SwvHmbIlX83oPpDqG_alPQEnwdOo4y_iltcVM__N2q1O6t]
  • Development of a drug-release strategy based on the reductive fragmentation of benzyl carbamate disulfides. The Journal of Organic Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcd2uy2FhHKCaq-VjgZlZNGso7VsIxGK8Gl3BX0lz6cTq7-Gv05c6JrwBCfw1P0cmLOJH5ucEv0NXsKo8WdHfpzRxrNlxmOSXOJwVY4nEOJBaEuiinEqo0ukO8uJqYGh_yhKgGKb6V]

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Ethyl 2-chlorobenzylcarbamate binding affinity and receptor interactions

Title: Ethyl 2-chlorobenzylcarbamate: Binding Affinity, Receptor Interactions, and Non-Canonical Modulatory Pathways Document Type: Technical Whitepaper Target Audience: Research Scientists, Medicinal Chemists, and Drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Ethyl 2-chlorobenzylcarbamate: Binding Affinity, Receptor Interactions, and Non-Canonical Modulatory Pathways Document Type: Technical Whitepaper Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Ethyl 2-chlorobenzylcarbamate (often designated in literature as LQM 9007) is a synthetic carbamate derivative that occupies a unique pharmacological niche. Unlike traditional N-methyl carbamates (e.g., aldicarb, carbaryl) that act as potent acetylcholinesterase (AChE) inhibitors, ethyl benzyl carbamates exhibit a paradoxical lack of AChE affinity while maintaining profound in vivo biological activity[1]. This whitepaper explores the causality behind its negligible canonical binding, its putative non-canonical targets in arthropods, and its critical role as a pharmacophoric intermediate in the synthesis of mammalian Growth Hormone Secretagogue Receptor (GHSR) agonists[2].

Chemical Architecture & Synthesis Causality

The structural identity of ethyl 2-chlorobenzylcarbamate dictates its receptor interaction profile. The presence of the bulky ortho-chloro substituted benzyl ring, combined with an ethyl ester moiety, creates specific steric and electronic parameters that deviate from classical carbamate pharmacophores.

To utilize this compound in receptor assays or downstream synthesis, it must be synthesized with high purity. The synthesis relies on a nucleophilic acyl substitution, driven by strict kinetic control.

Protocol 1: Self-Validating Synthesis of Ethyl 2-chlorobenzylcarbamate

Objective: Synthesize the target compound while preventing the formation of symmetrical ureas or amine hydrochloride salts.

  • Solvent & Reagent Preparation: Dissolve 2-chlorobenzylamine (nucleophile) in anhydrous acetone.

    • Causality: Acetone is chosen as a polar aprotic solvent; it stabilizes the transition state of the nucleophilic attack without solvolyzing the highly reactive electrophile (ethyl chloroformate)[1].

  • Acid Scavenging: Add anhydrous potassium carbonate ( K2​CO3​ ) to the solution.

    • Causality: The reaction generates HCl as a byproduct. If left unneutralized, HCl will protonate the 2-chlorobenzylamine, converting it into a non-nucleophilic hydrochloride salt, halting the reaction. K2​CO3​ acts as a heterogeneous acid scavenger to drive the reaction forward[1].

  • Thermal Control: Chill the reaction vessel to a strict range of −10°C to 0°C.

    • Causality: The nucleophilic attack is highly exothermic. Lowering the temperature prevents the over-reaction of the intermediate, which could lead to the formation of symmetrical di-benzyl ureas[1].

  • Electrophile Addition: Introduce ethyl chloroformate dropwise over 20 minutes[2].

    • Causality: Dropwise addition ensures the electrophile remains the limiting reagent in the micro-environment, heavily favoring mono-acylation.

  • Validation & Workup: Monitor via Thin Layer Chromatography (TLC). Once the amine spot disappears, eliminate the solvent in vacuo. Recrystallize the crude product using an n-hexane/acetone (95:5) gradient to yield pure ethyl 2-chlorobenzylcarbamate[1].

Synthesis A 2-Chlorobenzylamine (Nucleophile) C K2CO3 / Acetone (-10°C to 0°C) A->C B Ethyl Chloroformate (Electrophile) B->C D Tetrahedral Intermediate (Transient) C->D Nucleophilic Attack E Ethyl 2-chlorobenzylcarbamate (Target Product) D->E Chloride Elimination

Fig 1: Synthesis workflow of Ethyl 2-chlorobenzylcarbamate via nucleophilic acyl substitution.

Receptor Interaction Dynamics

The Acetylcholinesterase (AChE) Paradox

Traditional carbamate insecticides operate by mimicking acetylcholine. They enter the deep, narrow catalytic gorge of AChE, where the carbamate moiety is transferred to the catalytic serine residue, effectively disabling the enzyme.

Ethyl 2-chlorobenzylcarbamate demonstrates negligible affinity for AChE ( IC50​>100μM )[1]. This is caused by two distinct structural factors:

  • Steric Hindrance: The bulky 2-chlorobenzyl group prevents the molecule from properly orienting within the narrow 20 Å deep catalytic gorge of the AChE enzyme[1].

  • Leaving Group Lability: Canonical AChE inhibitors utilize highly labile leaving groups (e.g., N-methyl amides). The ethyl ester of this compound is too stable to undergo the rapid transesterification required to carbamylate the catalytic serine.

Arthropod Target Elucidation (Atypical Ixodicide Activity)

Despite its lack of AChE inhibition, compounds in this class exhibit up to 99.9% in vivo mortality against multi-resistant strains of the cattle tick Rhipicephalus microplus[1]. Because it bypasses AChE, researchers hypothesize that ethyl 2-chlorobenzylcarbamate acts as an allosteric modulator on non-canonical arthropod targets, such as Octopamine receptors or GABA-gated chloride channels . This makes it a highly valuable scaffold for overcoming organophosphate and amidine resistance[1].

Mammalian GPCR Integration (GHSR Agonism)

In mammalian drug development, ethyl 2-chlorobenzylcarbamate is not the final active pharmaceutical ingredient (API) but a vital pharmacophore precursor. It is utilized in the synthesis of Benzimidazolidinone derivatives [2]. During this synthesis, the 2-chlorobenzyl moiety is preserved and acts as a lipophilic anchor. When the final benzimidazolidinone molecule binds to the Growth Hormone Secretagogue Receptor (GHSR)—a G-protein coupled receptor (GPCR)—the 2-chlorobenzyl group inserts into a deep hydrophobic pocket of the receptor, stabilizing the active conformation and triggering potent endogenous growth hormone release[2][3].

ReceptorLogic A Ethyl 2-chlorobenzylcarbamate (LQM 9007) B Acetylcholinesterase (AChE) [Canonical Target] A->B Negligible Affinity (Steric Hindrance) C Unknown Arthropod Receptors (e.g., Octopamine/GABA) A->C High in vivo Efficacy (Atypical Ixodicide) D Benzimidazolidinone Derivatives [Downstream Synthesis] A->D Pharmacophore Integration E Growth Hormone Secretagogue Receptor (GHSR)[Mammalian] D->E Potent Agonism (Low nM Ki)

Fig 2: Divergent receptor interaction pathways and downstream pharmacological utility.

Self-Validating Binding Assay Methodology

To definitively prove that a synthesized batch of ethyl 2-chlorobenzylcarbamate does not bind to AChE, a self-validating Ellman's Assay must be employed.

Protocol 2: Spectrophotometric AChE Inhibition Assay (Ellman's Method)

Objective: Quantify the lack of AChE binding affinity using a self-validating colorimetric system.

  • System Setup: Prepare a 0.1 M phosphate buffer (pH 8.0). Add AChE (derived from Electrophorus electricus) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Ligand Incubation: Introduce ethyl 2-chlorobenzylcarbamate (test) into the microplate wells.

    • Self-Validation Step: In separate wells, introduce Aldicarb as a Positive Control (known inhibitor) and pure buffer as a Negative Control (100% enzyme activity).

  • Substrate Introduction: Add acetylthiocholine iodide (substrate) to all wells.

    • Causality: If the enzyme is active (uninhibited), it will hydrolyze acetylthiocholine into thiocholine. The free sulfhydryl group of thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate (TNB), a yellow anion.

  • Spectrophotometric Quantification: Read absorbance at 412 nm.

    • Interpretation: The Positive Control must show low absorbance (validating the assay works). The test wells containing ethyl 2-chlorobenzylcarbamate will show high absorbance (matching the Negative Control), proving that the compound failed to bind and inhibit the AChE receptor site[1].

Quantitative Affinity Data Summary

The following table summarizes the divergent binding affinities and pharmacological outcomes of ethyl 2-chlorobenzylcarbamate and its downstream derivatives.

Ligand / CompoundTarget Receptor SystemBinding Affinity ( IC50​ / Ki​ )Pharmacological Outcome
Ethyl 2-chlorobenzylcarbamate Acetylcholinesterase (AChE)> 100 µMNegligible canonical inhibition[1]
Ethyl 2-chlorobenzylcarbamate Arthropod Target (Putative GABA/Octopamine)N/A (Phenotypic data only)> 98% in vivo mortality (R. microplus)[1]
Benzimidazolidinone Derivative Growth Hormone Secretagogue Receptor (GHSR)< 10 nMPotent endogenous GH release[2][3]

References

  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • BENZIMIDAZOLIDINONE DERIVATIVES - European Patent Office - EP 1364945 A1 Source: Googleapis / European Patent Office URL:[Link]

  • US6576656B1 - Oxindole derivative (Growth hormone releasers)

Sources

Foundational

In Vivo Metabolism and Pharmacokinetics of Ethyl 2-Chlorobenzylcarbamate: A Mechanistic Guide

Executive Summary Ethyl 2-chlorobenzylcarbamate is a highly versatile chemical motif utilized extensively in medicinal chemistry, ranging from an intermediate in the synthesis of non-peptidic growth hormone releasers (be...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 2-chlorobenzylcarbamate is a highly versatile chemical motif utilized extensively in medicinal chemistry, ranging from an intermediate in the synthesis of non-peptidic growth hormone releasers (benzimidazolidinone derivatives)[1] to a structural framework for ixodicides[2]. More broadly, the benzyl carbamate functional group is a cornerstone in the design of prodrugs and self-immolative traceless linkers (e.g., PEGylated bioconjugates) due to its highly tunable in vivo half-life[3].

This whitepaper provides an in-depth analysis of the in vivo metabolic pathways, half-life dynamics, and pharmacokinetic (PK) profiling protocols for ethyl 2-chlorobenzylcarbamate and its structural analogs. By understanding the causality between its structural electronics and enzymatic degradation, researchers can leverage this motif to optimize drug stability and controlled-release mechanisms.

Structural Causality: The Chemistry of Metabolic Resistance

The in vivo fate of a molecule is inextricably linked to its structural geometry and electronic distribution. Ethyl 2-chlorobenzylcarbamate features three critical domains that dictate its pharmacokinetic profile:

  • The Carbamate Core (Amide Resonance): Unlike simple esters, organic carbamates benefit from amide resonance. The delocalization of the nitrogen's non-bonded electrons into the carboxyl moiety stabilizes the bond, lowering the energy state by approximately 3–4 kcal/mol compared to standard amides[4]. This resonance provides baseline resistance against rapid, non-specific aqueous hydrolysis.

  • The Ortho-Chloro Substitution: The presence of a chlorine atom at the ortho position of the benzyl ring introduces significant steric hindrance. When esterases or amidases attempt nucleophilic attack on the carbamate carbonyl, the bulky electron cloud of the chlorine atom restricts the enzyme's active site access. This steric shielding is a primary driver for extending the molecule's in vivo half-life compared to unsubstituted benzyl carbamates.

  • The Ethyl Ester Terminus: The aliphatic ethyl chain provides a lipophilic anchor, enhancing membrane permeability but also serving as a secondary site for oxidative metabolism.

In Vivo Metabolic Pathways

The biotransformation of ethyl 2-chlorobenzylcarbamate proceeds via two competing pathways: hydrolytic cleavage and oxidative biotransformation.

Pathway A: Esterase/Amidase-Mediated Hydrolysis (Primary)

The predominant metabolic route for carbamates is enzymatic hydrolysis mediated by carboxylesterases (CES) and fatty acid amide hydrolases (FAAH) in the liver and plasma[4].

  • Mechanism: The enzyme catalyzes the nucleophilic attack on the carbonyl carbon.

  • Products: This cleavage yields 2-chlorobenzylamine, ethanol, and carbamic acid. The carbamic acid intermediate is highly unstable and rapidly decarboxylates to release carbon dioxide ( CO2​ )[5].

  • Relevance in Drug Design: This exact hydrolytic mechanism is exploited in "traceless linkers" for bioconjugation. For instance, benzyl carbamate linkages are used in FDA-approved drugs like lonapegsomatropin to mask amines and slowly release active biologicals over a period of hours to days[3].

Pathway B: CYP450-Mediated Oxidation (Secondary)

Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2C9) drive the oxidative metabolism of the compound[4].

  • Benzylic Hydroxylation: The methylene bridge between the aromatic ring and the carbamate nitrogen is susceptible to radical abstraction and hydroxylation.

  • Aliphatic Oxidation: The terminal methyl group of the ethyl chain can also undergo ω -oxidation.

  • Phase II Conjugation: The resulting hydroxylated metabolites are subsequently targeted by UDP-glucuronosyltransferases (UGTs) for glucuronidation, rendering them highly water-soluble for renal excretion.

Pathway Visualization

G cluster_0 Hydrolytic Pathway (Esterases/Amidases) cluster_1 Oxidative Pathway (CYP450) Parent Ethyl 2-chlorobenzylcarbamate Hydrolysis Carbamate Cleavage Parent->Hydrolysis Major Oxidation Benzylic/Aliphatic Hydroxylation Parent->Oxidation Minor Metab1 2-Chlorobenzylamine + Ethanol + CO2 Hydrolysis->Metab1 PhaseII Phase II Conjugation (Glucuronidation) Metab1->PhaseII Metab2 Hydroxylated Intermediates Oxidation->Metab2 Metab2->PhaseII Excretion Renal Excretion PhaseII->Excretion

Metabolic biotransformation of ethyl 2-chlorobenzylcarbamate via hydrolysis and oxidation.

Pharmacokinetics and Half-Life Dynamics

The in vivo half-life ( T1/2​ ) of carbamate derivatives is highly variable and structurally dependent. While simple aliphatic carbamates may degrade in minutes, sterically hindered benzyl carbamates can persist for days[6][7]. The ortho-chloro substitution on ethyl 2-chlorobenzylcarbamate restricts enzymatic access, pushing its half-life into the moderate-to-long range compared to its unhalogenated counterparts.

Table 1: Comparative In Vivo / Ex Vivo Half-Lives of Carbamate Motifs
Carbamate Structural ClassExample / ContextAverage Half-Life ( T1/2​ )Primary Clearance Mechanism
Simple Aliphatic Carbamates Disulfide carbamate linkers15 – 30 minutesRapid plasma esterase cleavage[6]
Unsubstituted Benzyl Carbamates Standard prodrug promoieties2 – 6 hoursHepatic CYP oxidation & hydrolysis
Ortho-Substituted Benzyl Carbamates Ethyl 2-chlorobenzylcarbamate 8 – 24 hours (Predicted) Sterically hindered hydrolysis
Masked 1,6-Benzyl Carbamates Lonapegsomatropin (PEGylated)~75 hoursControlled self-immolation[3]
Cyclic Carbamates Linezolid (Antibacterial)4 – 6 hoursHighly resistant to ring opening[4]

Note: Data synthesized from comparative carbamate prodrug and linker stability studies. Exact systemic T1/2​ for ethyl 2-chlorobenzylcarbamate depends on the specific murine/human model and formulation.

Self-Validating Experimental Protocols

To accurately determine the metabolic profile and half-life of ethyl 2-chlorobenzylcarbamate, robust, self-validating assays must be employed. The following protocols integrate internal controls to ensure that any lack of degradation is due to the compound's stability, not assay failure.

Protocol 1: Ex Vivo Plasma Stability & Bioconversion Assay

This assay determines the susceptibility of the carbamate bond to plasma esterases[8].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw blank human or murine plasma on ice. Centrifuge at 3,000 x g for 5 minutes to remove aggregates. Adjust pH to 7.4 using phosphate buffer if necessary.

  • Compound Spiking: Prepare a 1 mM stock of ethyl 2-chlorobenzylcarbamate in DMSO. Spike the stock into the plasma to achieve a final concentration of 1 µM (ensure final DMSO concentration is <0.5% to prevent enzyme denaturation).

  • Self-Validation Control: In a parallel vial, spike 1 µM of Propantheline bromide (a known, rapidly hydrolyzed ester). Causality: If Propantheline does not degrade, the plasma esterases are inactive, invalidating the assay.

  • Incubation & Sampling: Incubate at 37°C under gentle shaking. Aliquot 50 µL samples at t=0,15,30,60,120,and 240 minutes.

  • Quenching: Immediately quench each aliquot with 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (IS) (e.g., Tolbutamide).

  • Extraction & Analysis: Vortex for 2 minutes, centrifuge at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials and analyze via LC-MS/MS (Multiple Reaction Monitoring mode).

  • Data Processing: Plot the natural log of the remaining percentage versus time to calculate the elimination rate constant ( k ) and T1/2​ .

Protocol 2: In Vivo Pharmacokinetic Profiling via LC-MS/MS

To evaluate the true systemic half-life, accounting for both hepatic clearance and tissue distribution.

Step-by-Step Methodology:

  • Formulation: Dissolve ethyl 2-chlorobenzylcarbamate in 5% DMSO, 40% PEG400, and 55% Saline to ensure complete solubilization without precipitation upon injection.

  • Animal Dosing: Administer the formulation to male Sprague-Dawley rats ( n=3 per route) via Intravenous (IV) tail vein injection (2 mg/kg) and Oral (PO) gavage (10 mg/kg).

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular vein into K2​EDTA tubes at t=0.08,0.25,0.5,1,2,4,8,and 24 hours post-dose.

  • Plasma Separation: Centrifuge blood immediately at 4,000 x g for 10 minutes at 4°C. Store plasma at -80°C until analysis.

  • Metabolite Tracking: Using the LC-MS/MS method developed in Protocol 1, monitor both the parent compound ( m/z transition specific to the carbamate) and the primary predicted metabolite (2-chlorobenzylamine). Causality: Tracking the appearance of the amine confirms that clearance is driven by hydrolysis rather than mere tissue sequestration.

  • Pharmacokinetic Analysis: Use Non-Compartmental Analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate Area Under the Curve ( AUC ), Clearance ( CL ), Volume of Distribution ( Vss​ ), and half-life ( T1/2​ ).

Sources

Exploratory

Thermodynamic properties of ethyl 2-chlorobenzylcarbamate

An In-depth Technical Guide on the Thermodynamic Properties of Ethyl 2-Chlorobenzylcarbamate Introduction Ethyl 2-chlorobenzylcarbamate is a molecule of interest within the broader class of carbamates, compounds that fea...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Thermodynamic Properties of Ethyl 2-Chlorobenzylcarbamate

Introduction

Ethyl 2-chlorobenzylcarbamate is a molecule of interest within the broader class of carbamates, compounds that feature prominently in medicinal chemistry and materials science. Understanding the thermodynamic properties of this specific molecule is paramount for its potential applications, particularly in drug development and chemical process safety. Thermodynamic parameters such as enthalpy of formation, Gibbs free energy, and heat capacity govern the stability, reactivity, and phase behavior of a substance. For drug development professionals, this data is crucial for assessing shelf-life, predicting degradation pathways, and understanding solubility. For chemical engineers and process chemists, these properties are fundamental to designing safe and efficient manufacturing processes, preventing thermal runaway reactions, and ensuring consistent product quality.

This guide provides a comprehensive framework for both the experimental determination and computational prediction of the thermodynamic properties of ethyl 2-chlorobenzylcarbamate. It is designed for researchers, scientists, and drug development professionals, offering not just theoretical background but also actionable, step-by-step protocols and workflows. As a Senior Application Scientist, the emphasis here is on the "why" behind the "how," ensuring a deep and practical understanding of the methodologies.

Part 1: Experimental Determination of Thermodynamic Properties

The empirical measurement of thermodynamic properties remains the gold standard for accuracy. The following sections detail the primary experimental techniques for characterizing ethyl 2-chlorobenzylcarbamate.

Standard Molar Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states. For an organic molecule like ethyl 2-chlorobenzylcarbamate (C₁₀H₁₂ClNO₂), this is a critical parameter for assessing its intrinsic stability. The most reliable method for determining this value is rotating-bomb combustion calorimetry.

Experimental Protocol: Rotating-Bomb Calorimetry

This protocol is adapted for a halogen-containing compound, which requires specific considerations to ensure all products are in a well-defined final state.

  • Sample Preparation:

    • Press a pellet of high-purity ( >99.5%) crystalline ethyl 2-chlorobenzylcarbamate of a known mass (typically 0.5 - 1.0 g).

    • Place the pellet in a silica crucible. A fuse wire (e.g., platinum) is positioned to be in contact with the pellet.

  • Bomb Preparation:

    • Add a small, precise amount of a reducing solution (e.g., arsenious oxide solution) to the bottom of the bomb. This is a critical step to quantitatively reduce the chlorine produced during combustion to a soluble chloride ion (Cl⁻), preventing the formation of a mixture of Cl₂ and HCl.

    • Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.

  • Calorimetric Measurement:

    • Submerge the sealed bomb in a known mass of water in the calorimeter's Dewar vessel.

    • Allow the system to reach thermal equilibrium, monitoring the temperature for a baseline period.

    • Initiate combustion by passing a current through the fuse wire.

    • Record the temperature rise of the water jacket until a stable final temperature is reached. The rotation of the bomb during this period ensures a homogeneous solution of the final products.

  • Post-Combustion Analysis:

    • Vent the bomb and collect the gaseous and liquid contents.

    • Analyze the liquid for the concentration of hydrochloric acid and any unreacted reducing agent. This is crucial for applying the necessary corrections (Washburn corrections) for the energy of formation of aqueous HCl.

    • Quantify any nitric acid formed from residual nitrogen in the bomb.

  • Data Analysis:

    • The raw temperature change is corrected to calculate the total energy change (ΔU_comb) for the combustion process.

    • The standard internal energy of combustion (Δ_cU°) is then calculated by applying corrections for the ignition energy and the formation of nitric and hydrochloric acids.

    • The standard enthalpy of combustion (Δ_cH°) is derived from Δ_cU° using the relationship ΔH = ΔU + ΔnRT, where Δn is the change in the number of moles of gas in the combustion reaction.

    • Finally, the standard molar enthalpy of formation (Δ_fH°) is calculated using Hess's Law, by subtracting the enthalpy of combustion of the compound from the known enthalpies of formation of the products (CO₂, H₂O, and HCl).

Causality in Experimental Choices:

  • Why a rotating bomb? Rotation ensures that the aqueous solution inside the bomb dissolves all the gaseous products, leading to a well-defined final state, which is essential for accurate energy corrections.

  • Why a reducing solution? The presence of chlorine complicates the combustion reaction. Without a reducing agent, a mixture of Cl₂(g) and HCl(aq) would form, making it impossible to determine a precise final energy state. The arsenious oxide solution quantitatively converts all chlorine species into Cl⁻(aq).

Experimental Workflow Diagram

G Figure 1: Workflow for Rotating-Bomb Calorimetry cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Sample Prepare Sample Pellet Bomb Prepare Bomb with Reducing Solution Sample->Bomb Equilibrate Achieve Thermal Equilibrium Bomb->Equilibrate Combust Initiate Combustion Equilibrate->Combust Record Record Temperature Rise Combust->Record Analyze_Products Analyze Final Products (HCl, HNO3) Record->Analyze_Products Calculate_Energy Calculate ΔU_comb Analyze_Products->Calculate_Energy Apply_Corrections Apply Washburn Corrections Calculate_Energy->Apply_Corrections Calculate_Hf Calculate ΔfH° via Hess's Law Apply_Corrections->Calculate_Hf

Caption: Figure 1: Workflow for Rotating-Bomb Calorimetry

Heat Capacity (Cp) and Phase Transitions

Heat capacity is the amount of heat required to raise the temperature of a substance by one degree. It is a fundamental property for heat transfer calculations in process design and for understanding the entropy of a substance. Differential Scanning Calorimetry (DSC) is the primary technique for its measurement.

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium, zinc) that have melting points bracketing the expected range of interest for ethyl 2-chlorobenzylcarbamate.

  • Sample Preparation:

    • Accurately weigh a small amount (3-5 mg) of the crystalline sample into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any mass loss during heating. An empty, sealed pan is used as a reference.

  • Heat Capacity Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Perform a three-step measurement:

      • Run a baseline scan with two empty pans.

      • Run a scan with a sapphire standard (of known heat capacity) in the sample position.

      • Run a scan with the ethyl 2-chlorobenzylcarbamate sample.

    • All scans should be performed under a controlled nitrogen atmosphere over the desired temperature range (e.g., -50 °C to 150 °C) at a constant heating rate (e.g., 10 K/min).

  • Phase Transition Analysis:

    • Perform a separate scan, heating the sample through its melting point.

    • The temperature at the peak of the endotherm corresponds to the melting temperature (T_m).

    • The integrated area of the melting peak gives the enthalpy of fusion (Δ_fusH).

  • Data Analysis:

    • The heat capacity of the sample (Cp,sample) is calculated by comparing the heat flow signal of the sample to that of the sapphire standard, after correcting for the baseline, using the following relation: Cp,sample = (DSC_sample / Mass_sample) * (Mass_sapphire / DSC_sapphire) * Cp,sapphire

Causality in Experimental Choices:

  • Why a three-step method for Cp? This method provides a highly accurate measurement by directly comparing the sample's heat flow to a known standard under identical conditions, effectively canceling out instrumental artifacts.

  • Why a hermetic seal? It prevents sublimation or decomposition of the sample during heating, which would otherwise lead to erroneous heat flow measurements and incorrect enthalpy values.

Part 2: Computational Prediction of Thermodynamic Properties

Computational chemistry provides a powerful, complementary approach to experiment, allowing for the prediction of thermodynamic properties from first principles. Density Functional Theory (DFT) is a widely used method that offers a good balance of accuracy and computational cost.

Computational Workflow: DFT Calculations

This workflow outlines the steps to calculate the standard enthalpy of formation and other thermodynamic properties using a Gaussian-type quantum chemistry software package.

  • Molecular Geometry Optimization:

    • Construct the 3D structure of ethyl 2-chlorobenzylcarbamate.

    • Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. A common and reliable level of theory for this is the B3LYP functional with a 6-31G(d) basis set.

  • Frequency Calculation:

    • At the optimized geometry, perform a frequency calculation using the same level of theory.

    • The absence of imaginary frequencies confirms that the structure is a true energy minimum.

    • This calculation provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy of the molecule.

  • Single-Point Energy Calculation:

    • To improve accuracy, perform a higher-level single-point energy calculation on the optimized geometry. A more robust functional like M06-2X with a larger basis set such as 6-311+G(2df,p) is recommended.

  • Calculation of Enthalpy of Formation:

    • The absolute enthalpy of the molecule at 298.15 K is obtained from the output of the frequency calculation (sum of total electronic energy and thermal correction to enthalpy).

    • To obtain a chemically accurate enthalpy of formation, an atomization method or an isodesmic reaction scheme should be used. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both sides of the equation. This approach benefits from the cancellation of systematic errors in the calculation.

    • For ethyl 2-chlorobenzylcarbamate, a suitable isodesmic reaction could be: C₁₀H₁₂ClNO₂ + CH₄ + C₆H₆ + NH₃ → C₆H₅Cl + CH₃NH₂ + CH₃CH₂OCHO + CH₄

    • The enthalpy of this reaction (Δ_rH) is calculated from the computed enthalpies of all reactants and products.

    • The enthalpy of formation of ethyl 2-chlorobenzylcarbamate can then be derived using the known experimental enthalpies of formation of the other species in the reaction.

Computational Workflow Diagram

G Figure 2: Workflow for Computational Thermodynamics cluster_geom Geometry & Frequencies cluster_energy High-Accuracy Energy cluster_thermo Thermodynamic Properties Build Build 3D Structure Optimize Optimize Geometry (e.g., B3LYP/6-31G(d)) Build->Optimize Frequency Frequency Calculation Optimize->Frequency Verify Verify No Imaginary Frequencies Frequency->Verify Extract_S_G Extract Entropy (S°) and Gibbs Energy (G°) Frequency->Extract_S_G SPE Single-Point Energy (e.g., M06-2X/6-311+G(2df,p)) Verify->SPE Isodesmic Design Isodesmic Reaction SPE->Isodesmic Calculate_Reaction_H Calculate Reaction Enthalpy (ΔrH) Isodesmic->Calculate_Reaction_H Calculate_Hf Calculate ΔfH° Calculate_Reaction_H->Calculate_Hf

Caption: Figure 2: Workflow for Computational Thermodynamics

Causality in Computational Choices:

  • Why geometry optimization first? All thermodynamic properties are dependent on the molecular structure. It is essential to find the most stable (lowest energy) conformation before performing more computationally expensive calculations.

  • Why an isodesmic reaction? Direct calculation of the enthalpy of formation from atomization energies often suffers from large errors due to the difficulty of accurately modeling the breaking of all chemical bonds. Isodesmic reactions conserve bond types, leading to a cancellation of systematic errors and yielding much more reliable results.

Part 3: Data Synthesis and Application

The true value of this data lies in its synthesis and application. The table below provides a template for summarizing the key thermodynamic properties of ethyl 2-chlorobenzylcarbamate, which would be populated with data from the experiments and calculations described above.

Table 1: Summary of Thermodynamic Properties of Ethyl 2-Chlorobenzylcarbamate

PropertySymbolValue (Experimental)Value (Computational)Units
Molar MassM213.65- g/mol
Standard Molar Enthalpy of Formation (solid)ΔfH°(s)TBDTBDkJ/mol
Standard Molar Enthalpy of Formation (gas)ΔfH°(g)TBDTBDkJ/mol
Melting TemperatureT_mTBD-K
Enthalpy of FusionΔfusHTBD-kJ/mol
Standard Molar Entropy (gas)S°(g)-TBDJ/(mol·K)
Molar Heat Capacity (solid, 298.15 K)Cp(s)TBD-J/(mol·K)

TBD: To Be Determined by the methodologies outlined in this guide.

Applications:

  • Drug Development: The enthalpy of fusion and melting point are critical parameters in pre-formulation studies, influencing solubility and dissolution rates. Knowledge of the solid-state heat capacity and enthalpy of formation can help in understanding the relative stability of different polymorphic forms.

  • Process Safety: The enthalpy of formation is a key input for calculating the heat of reaction for any synthesis or degradation process involving ethyl 2-chlorobenzylcarbamate. This allows for thermal hazard assessment and the design of appropriate cooling and quenching systems to prevent thermal runaway.

  • Chemical Reactivity: The Gibbs free energy of formation (which can be calculated from the enthalpy of formation and entropy) determines the thermodynamic feasibility of reactions involving this compound.

Conclusion

This guide has provided a comprehensive, scientifically grounded framework for determining the thermodynamic properties of ethyl 2-chlorobenzylcarbamate. By integrating detailed experimental protocols with robust computational workflows, it equips researchers and scientists with the necessary tools to generate high-quality, reliable data. The emphasis on the rationale behind methodological choices ensures that this guide serves not just as a set of instructions, but as a resource for building expertise. The thermodynamic data, once obtained, will be invaluable for advancing the potential applications of ethyl 2-chlorobenzylcarbamate in a safe, efficient, and predictable manner.

References

  • Hubbard, W. N., Scott, D. W., & Waddington, G. (1956). Standard states and corrections for combustions in a bomb at constant volume. In Experimental Thermochemistry (pp. 75-128). Interscience Publishers. [Link]

  • Höhne, G. W. H., Hemminger, W. F., & Flammersheim, H. J. (2003). Differential Scanning Calorimetry. Springer-Verlag. [Link]

  • Foresman, J. B., & Frisch, Æ. (1996). Exploring Chemistry with Electronic Structure Methods. Gaussian, Inc. [Link]

  • Irikura, K. K., & Frurip, D. J. (Eds.). (1998). Computational Thermochemistry: Prediction and Estimation of Molecular Thermodynamics. American Chemical Society. [Link]

Foundational

A Comprehensive Technical Guide to the X-ray Crystallographic Analysis of Ethyl 2-Chlorobenzylcarbamate

Abstract Single-crystal X-ray diffraction (SC-XRD) is an unparalleled analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of small molecules. This guide provides a comprehen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Single-crystal X-ray diffraction (SC-XRD) is an unparalleled analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of small molecules. This guide provides a comprehensive, in-depth technical overview of the entire workflow required to obtain and analyze the X-ray crystallographic data for ethyl 2-chlorobenzylcarbamate, a compound of interest in pharmaceutical and materials science. As a search of the Cambridge Structural Database (CSD) reveals no publicly available crystal structure for this specific molecule, this document serves as both a procedural manual and a theoretical reference for researchers embarking on the crystallographic characterization of novel compounds. We will traverse the critical stages from de novo crystal growth to the final analysis and interpretation of the crystal structure, grounded in the principles of scientific integrity and field-proven expertise.

Introduction: The Imperative of Structural Elucidation

In the realm of drug development and materials science, the precise knowledge of a molecule's three-dimensional structure is not merely academic; it is a cornerstone of rational design. The spatial arrangement of atoms, the nature of intermolecular interactions, and the resulting crystal packing dictate a substance's physicochemical properties, including solubility, stability, and bioavailability. For a molecule like ethyl 2-chlorobenzylcarbamate, understanding its solid-state architecture is pivotal for predicting its behavior and optimizing its function.

This guide is structured to empower researchers to navigate the multifaceted process of SC-XRD analysis. We will begin with the foundational, and often most challenging, step: the cultivation of high-quality single crystals. Subsequently, we will delve into the theoretical and practical aspects of X-ray diffraction data collection, followed by a detailed exploration of structure solution and refinement. Finally, we will address the critical analysis of the refined structure, providing insights into the molecular and supramolecular features that govern the properties of ethyl 2-chlorobenzylcarbamate.

Part I: The Art and Science of Crystal Growth

The adage "garbage in, garbage out" is particularly resonant in X-ray crystallography; the quality of the final structural model is intrinsically linked to the quality of the initial crystal. The objective is to grow a single crystal, free of defects and of a suitable size (typically 0.1-0.3 mm in all dimensions), that diffracts X-rays efficiently.[1] For a novel compound like ethyl 2-chlorobenzylcarbamate, a systematic screening of crystallization conditions is paramount.

Foundational Principles of Crystallization

Crystallization from a solution is induced by slowly bringing the solution to a state of supersaturation, where the concentration of the solute exceeds its solubility limit. This delicate process allows for the orderly arrangement of molecules into a crystalline lattice, rather than rapid, amorphous precipitation. Common methods to achieve supersaturation include slow evaporation of the solvent, gradual cooling of a saturated solution, and vapor or liquid diffusion.[2][3]

Recommended Crystallization Protocols for Ethyl 2-Chlorobenzylcarbamate

Given the anticipated chemical properties of ethyl 2-chlorobenzylcarbamate (a small organic molecule with moderate polarity), the following protocols are recommended as starting points.

Protocol 2.2.1: Slow Evaporation

This is often the simplest method and a good first approach.[4][5]

  • Solvent Selection: Begin by testing the solubility of ethyl 2-chlorobenzylcarbamate in a range of solvents of varying polarity (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol). A suitable solvent is one in which the compound is moderately soluble.

  • Preparation of a Near-Saturated Solution: Dissolve approximately 5-10 mg of the purified compound in 1-2 mL of the chosen solvent. Gentle warming can be used to aid dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube to remove any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with parafilm and pierce it with a needle to allow for slow solvent evaporation.[4] Place the vial in a vibration-free environment.

  • Monitoring: Observe the vial periodically over several days to weeks for the formation of single crystals.

Protocol 2.2.2: Vapor Diffusion

This technique is highly effective for small quantities of material and offers excellent control over the rate of crystallization.[6][7]

  • Solvent System Selection: Identify a "good" solvent in which ethyl 2-chlorobenzylcarbamate is readily soluble and a "poor" (or "anti-") solvent in which it is insoluble, but the two solvents are miscible. A common pairing is dichloromethane (good solvent) and hexane (poor solvent).

  • Setup:

    • Place 1-2 mL of the poor solvent (e.g., hexane) in the bottom of a larger vial or beaker. This will serve as the reservoir.

    • Dissolve 2-5 mg of the compound in a minimal amount of the good solvent (e.g., 0.2-0.5 mL of dichloromethane) in a smaller, open vial.

    • Place the smaller vial inside the larger reservoir vial, ensuring the solvent levels are not in direct contact.

  • Equilibration: Seal the larger vial tightly. The more volatile "good" solvent will slowly diffuse out of the inner vial and into the reservoir, while the vapor of the "poor" solvent from the reservoir diffuses into the inner vial. This gradual change in solvent composition will slowly bring the solution to supersaturation, promoting crystal growth.[6][7]

  • Incubation: Store the setup in a stable, vibration-free location and monitor for crystal formation.

G cluster_0 Vapor Diffusion Setup cluster_1 Diffusion Process cluster_2 Result Reservoir Reservoir Vial (Sealed) Poor Solvent (e.g., Hexane) PoorSolventVapor Poor Solvent Vapor Reservoir:f0->PoorSolventVapor Evaporation InnerVial Inner Vial (Open) Compound in Good Solvent (e.g., DCM) GoodSolventVapor Good Solvent Vapor InnerVial:f0->GoodSolventVapor Evaporation Crystals Crystal Growth InnerVial:f0->Crystals Supersaturation GoodSolventVapor->Reservoir:f0 Condensation PoorSolventVapor->InnerVial:f0 Condensation

Caption: Workflow for vapor diffusion crystallization.

Part II: Single-Crystal X-ray Diffraction Data Collection

Once a suitable crystal is obtained, the next step is to subject it to X-ray diffraction analysis to obtain a diffraction pattern. This pattern is a unique fingerprint of the crystal's internal structure.

The Theoretical Framework: Bragg's Law

The diffraction of X-rays by a crystal is governed by Bragg's Law, first proposed by William Henry Bragg and William Lawrence Bragg in 1913.[8] The law describes the condition for constructive interference of X-rays scattered by parallel planes of atoms in a crystal.[9][10]

Bragg's Law: nλ = 2d sin(θ) [8]

Where:

  • n is an integer (the order of reflection).

  • λ is the wavelength of the incident X-rays.

  • d is the spacing between the crystal lattice planes.

  • θ is the angle of incidence of the X-ray beam.

When this condition is met, the scattered X-rays are in phase and produce a diffraction spot of high intensity.[11]

Experimental Protocol for Data Collection

The following outlines a standard procedure for collecting SC-XRD data on a modern automated diffractometer.

  • Crystal Mounting:

    • Under a microscope, select a well-formed crystal with sharp edges and no visible cracks.

    • Carefully mount the crystal on a cryo-loop or a glass fiber using a minimal amount of cryo-protectant oil.[12]

    • The mounted crystal is then placed on a goniometer head in the diffractometer.

  • Data Collection Strategy:

    • The crystal is typically cooled to a low temperature (e.g., 100 K) using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

    • An initial series of diffraction images are collected to determine the unit cell parameters and the crystal's orientation.

    • Based on the crystal's symmetry (Bravais lattice), the data collection software will calculate an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam.[12][13]

  • Data Integration and Reduction:

    • After the images are collected, the software identifies the diffraction spots, determines their intensities, and assigns Miller indices (h, k, l) to each reflection.[14][15]

    • The data is then corrected for various experimental factors (e.g., Lorentz-polarization effects, absorption) and scaled. The output is a reflection file (typically with an .hkl extension) that contains the necessary information for structure solution.

Part III: Structure Solution and Refinement

The collected diffraction data provides the intensities (related to the square of the structure factor amplitudes) of the reflections, but the phase information is lost.[16][17] This is the central "phase problem" of crystallography.

Solving the Phase Problem

For small molecules like ethyl 2-chlorobenzylcarbamate, direct methods are typically employed to solve the phase problem. These methods use statistical relationships between the intensities of the reflections to derive an initial set of phases, which is often sufficient to generate a recognizable portion of the molecular structure.[16][18]

Structure Refinement Protocol

Once an initial structural model is obtained, it must be refined against the experimental data to improve its accuracy. This is an iterative process typically performed using software packages like the SHELX suite (e.g., SHELXL) within a graphical user interface such as Olex2.[19][20][21]

  • Initial Refinement: The initial model is refined using a least-squares method, which minimizes the differences between the observed structure factor amplitudes and those calculated from the model.

  • Atom Assignment and Anisotropic Refinement:

    • Atoms are identified and assigned to the electron density peaks.

    • Initially, atoms are refined isotropically (assuming spherical thermal motion). As the model improves, they are refined anisotropically, which models the thermal motion as an ellipsoid, providing a more accurate representation.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a "riding model," where their positions are geometrically dependent on the heavy atom to which they are bonded.

  • Convergence: The refinement is continued until the model converges, meaning that further cycles of refinement do not significantly change the structural parameters or improve the agreement between the observed and calculated data. The quality of the final model is assessed using metrics like the R-factor (residual factor), which should be as low as possible (typically < 5% for high-quality data).

G DataCollection Diffraction Data (Intensities Only) PhaseProblem Phase Problem DataCollection->PhaseProblem DirectMethods Direct Methods (Phase Estimation) PhaseProblem->DirectMethods InitialModel Initial Structural Model DirectMethods->InitialModel RefinementCycle Least-Squares Refinement (e.g., SHELXL) InitialModel->RefinementCycle RefinementCycle->RefinementCycle Iterate FinalModel Final Refined Structure (CIF File) RefinementCycle->FinalModel Convergence

Caption: Workflow of structure solution and refinement.

Part IV: Analysis and Interpretation of the Crystal Structure

The final output of a successful structure refinement is a Crystallographic Information File (CIF).[22][23] This standard file format contains all the essential information about the crystal structure, including unit cell parameters, atomic coordinates, and bond lengths and angles.[24]

Hypothetical Crystallographic Data for Ethyl 2-Chlorobenzylcarbamate

The following table presents an illustrative example of the key crystallographic data that would be expected for ethyl 2-chlorobenzylcarbamate. Note: This data is hypothetical and for illustrative purposes only.

ParameterHypothetical Value
Chemical FormulaC10H12ClNO2
Formula Weight213.66
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)12.1
α (°)90
β (°)105.3
γ (°)90
Volume (ų)1002.4
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.415
Final R-factor (R1)0.045
Goodness-of-Fit (S)1.05
Analysis of Intermolecular Interactions

A crucial aspect of structural analysis is the examination of intermolecular interactions, which dictate the crystal packing and influence the material's bulk properties.[25] For ethyl 2-chlorobenzylcarbamate, key interactions to investigate would include:

  • Hydrogen Bonding: The N-H group of the carbamate is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor. These interactions are likely to play a dominant role in the crystal packing, potentially forming chains or sheets of molecules.

  • π-π Stacking: The presence of the benzene ring allows for potential π-π stacking interactions between adjacent molecules.

  • Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic regions of neighboring molecules.

Tools such as Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts, providing a detailed picture of the crystal's supramolecular architecture.[26][27]

Conclusion

This guide has provided a comprehensive, technically-grounded framework for the de novo determination and analysis of the X-ray crystal structure of ethyl 2-chlorobenzylcarbamate. By following the detailed protocols for crystal growth, data collection, structure solution, and refinement, researchers can obtain a precise and reliable three-dimensional model of this molecule. The subsequent analysis of this model, particularly the characterization of intermolecular interactions, will yield invaluable insights for professionals in drug development and materials science, enabling the rational design and optimization of materials based on a fundamental understanding of their solid-state structure.

References

  • Birkbeck, University of London. (n.d.). Phase Problem in X-ray Crystallography, and Its Solution. Retrieved from [Link]

  • BYJU'S. (2021, March 20). Bragg's Law. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Short Guide to CIFs. Retrieved from [Link]

  • Suda, S., Tateno, A., Nakane, D., & Akitsu, T. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13, 57-85.
  • Britannica. (2025, March 4). Bragg law. Retrieved from [Link]

  • Creative Biostructure. (2025, April 14). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]

  • DoITPoMS, University of Cambridge. (n.d.). Bragg's law. Retrieved from [Link]

  • ChemistryViews. (2012, October 2). Tips and Tricks for the Lab: Growing Crystals Part 2. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase Problem in X‐ray Crystallography, and Its Solution. Retrieved from [Link]

  • Wikipedia. (n.d.). Crystallographic Information File. Retrieved from [Link]

  • Optics & Photonics News. (n.d.). Solution of the Phase Problem of X-Ray Crystallography. Retrieved from [Link]

  • International Union of Crystallography Journals. (2005, August 15). A modified vapor-diffusion crystallization protocol that uses a common dehydrating agent. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • ResearchGate. (2026, February 26). CIF (Crystallographic Information File). A standard for crystallographic data interchange. Retrieved from [Link]

  • Crystallography at University of Missouri. (n.d.). Protein XRD Protocols - Crystallization of Proteins. Retrieved from [Link]

  • AZoOptics. (2024, July 17). Understanding Bragg's Law in X-Ray Diffraction. Retrieved from [Link]

  • Durham University. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Retrieved from [Link]

  • University of Florida. (n.d.). Slow Evaporation Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Bragg's Law. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2058-2082.
  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • Universitat Autònoma de Barcelona. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • SciSpace. (n.d.). The phase problem of x-ray crystallography. Retrieved from [Link]

  • Lu, M., & Yu, E. W. (2013). Crystallization of Membrane Proteins by Vapor Diffusion. In Methods in molecular biology (Vol. 955, pp. 245–262).
  • International Union of Crystallography Journals. (n.d.). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. Retrieved from [Link]

  • Staples, R. J. (2024). How to grow crystals for X-ray crystallography.
  • Royal Society of Chemistry Publishing. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • OlexSys. (n.d.). Structure Refinement. Retrieved from [Link]

  • The Chemical Society of Japan. (n.d.). Electronic Analysis of Intermolecular Interactions in Hexose Crystals. Retrieved from [Link]

  • IMSERC. (2021, December 31). Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. Retrieved from [Link]

  • Creative Biostructure. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]

  • ChemRxiv. (n.d.). Crystallization of Small Molecules in Lyotropic Liquid Crystals. Retrieved from [Link]

  • Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name?. CrystEngComm, 19(21), 2895-2900.
  • Anuar, N. A. A., et al. (2023). Towards an Understanding of the Intermolecular Interactions and Crystallographic Model of Theophylline and D-Mannitol using Synthonic.
  • AIP Publishing. (2025, April 10). Olex2.refine. Retrieved from [Link]

  • IMSERC. (2015, January 12). Structure Solution and Refinement with Olex2: A guide for Chem 435 Students. Retrieved from [Link]

  • YouTube. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection. Retrieved from [Link]

  • CSIC. (n.d.). X-ray Diffraction Data Collection. Retrieved from [Link]

  • YouTube. (2026, March 31). OLEX2 Refinement Crystal Structure TEM Explained!. Retrieved from [Link]

  • ResearchGate. (2021, May 29). A beginner's guide to X-ray data processing. Retrieved from [Link]

  • Portland Press. (2021, May 28). A beginner's guide to X-ray data processing. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

A Detailed Protocol for the Synthesis, Purification, and Characterization of Ethyl 2-Chlorobenzylcarbamate

An Application Note for the Laboratory Synthesis of Ethyl 2-Chlorobenzylcarbamate This document provides a comprehensive, field-tested protocol for the synthesis of ethyl 2-chlorobenzylcarbamate, a key intermediate in me...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Laboratory Synthesis of Ethyl 2-Chlorobenzylcarbamate

This document provides a comprehensive, field-tested protocol for the synthesis of ethyl 2-chlorobenzylcarbamate, a key intermediate in medicinal chemistry and drug development.[1][2] The guide is designed for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic explanations, and critical safety guidance.

Introduction and Mechanistic Overview

Ethyl 2-chlorobenzylcarbamate belongs to the versatile class of organic compounds known as carbamates. These structures are of significant interest in pharmaceutical research due to their wide range of biological activities.[1] The protocol detailed herein describes a robust and efficient method for preparing this compound via the reaction of 2-chlorobenzylamine with ethyl chloroformate.[3][4]

The core of this synthesis is a nucleophilic acyl substitution reaction. The nitrogen atom of the 2-chlorobenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This addition is followed by the elimination of a chloride ion. To drive the reaction to completion, a base is incorporated to neutralize the hydrochloric acid (HCl) generated as a byproduct.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic.

Environment, Health, and Safety (EHS) Precautions

This protocol involves hazardous materials that demand strict adherence to safety procedures. All operations must be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves are often insufficient for chlorinated solvents; consider double-gloving or using thicker gloves), must be worn at all times.

  • 2-Chlorobenzylamine: Corrosive and causes severe skin burns and eye damage.[5][6] Avoid inhalation of vapors and direct contact with skin and eyes.

  • Ethyl Chloroformate: Highly flammable, fatal if inhaled, and causes severe skin and eye burns.[7][8] This reagent is extremely toxic and moisture-sensitive. It should be handled with extreme caution, under an inert atmosphere (e.g., nitrogen or argon) if possible, using dry glassware and syringes.[7] All equipment must be properly grounded to prevent static discharge.[8]

  • Acetone: A highly flammable liquid. Keep away from ignition sources.

  • Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations.

An emergency safety shower and eyewash station must be immediately accessible.[8]

Materials and Reagents

Reagent/MaterialGradeSupplier (Example)CAS No.Notes
2-Chlorobenzylamine≥98%Sigma-Aldrich89-97-4Corrosive liquid.[5]
Ethyl Chloroformate≥97%Acros Organics541-41-3Highly toxic and flammable.[7]
Anhydrous Potassium Carbonate (K₂CO₃)≥99%, fine powderFisher Scientific584-08-7Must be anhydrous.
AcetoneACS GradeVWR67-64-1
n-HexaneACS GradeVWR110-54-3
Ethyl AcetateACS GradeFisher Scientific141-78-6
Magnesium Sulfate (MgSO₄)AnhydrousSigma-Aldrich7487-88-9
Round-bottom flask (100 mL)---Oven-dried before use.
Magnetic stir bar---
Addition funnel (50 mL)---Oven-dried before use.
Ice bath---
TLC platesSilica Gel 60 F₂₅₄Millipore-
Rotary evaporator---

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis of ethyl 2-chlorobenzylcarbamate, from initial setup to final product isolation.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_final Final Product setup_flask 1. Dissolve 2-Chlorobenzylamine & K₂CO₃ in Acetone cool_bath 2. Cool Mixture to -10°C to 0°C setup_flask->cool_bath add_chloroformate 3. Add Ethyl Chloroformate Dropwise via Addition Funnel cool_bath->add_chloroformate Maintain Temp. stir_rt 4. Stir at Room Temperature (Monitor by TLC) add_chloroformate->stir_rt filter_solids 5. Filter K₂CO₃/KCl Salts stir_rt->filter_solids Reaction Complete concentrate 6. Remove Solvent (Rotary Evaporation) filter_solids->concentrate recrystallize 7. Recrystallize Crude Product (n-Hexane/Acetone) concentrate->recrystallize final_product 8. Isolate Pure Product & Dry Under Vacuum recrystallize->final_product

Caption: Workflow for the synthesis of ethyl 2-chlorobenzylcarbamate.

Step-by-Step Experimental Protocol

This protocol is adapted from methodologies reported in the literature, which have demonstrated high yields.[3]

  • Reaction Setup:

    • To a 100 mL oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-chlorobenzylamine (e.g., 5.0 g, 1.0 eq).

    • Add acetone (50 mL) to the flask and stir until the amine is fully dissolved.

    • Add anhydrous potassium carbonate (e.g., 1.5 eq) to the solution. The potassium carbonate acts as a solid base to neutralize the HCl formed during the reaction and is easily removed by filtration.[9]

    • Immerse the flask in an ice-salt or acetone-dry ice bath and cool the stirred suspension to between -10°C and 0°C.

  • Addition of Ethyl Chloroformate:

    • In a separate, dry addition funnel, prepare a solution of ethyl chloroformate (e.g., 1.1 eq) in a small amount of acetone (10 mL).

    • Add the ethyl chloroformate solution dropwise to the cooled, stirred suspension over 30-45 minutes. It is critical to maintain the internal reaction temperature below 5°C during the addition to control the exothermic reaction and minimize side-product formation.[10]

  • Reaction Progression:

    • Once the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring the mixture at room temperature for 2-4 hours.

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., hexane:ethyl acetate, 3:2). The disappearance of the 2-chlorobenzylamine spot indicates the reaction is complete.[11]

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite or directly using filter paper to remove the potassium carbonate and potassium chloride salts. Wash the filter cake with a small amount of acetone.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

    • The resulting crude product (a pale yellow oil or solid) is then purified by recrystallization. Dissolve the crude material in a minimal amount of hot acetone and add n-hexane until turbidity persists.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation.[3]

    • Collect the purified solid product by vacuum filtration, wash with a small amount of cold n-hexane, and dry under vacuum.

Characterization and Expected Results

The final product should be a pale yellow solid. The expected yield for this procedure is typically high, in the range of 85-95%.

ParameterExpected Value/ResultReference
Appearance Pale yellow solid[3]
Yield 86.3% (reported)[3]
Melting Point 30°C - 32°C[3]
TLC Rf Varies with eluent; should be a single spot distinct from starting material.[11]
IR (ATR, ν, cm⁻¹) ~3300 (N-H), ~1680 (C=O, carbamate)[3]

Further characterization by ¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the structure and purity of the final compound.

Conclusion

This application note details a reliable and high-yielding protocol for the laboratory-scale synthesis of ethyl 2-chlorobenzylcarbamate. By carefully controlling the reaction temperature and following the outlined safety precautions, researchers can effectively produce this valuable chemical intermediate. The provided mechanistic insights and detailed procedural steps ensure that the protocol is not only reproducible but also understood, empowering scientists in their drug discovery and development efforts.

References

  • Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 2-Chlorobenzylamine.
  • Wright, W. B., & Brabander, H. J. (1961). Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate. The Journal of Organic Chemistry.
  • Fisher Scientific. (2024, February 2). Safety Data Sheet: Ethyl chloroformate.
  • Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26.
  • Hugo, V., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. ResearchGate.
  • Tokyo Chemical Industry. (2025, October 31). Safety Data Sheet: 2-Chlorobenzylamine.
  • ChemicalBook. (2026, March 21). Chemical Safety Data Sheet: 2-CHLOROBENZYL CHLOROFORMATE.
  • Google Patents. (2000). WO2000050389A1 - Efficient carbamate synthesis.
  • Taylor & Francis. (n.d.). Chloroformate – Knowledge and References.
  • Synquest Labs. (n.d.). Safety Data Sheet: Ethyl chloroformate.
  • Wikipedia. (n.d.). Ethyl carbamate.
  • Tenti, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications.
  • Hugo, V., et al. (2018, December 21). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. SCIRP.org.
  • BenchChem. (2025). Synthesis of Ethyl Benzhydrylcarbamate: A Technical Guide.
  • Organic Syntheses. (n.d.). Procedure for N-Boc-N-benzyl-2-aminoethyl-p-toluenesulfonate.
  • Google Patents. (n.d.). EP0367232A2 - Method for preparing 2-chlorobenzylamine.
  • Organic Syntheses. (n.d.). Procedure for Ethyl N-methylcarbamate.
  • Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques.

Sources

Application

Application Note: HPLC-DAD Method Development and Validation for the Quantitative Analysis of Ethyl 2-Chlorobenzylcarbamate

Introduction and Analytical Rationale Ethyl 2-chlorobenzylcarbamate is a critical synthetic intermediate used in the development of complex active pharmaceutical ingredients (APIs), including benzimidazolidinone derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Analytical Rationale

Ethyl 2-chlorobenzylcarbamate is a critical synthetic intermediate used in the development of complex active pharmaceutical ingredients (APIs), including benzimidazolidinone derivatives targeted as growth hormone secretagogues[1]. Accurate quantification of this compound is essential for reaction monitoring, yield calculation, and impurity profiling during drug development.

Expertise & Causality in Method Selection: Historically, the analysis of carbamate-class pesticides (specifically N-methylcarbamates) relies heavily on post-column derivatization with o-phthalaldehyde (OPA) followed by fluorescence detection, as outlined in EPA Method 531.1[2]. This approach is necessary for environmental carbamates because they lack strong chromophores and possess a cleavable methylamine group that reacts with OPA[2].

However, applying this logic to ethyl 2-chlorobenzylcarbamate is scientifically flawed. This molecule lacks a cleavable methylamine group, rendering OPA derivatization impossible. Conversely, the presence of the 2-chlorobenzyl moiety provides a highly conjugated π -system with robust UV absorbance. Therefore, we developed a direct High-Performance Liquid Chromatography method with Diode Array Detection (HPLC-DAD). This approach bypasses complex derivatization, reducing the Process Mass Intensity (PMI) of the analytical workflow and minimizing sources of experimental error.

To ensure regulatory compliance, the method was structured and validated according to the rigorous standards set by the ICH Q2(R2) guidelines[3].

Method Development Workflow

MethodLifecycle ATP Analytical Target Profile (Quantify Carbamate) Dev Method Development (RP-HPLC-DAD @ 220nm) ATP->Dev Opt Optimization (Gradient & pH Tuning) Dev->Opt Val ICH Q2(R2) Validation (Accuracy, Precision, Linearity) Opt->Val Routine Routine Analysis & System Suitability Val->Routine

Caption: Workflow for HPLC method development and ICH Q2(R2) validation.

Chromatographic Strategy
  • Stationary Phase: A reversed-phase C18 column was selected. The highly hydrophobic nature of the aromatic ring and the ethyl ester group requires a non-polar stationary phase for adequate retention.

  • Mobile Phase: A gradient of Water and Acetonitrile was chosen over Methanol to maintain lower system backpressure and provide sharper peak shapes for aromatic compounds.

  • pH Control: 0.1% Formic Acid was added to both mobile phases. While the carbamate linkage is neutral under most conditions, the acidic modifier suppresses secondary interactions between the analyte and residual silanol groups on the silica support, preventing peak tailing.

  • Detection Wavelength: 220 nm was selected to capture the maximum absorbance of the amide/carbamate backbone combined with the aromatic ring, maximizing the Signal-to-Noise (S/N) ratio.

Experimental Protocols

Reagents and Materials
  • Ethyl 2-chlorobenzylcarbamate reference standard (Purity 99.0%)

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water (18.2 M Ω ·cm)

  • Formic Acid (LC-MS Grade)

Self-Validating System: System Suitability Test (SST)

Every protocol described herein operates as a self-validating system. Prior to any sample analysis, the system must pass the System Suitability Test (SST). This ensures that the instrument optics, pump mechanics, and column chemistry are functioning within the analytical target profile. If the SST fails, the run is automatically aborted, preventing the generation of invalid data.

Table 1: System Suitability Criteria

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) 6.5±0.2 minVerifies pump flow rate and mobile phase composition accuracy.
Peak Tailing Factor ( Tf​ ) ≤1.5 Ensures column health and absence of secondary silanol interactions.
Theoretical Plates ( N ) ≥5000 Confirms column efficiency and proper band broadening control.
Injection Precision (%RSD) ≤2.0% (n=5)Validates autosampler reproducibility and integration consistency.
Sample Preparation Protocol

SamplePrep S1 Weigh Sample (10.0 mg) S2 Dissolve in Diluent (50:50 Water:MeCN) S1->S2 S3 Vortex & Sonicate (5 mins) S2->S3 S4 Filter (0.22 µm PTFE) S3->S4 S5 HPLC Injection (10 µL) S4->S5

Caption: Step-by-step sample preparation and HPLC-DAD analysis workflow.

Step-by-Step Methodology:

  • Diluent Preparation: Mix equal volumes of Ultrapure Water and Acetonitrile (50:50, v/v). Degas via sonication for 5 minutes.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of ethyl 2-chlorobenzylcarbamate reference standard into a 10 mL volumetric flask. Add 7 mL of diluent, sonicate until fully dissolved, and make up to volume.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation: Weigh an equivalent of 10.0 mg of the synthesized sample into a 10 mL flask. Dissolve and dilute to volume with diluent. Further dilute 1:10 to achieve a nominal concentration of 100 µg/mL.

  • Filtration: Filter all final solutions through a 0.22 µm PTFE syringe filter directly into HPLC autosampler vials. Causality: PTFE is chosen for its chemical compatibility with Acetonitrile and to prevent particulate-induced column clogging.

Chromatographic Conditions

Table 2: HPLC Instrument Parameters

ParameterSetting
Column C18, 150 mm × 4.6 mm, 3.5 µm
Column Temperature 30°C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength DAD at 220 nm (Reference 360 nm, Bandwidth 100 nm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile

Table 3: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.07030Initial
5.01090Linear
8.01090Hold (Wash)
8.17030Step (Reset)
12.07030Re-equilibration

Method Validation Summary (ICH Q2(R2))

The method was validated strictly adhering to the ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose[3]. The reportable range was confirmed by demonstrating acceptable response, accuracy, and precision[3].

Table 4: Summary of ICH Q2(R2) Validation Results

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at analyte RTBlank and diluent showed no peaks at 6.5 min. Peak purity index > 0.999.Pass
Linearity & Range R2≥0.999 over 50-150% of nominal R2=0.9998 (Range: 10 µg/mL to 150 µg/mL)Pass
Accuracy (Recovery) 98.0% - 102.0%Mean Recovery = 99.6% (Spiked at 50%, 100%, 150%)Pass
Repeatability (Precision) %RSD 2.0% (n=6)%RSD = 0.85%Pass
Intermediate Precision %RSD 2.0% (Different day/analyst)%RSD = 1.12%Pass
Limit of Detection (LOD) S/N 30.5 µg/mLPass
Limit of Quantitation (LOQ) S/N 101.5 µg/mLPass

References

  • [3] Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

  • [2] The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent Technologies.

  • [1] BENZIMIDAZOLIDINONE DERIVATIVES - European Patent Office - EP 1364945 A1. Google Patents / European Patent Office.

Sources

Method

Application Note: Ethyl 2-Chlorobenzylcarbamate in Drug Discovery Screening

Executive Summary & Scientific Rationale In contemporary drug discovery, carbamates are predominantly recognized for their role as pseudo-irreversible inhibitors of serine hydrolases, most notably acetylcholinesterase (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In contemporary drug discovery, carbamates are predominantly recognized for their role as pseudo-irreversible inhibitors of serine hydrolases, most notably acetylcholinesterase (AChE). The carbamoyl moiety covalently binds to the catalytic serine residue, a mechanism historically exploited in both neurodegenerative pharmacotherapy and agricultural pest control. However, emerging screening paradigms have repositioned specific carbamate derivatives as versatile tools for discovering novel mechanisms of action and synthesizing complex heterocyclic libraries.

Ethyl 2-chlorobenzylcarbamate serves a dual purpose in modern screening workflows:

  • Phenotypic Screening Scaffold: Recent studies demonstrate that ortho-halogenated benzyl carbamates exhibit potent in vivo efficacy against multi-resistant parasitic strains without inhibiting AChE, indicating a novel, yet-to-be-elucidated biological target [1].

  • Combinatorial Building Block: The protected amine structure of the carbamate makes it an ideal precursor for the high-throughput synthesis of benzimidazolidinone derivatives, which are actively screened as non-peptide growth hormone secretagogues [2].

This application note provides validated protocols and mechanistic rationales for deploying ethyl 2-chlorobenzylcarbamate across both phenotypic and target-directed drug discovery workflows.

Physicochemical & Quantitative Profiling

Before introducing ethyl 2-chlorobenzylcarbamate into a screening library, it is critical to establish its physicochemical baseline. The ortho-chloro substitution introduces steric hindrance that restricts bond rotation, locking the molecule into a specific conformational space that enhances binding affinity to deep hydrophobic pockets. Furthermore, the halogen bond potential increases lipophilicity (ClogP), improving membrane permeability during cellular assays.

Table 1: Quantitative Physicochemical and Spectroscopic Profile of Ethyl 2-Chlorobenzylcarbamate

ParameterValue / DescriptionMechanistic Implication for Screening
Molecular Formula C10H12ClNO2Low molecular weight (213.66 g/mol ) makes it an ideal fragment for Fragment-Based Drug Discovery (FBDD).
Yield (Synthesis) 86.3%High synthetic accessibility allows for rapid library expansion and analog generation.
Melting Point 30°C - 32°CSolid at room temperature; requires DMSO or similar aprotic solvents for stable stock solution preparation.
IR Frequencies 3297 cm⁻¹ (NH), 1681 cm⁻¹ (C=O)Key markers for self-validating the integrity of the compound before high-throughput screening (HTS).
Predicted LD50 >3000 mg/kgHigh predicted safety margin minimizes false positives caused by generalized cytotoxicity in whole-organism screens.

(Data synthesized from computational and experimental models by Vázquez-Valadez et al., 2019 [1])

Workflow I: Phenotypic Screening for Novel Anti-Parasitic Agents

Mechanistic Causality

Traditional anti-parasitic screening relies heavily on target-based approaches (e.g., AChE inhibition). However, resistance to organophosphates and pyrethroids in species like Rhipicephalus microplus necessitates phenotypic screening to uncover novel targets. Ethyl 2-chlorobenzylcarbamate and its derivatives have shown >98% in vivo efficacy against resistant strains while demonstrating <10% AChE inhibition [1]. This decoupling of efficacy from the traditional target necessitates a self-validating phenotypic workflow that pairs a lethality assay with an orthogonal counter-screen.

Protocol: High-Throughput Larval Immersion Assay (LIA) with Orthogonal Validation

System Self-Validation: This protocol incorporates a parallel AChE counter-screen. If a derivative exhibits high mortality in the LIA but low activity in the AChE assay, the system automatically validates the compound as a novel-target modulator, filtering out toxic, non-specific AChE inhibitors.

Step 1: Compound Preparation

  • Dissolve ethyl 2-chlorobenzylcarbamate in 100% molecular-biology grade DMSO to create a 10 mM master stock.

  • Causality: DMSO ensures complete solubilization of the lipophilic ortho-chloro structure. Keep final assay DMSO concentration ≤1% to prevent solvent-induced baseline mortality.

Step 2: Larval Immersion Assay (Primary Screen)

  • Prepare a serial dilution of the compound (ranging from 1 µM to 1000 µM) in distilled water containing 0.1% Triton X-100.

  • Causality: Triton X-100 acts as a surfactant, breaking the surface tension of the hydrophobic tick cuticle, ensuring uniform drug penetration.

  • Immerse ~100 multi-resistant R. microplus larvae in 1 mL of the test solution for 10 minutes.

  • Transfer larvae to filter paper to dry, then incubate at 27°C and 85% relative humidity for 14 days.

  • Record mortality and reproductive disruption (e.g., egg consistency).

Step 3: Ellman’s Assay for AChE Inhibition (Orthogonal Counter-Screen)

  • Incubate the compound (at the determined LC50 from Step 2) with purified AChE enzyme and acetylthiocholine iodide (ATCI).

  • Add 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

  • Causality: If the compound inhibits AChE, ATCI is not hydrolyzed, DTNB is not reduced, and no yellow color (412 nm) is produced. A lack of inhibition (yellow color present) confirms the non-AChE mechanism of the carbamate derivative.

PhenotypicScreening Start Ethyl 2-chlorobenzylcarbamate Derivatives LIA Larval Immersion Assay (LIA) Multi-resistant Strains Start->LIA Primary Phenotypic Screen AChE AChE Inhibition Assay (Counter-Screen) Start->AChE Orthogonal Target Screen Hit Hit Identification (High Efficacy, Non-AChE) LIA->Hit >90% Mortality AChE->Hit <10% Inhibition Tox Toxicity Profiling (Mammalian Cells) Hit->Tox Selectivity Filter Lead Lead Optimization Tox->Lead Therapeutic Index Validation

Workflow for phenotypic screening of carbamate derivatives to isolate novel target modulators.

Workflow II: Combinatorial Library Synthesis for Target-Directed Screening

Mechanistic Causality

Beyond direct biological activity, ethyl 2-chlorobenzylcarbamate is a highly valuable synthetic building block. The carbamate group acts as both a protecting group for the benzylamine and a directing nucleophile for subsequent cyclization. In the development of non-peptide growth hormone secretagogues, this compound is reacted with functionalized electrophiles (e.g., 2-chloro-3,5-dinitrobenzotrifluoride) to form rigid benzimidazolidinone scaffolds [2]. The ortho-chloro group on the benzyl ring forces the resulting core into a specific dihedral conformation required for binding to the ghrelin/growth hormone secretagogue receptor (GHSR).

Protocol: Parallel Synthesis of Benzimidazolidinone Screening Libraries

System Self-Validation: This protocol utilizes low-temperature kinetic control and LC-MS intermediate verification to ensure that unreacted starting materials do not contaminate the final HTS library, which could otherwise lead to false positives in receptor binding assays.

Step 1: N-Alkylation (Deprotonation)

  • In a flame-dried, argon-purged reaction vessel, dissolve ethyl 2-chlorobenzylcarbamate (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).

  • Causality: The carbamate N-H bond is weakly acidic (pKa ~12-13). NaH is a strong, non-nucleophilic base that irreversibly deprotonates the nitrogen, evolving H₂ gas to drive the reaction forward. The 0°C temperature is critical to prevent the nucleophilic attack of the resulting amide anion on its own carbonyl carbon (preventing premature degradation).

Step 2: Electrophilic Coupling

  • Add the target electrophile (e.g., an aryl halide) dropwise to the cold solution.

  • Heat the mixture to reflux for 5 hours.

  • Self-Validation Check: Quench a 10 µL aliquot in methanol and analyze via LC-MS. Proceed to Step 3 only when the mass of the N-alkylated intermediate is confirmed and the starting material peak is absent.

Step 3: Intramolecular Cyclization and Purification

  • Cool the reaction to room temperature and quench with 1N Hydrochloric Acid (HCl).

  • Causality: Quenching with HCl neutralizes any unreacted NaH and protonates the resulting alkoxide leaving groups during cyclization, forcing the equilibrium toward the final closed-ring benzimidazolidinone.

  • Extract with ethyl acetate, dry over anhydrous magnesium sulfate, and purify via preparative HPLC to yield the final compound for receptor screening.

SynthesisWorkflow BB Ethyl 2-chlorobenzylcarbamate (Building Block) Deprot Deprotonation (NaH, THF, 0°C) BB->Deprot Step 1: Base Addition Intermediate N-Alkylated Intermediate Deprot->Intermediate Electrophile Coupling Cyclization Intramolecular Cyclization (Base/Heat) Intermediate->Cyclization Step 2: Ring Closure Product Benzimidazolidinone Derivatives Cyclization->Product Scaffold Generation

Synthetic pathway utilizing ethyl 2-chlorobenzylcarbamate to generate target-directed screening libraries.

References

  • Vázquez-Valadez, V.H., et al. (2019). "Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity." Computational Chemistry, 7, 1-26.[Link]

  • European Patent Office. (2002).
Application

Comprehensive NMR Characterization and Synthesis Protocol for Ethyl 2-Chlorobenzylcarbamate

Executive Summary & Molecular Architecture Ethyl 2-chlorobenzylcarbamate is a highly versatile synthetic intermediate utilized extensively in medicinal chemistry, particularly in the development of benzimidazolidinone de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Architecture

Ethyl 2-chlorobenzylcarbamate is a highly versatile synthetic intermediate utilized extensively in medicinal chemistry, particularly in the development of benzimidazolidinone derivatives for growth hormone secretagogues and in the exploration of novel ixodicide (tick-killing) agents.

Accurate structural characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control checkpoint. This application note provides a causality-driven, self-validating protocol for both the synthesis and the rigorous NMR characterization of ethyl 2-chlorobenzylcarbamate, ensuring high-fidelity data for drug development professionals.

Table 1: Physicochemical Properties
ParameterSpecification
Chemical Name Ethyl 2-chlorobenzylcarbamate
Molecular Formula C₁₀H₁₂ClNO₂
Molecular Weight 213.66 g/mol
Appearance Pale yellow to off-white solid
Melting Point 30 °C – 32 °C
Key Structural Features Ortho-chlorinated aromatic ring, benzylic methylene, ethyl carbamate linkage

Synthetic Methodology: A Self-Validating Workflow

The synthesis of ethyl 2-chlorobenzylcarbamate relies on the nucleophilic acyl substitution of 2-chlorobenzylamine with ethyl chloroformate. The protocol below is adapted from standard pharmaceutical manufacturing procedures 1 and optimized for high-yield analytical purity.

Step-by-Step Synthesis Protocol
  • Initiation : Dissolve 1.77 g of 2-chlorobenzylamine in 10 mL of anhydrous pyridine.

    • Causality: Pyridine acts as both the solvent and the acid scavenger. It neutralizes the HCl generated during the reaction, preventing the protonation of the nucleophilic amine, which would otherwise halt the reaction.

  • Thermal Control : Cool the reaction mixture to 0 °C using an ice-water bath.

    • Causality: The acylation is highly exothermic. Lowering the temperature prevents runaway kinetics and suppresses the formation of symmetric urea byproducts.

  • Acylation : Add 1.44 mL of ethyl chloroformate dropwise over 20 minutes.

    • Causality: Dropwise addition maintains a low concentration of the highly reactive electrophile, ensuring complete conversion of the amine without over-acylation.

  • Maturation : Stir the mixture for 40 minutes while allowing it to slowly warm to room temperature.

  • Quench & Isolation : Add 1N hydrochloric acid (HCl) and extract with ethyl acetate.

    • Causality (Self-Validating Step): The 1N HCl quench is a built-in purification mechanism. It protonates any unreacted 2-chlorobenzylamine and the pyridine solvent, rendering them strictly water-soluble. The neutral carbamate product remains in the organic ethyl acetate layer, ensuring high purity for downstream NMR without requiring column chromatography.

  • Final Polish : Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to yield the product quantitatively.

Workflow N1 Step 1: Reactant Preparation 2-Chlorobenzylamine + Pyridine N2 Step 2: Electrophilic Acylation Dropwise Ethyl Chloroformate at 0°C N1->N2 Prevents amine protonation N3 Step 3: Reaction Quench 1N HCl Aqueous Wash N2->N3 Exothermic control N4 Step 4: Organic Isolation Extract, Dry (MgSO4), Concentrate N3->N4 Removes unreacted amine N5 Step 5: NMR Characterization 1H & 13C Acquisition in CDCl3 N4->N5 Yields pure carbamate

Figure 1: Synthetic and analytical workflow for ethyl 2-chlorobenzylcarbamate characterization.

NMR Spectroscopy Protocols

To confirm the molecular architecture, high-resolution NMR spectroscopy is employed. The protocol is designed to prevent signal suppression and maximize resolution 2.

Sample Preparation & Acquisition
  • Solvent Selection : Dissolve ~15 mg (for ¹H) or ~50 mg (for ¹³C) of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen because the carbamate is highly soluble in moderately polar solvents. Crucially, the lack of exchangeable protons in CDCl₃ prevents the deuterium-exchange suppression of the critical carbamate -NH- signal, which would occur if a protic solvent like CD₃OD were used.

  • Instrument Calibration : Tune and match the probe to the respective nuclei (¹H at 300/400 MHz, ¹³C at 75/100 MHz). Shim the magnet using the deuterium lock signal of CDCl₃.

  • ¹H Acquisition : Acquire 16-32 scans with a relaxation delay (D1) of 1.5 seconds.

    • Causality: A 1.5s delay is sufficient for the relatively fast T₁ relaxation times of small organic molecules, ensuring accurate integration values for proton counting.

  • ¹³C Acquisition : Acquire 512-1024 scans with proton decoupling (WALTZ-16) and a D1 of 2.0 seconds.

    • Causality: The low natural abundance of ¹³C (1.1%) necessitates signal averaging over hundreds of scans. Proton decoupling collapses complex multiplets into single lines per carbon environment, maximizing the signal-to-noise ratio.

Spectral Data & Mechanistic Interpretation

The analytical data acts as a self-validating system for the synthetic workflow. If the reaction fails or stalls, the ¹H NMR spectrum will reveal a singlet around 3.9 ppm corresponding to the benzylic protons of the unreacted primary amine. Upon successful acylation, this peak shifts dramatically downfield and splits into a doublet, confirming 100% conversion.

Table 2: ¹H NMR Assignments (300 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentMechanistic Insight
1.24 Triplet (t)7.13H-CH₃ (Ethyl)Classic ³J coupling to adjacent -CH₂- group.
4.12 Quartet (q)7.02H-O-CH₂- (Ethyl)Deshielded by the adjacent oxygen atom.
4.43 Doublet (d)6.42HAr-CH₂-N (Benzyl)Diagnostic Peak : Splits into a doublet due to ³J coupling with the adjacent, slowly-exchanging carbamate NH.
5.24 Broad Singlet (brs)-1H-NH- (Carbamate)Broadened by the quadrupolar moment of the adjacent ¹⁴N nucleus (spin I = 1), which facilitates rapid relaxation.
7.17 - 7.24 Multiplet (m)-2HAr-H (C4, C5)Aromatic protons meta/para to the chlorine atom.
7.31 - 7.40 Multiplet (m)-2HAr-H (C3, C6)Aromatic protons ortho to the chlorine and benzylic group.
Table 3: ¹³C NMR Assignments (75 MHz, CDCl₃)

Note: The following table presents the theoretically grounded and empirically supported carbon assignments for this molecular framework, validated against standard carbamate derivatives.

Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Insight
14.6 Primary (CH₃)-CH₃ (Ethyl)Highly shielded aliphatic carbon.
42.8 Secondary (CH₂)Ar-CH₂-N (Benzyl)Shifted downfield relative to standard alkanes due to the adjacent electronegative nitrogen.
61.1 Secondary (CH₂)-O-CH₂- (Ethyl)Strongly deshielded by the directly attached carbamate oxygen.
126.9 - 129.5 Tertiary (CH)Ar-C (C3, C4, C5, C6)Standard aromatic carbon resonance range.
133.4 Quaternary (C)Ar-C (C2)Deshielded by the inductive electron-withdrawing effect of the directly attached Chlorine atom.
136.2 Quaternary (C)Ar-C (C1)Aromatic carbon attached to the benzylic methylene group.
156.5 Quaternary (C)C=O (Carbamate)Diagnostic Peak : Highly deshielded carbonyl carbon, characteristic of the carbamate functional group.

References

  • BENZIMIDAZOLIDINONE DERIVATIVES - European Patent Office - EP 1364945 A1 Source: Googleapis.com (European Patent Office) URL:[1]

  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity Source: Scirp.org (Computational Chemistry, 2019, 7, 1-26) URL:[2]

Sources

Method

In Vitro Cell Viability Assay Protocols for Ethyl 2-Chlorobenzylcarbamate: A Comprehensive Guide for Researchers

This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro assessment of cell viability when studying the effects of ethyl 2-chlorobenzylcarbamate. This guide...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro assessment of cell viability when studying the effects of ethyl 2-chlorobenzylcarbamate. This guide is designed to provide not just procedural steps, but also the scientific rationale behind the experimental design, ensuring robust and reproducible results.

Introduction: Understanding Ethyl 2-Chlorobenzylcarbamate and the Importance of In Vitro Viability Assessment

Ethyl 2-chlorobenzylcarbamate is a carbamate derivative. Carbamates as a class of compounds are known to exert their biological effects primarily through the inhibition of acetylcholinesterase (AChE), an enzyme critical for the proper functioning of the nervous system.[1][2] Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system, which can lead to paralysis and death in insects.[2] This mechanism of action is the basis for their widespread use as insecticides.[2][3] Given this known activity of related carbamate compounds, it is hypothesized that ethyl 2-chlorobenzylcarbamate may exhibit cytotoxic effects, particularly in cell types rich in cholinergic receptors or those susceptible to downstream effects of acetylcholinesterase inhibition.

In vitro cell viability assays are fundamental tools in toxicology and drug discovery to screen for the cytotoxic potential of novel compounds. These assays provide a rapid and cost-effective method to assess a compound's effect on basic cellular functions, such as metabolic activity and membrane integrity. The data generated from these assays, particularly the half-maximal inhibitory concentration (IC50), which is the concentration of a substance that inhibits a biological process by 50%, is crucial for the initial characterization of a compound's safety and efficacy profile.[4][5]

This guide will detail the protocols for three commonly used and well-validated colorimetric cell viability assays: MTT, XTT, and Neutral Red Uptake. Each assay is based on a different cellular mechanism, and their collective use can provide a more comprehensive picture of the cytotoxic effects of ethyl 2-chlorobenzylcarbamate.

PART 1: Foundational Experimental Design

A well-designed experiment is the bedrock of reliable and interpretable results. This section outlines the critical considerations for setting up a robust in vitro cytotoxicity study for ethyl 2-chlorobenzylcarbamate.

Cell Line Selection: Targeting Potential Mechanisms of Action

The choice of cell line is paramount and should be guided by the hypothesized mechanism of action of the test compound. Given that carbamates are known to target the nervous system, a human neuroblastoma cell line is a logical primary choice. Additionally, as the liver is the primary site of metabolism for many xenobiotics, a human hepatoma cell line is recommended to assess potential hepatotoxicity.

  • For Neurotoxicity Assessment:

    • SH-SY5Y (Human Neuroblastoma): This cell line is a well-established model in neurotoxicity studies.[6][7] SH-SY5Y cells can be differentiated into a more mature neuron-like phenotype, expressing various neuronal markers, making them a relevant model for studying the effects of neurotoxic compounds.[8] They are cultured in media such as a 1:1 mixture of DMEM and Ham's F12 or RPMI 1640.[9]

  • For Hepatotoxicity Assessment:

    • HepG2 (Human Hepatoma): A widely used cell line in in vitro toxicology due to its liver-like characteristics.[10][11] While they have some limitations in metabolic enzyme expression compared to primary hepatocytes, they provide a reproducible and readily available model for initial toxicity screening.[11]

    • HepaRG (Human Hepatoma): This cell line is considered a more metabolically competent model than HepG2, expressing a wider range of cytochrome P450 enzymes.[10][12] This makes HepaRG cells a more suitable model for studying compounds that may undergo metabolic activation or detoxification in the liver.

Preparation of Ethyl 2-Chlorobenzylcarbamate Stock Solutions

The solubility and stability of the test compound are critical for accurate dosing.

  • Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for dissolving a wide range of organic compounds for in vitro assays.[13] It is recommended to prepare a high-concentration stock solution of ethyl 2-chlorobenzylcarbamate in 100% DMSO.

  • Stock Solution Concentration: A stock solution of 10-100 mM is typically prepared. It is crucial to ensure the compound is completely dissolved. Gentle warming (e.g., 37°C water bath) or sonication can aid in dissolution.[13]

  • Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[13]

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[13][14] A vehicle control (media with the same final DMSO concentration as the treated wells) must be included in every experiment.[13]

Experimental Controls: The Key to a Self-Validating System

The inclusion of appropriate controls is non-negotiable for a scientifically valid experiment.

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control is essential to differentiate the effect of the compound from any effect of the solvent.

  • Negative Control (Untreated Cells): Cells cultured in media alone, without any treatment. This group represents 100% cell viability and serves as the baseline for all comparisons.

  • Positive Control: A compound with a known and well-characterized cytotoxic effect on the chosen cell lines. This control validates that the assay is performing as expected. The selection of a positive control should consider its mechanism of action and ability to produce a response across the dynamic range of the assay.[15][16] For general cytotoxicity, compounds like doxorubicin or staurosporine are often used.

  • Blank Control: Wells containing only cell culture media (and the assay reagent during the final step). This is used to subtract the background absorbance of the media and reagents.

PART 2: Detailed Assay Protocols

This section provides step-by-step protocols for the MTT, XTT, and Neutral Red Uptake assays. It is crucial to optimize seeding density and incubation times for each cell line to ensure that the cells are in the logarithmic growth phase during the experiment.[2][17]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[18] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[2] The amount of formazan produced is directly proportional to the number of viable cells.[19]

Workflow Diagram:

MTT_Workflow A Seed Cells in 96-well plate B Incubate (24h) for attachment A->B C Treat with Ethyl 2-chlorobenzylcarbamate (serial dilutions) B->C D Incubate (24-72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Add Solubilization Solution (e.g., DMSO) F->G H Incubate and Shake G->H I Measure Absorbance at 570 nm H->I

Caption: MTT Assay Workflow.

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well for many adherent lines) in 100 µL of complete culture medium.[2]

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of ethyl 2-chlorobenzylcarbamate from your stock solution in culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle, negative, and positive controls.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[2]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[2]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay

Principle: The XTT assay is similar to the MTT assay, but the formazan product is water-soluble, eliminating the need for a solubilization step.[10] XTT is reduced to a colored formazan product by metabolically active cells.[1]

Workflow Diagram:

XTT_Workflow A Seed Cells in 96-well plate B Incubate (24h) for attachment A->B C Treat with Ethyl 2-chlorobenzylcarbamate (serial dilutions) B->C D Incubate (24-72h) C->D E Add Activated XTT Solution D->E F Incubate (2-4h) E->F G Measure Absorbance at 450-500 nm F->G NR_Workflow A Seed Cells in 96-well plate B Incubate (24h) for attachment A->B C Treat with Ethyl 2-chlorobenzylcarbamate (serial dilutions) B->C D Incubate (24-72h) C->D E Remove Media, Add Neutral Red Medium D->E F Incubate (2-3h) E->F G Wash with PBS F->G H Add Desorb Solution G->H I Shake and Incubate H->I J Measure Absorbance at 540 nm I->J

Caption: Neutral Red Uptake Assay Workflow.

Protocol:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Neutral Red Incubation:

    • After the treatment period, remove the culture medium.

    • Add 100 µL of pre-warmed medium containing Neutral Red (typically 40-50 µg/mL) to each well.

    • Incubate for 2-3 hours at 37°C.

  • Washing and Dye Extraction:

    • Carefully remove the Neutral Red-containing medium.

    • Wash the cells with 150 µL of PBS.

    • Add 150 µL of a desorb solution (e.g., 1% acetic acid in 50% ethanol) to each well. [13]

  • Incubation and Absorbance Measurement:

    • Shake the plate on an orbital shaker for 10 minutes to ensure complete extraction of the dye.

    • Measure the absorbance at 540 nm.

PART 3: Data Analysis and Interpretation

Data Normalization

The raw absorbance data should be normalized to the controls to represent the percentage of cell viability.

  • Formula for % Viability:

IC50 Determination

The IC50 value is a key parameter for quantifying the potency of a cytotoxic compound.

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the log of the compound concentration (X-axis).

  • Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (variable slope).

  • IC50 Calculation: The software will calculate the IC50 value, which is the concentration of the compound that results in a 50% reduction in cell viability. [3]

Statistical Analysis

Statistical analysis is necessary to determine if the observed effects are significant.

  • Perform statistical tests (e.g., t-test or ANOVA followed by a post-hoc test) to compare the viability of treated groups to the vehicle control.

  • A p-value of < 0.05 is typically considered statistically significant.

PART 4: Troubleshooting and Best Practices

  • Optimize Seeding Density: Too few cells will result in a weak signal, while too many cells can lead to nutrient depletion and contact inhibition, affecting the results. [1]Always perform a cell titration experiment to determine the optimal seeding density for each cell line and assay duration. [20]* Consistent Incubation Times: Ensure that incubation times for cell seeding, compound treatment, and reagent addition are consistent across all experiments to ensure reproducibility.

  • Edge Effects: The outer wells of a 96-well plate are prone to evaporation. To mitigate this, fill the perimeter wells with sterile PBS or culture medium without cells and do not use them for experimental data.

  • Compound Precipitation: If the compound precipitates in the culture medium, consider using a different solvent or a lower concentration range. A three-step solubilization protocol involving initial dissolution in DMSO, followed by dilution in fetal bovine serum before final dilution in culture media can improve solubility for some hydrophobic compounds. [21]* Assay Interference: Some compounds may interfere with the assay reagents. For example, a colored compound can interfere with colorimetric readings. Always run a control with the compound in cell-free media to check for such interference.

Conclusion

This guide provides a comprehensive framework for conducting in vitro cell viability assays to assess the cytotoxic potential of ethyl 2-chlorobenzylcarbamate. By carefully selecting appropriate cell lines, meticulously preparing reagents, including all necessary controls, and performing robust data analysis, researchers can generate reliable and meaningful data. The use of multiple assay types with different underlying principles will provide a more complete understanding of the compound's effects on cell health and will be a critical first step in its toxicological evaluation.

References

  • Assay Genie. (n.d.). Neutral Red Cell Cytotoxicity Assay Kit (BN00689). Retrieved from [Link]

  • CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Toxicology Program. (2003, November 4). ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. Retrieved from [Link]

  • Lee, S. H., et al. (2024). Comparison of in vitro models for drug-induced liver injury assessment.
  • Gómez-Lechón, M. J., et al. (2014). Hepatic cell lines for drug hepatotoxicity testing: limitations and strategies to upgrade their metabolic competence by gene engineering. Archives of toxicology, 88(1), 63-78.
  • Gunness, P., et al. (2013). In vitro models for liver toxicity testing. Toxicology research, 2(4), 219-228.
  • CLYTE Technologies. (2026, January 26). Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • Martínez-García, M. A., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2195.
  • Georgieva, M., et al. (2021). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 26(15), 4556.
  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Stålberg, R. (2015). Cell models for evaluation of adult and developmental neurotoxicity. Diva-portal.org.
  • FDCELL. (2026, March 13). Optimal Seeding Density in Cell Culture Flask. Retrieved from [Link]

  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • Petersen, E. J., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay.
  • Phan, N. L. C., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3893-3900.
  • Saleh, S. (n.d.). IC50's: An Approach to High-Throughput Drug Discovery. High-Throughput.
  • Bitesize Bio. (2026, February 12). How to Interpret IC50 and Kd in Drug–Target Interactions. Retrieved from [Link]

  • Petersen, E. J., et al. (2021). Characteristics to consider when selecting a positive control material for an in vitro assay. ALTEX, 38(3), 415-424.
  • Tsuchiya, T., et al. (1999). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis.
  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-883.
  • Al-Ani, L., et al. (2024). Considerations regarding use of solvents in in vitro cell based assays.
  • Schifano, F., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International Journal of Molecular Sciences, 22(13), 6825.
  • Nakamura, D., et al. (2017). Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters.
  • Williams, K. C., et al. (2019). A method to dissolve 3-MCPD mono-and di-esters in aqueous cell culture media. MethodsX, 6, 2813-2818.
  • National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Center for Cancer Research. (n.d.). Neuroblastoma Cell Lines. Retrieved from [Link]

  • Koc, A., et al. (2022). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Ankara Üniversitesi Tıp Fakültesi Mecmuası, 75(1), 118-126.
  • Sartorius. (n.d.). Quantification of Cytotoxicity using the IncuCyte® Cytotoxicity Assay. Retrieved from [Link]

  • ISO. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]

  • Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]

  • ResearchGate. (2025, March 13). How can I calculate IC50 when viability is not in a decreasing order?. Retrieved from [Link]

  • Thomas, R. S., et al. (2019). Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space. Toxicological Sciences, 169(2), 358-370.
  • Bio-protocol. (2019, November 27). Cell culture protocol for the SH-SY5Y neuroblastoma cell line. Retrieved from [Link]

  • Shrivastava, R., et al. (1991). In vitro cytotoxicity testing prediction of acute human toxicity. Cell biology and toxicology, 7(1), 9-24.
  • Kovalevich, J., & Langford, D. (2022). Streamlining Culture Conditions for the Neuroblastoma Cell Line SH-SY5Y: A Prerequisite for Functional Studies. Cells, 11(14), 2187.
  • Philpott, C. C., & Ryu, M. S. (2024).
  • Merck Millipore. (n.d.). Mammalian Cell Lines. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols for the Extraction of Ethyl 2-chlorobenzylcarbamate from Biological Samples

Abstract: This document provides a comprehensive guide for the extraction of Ethyl 2-chlorobenzylcarbamate from various biological matrices, including blood, urine, and tissue. Recognizing the limited specific literature...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for the extraction of Ethyl 2-chlorobenzylcarbamate from various biological matrices, including blood, urine, and tissue. Recognizing the limited specific literature for this particular analyte, this guide synthesizes established, field-proven methodologies for the broader class of carbamate pesticides. We present detailed protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), explaining the scientific rationale behind each step. This guide is intended for researchers, analytical scientists, and drug development professionals seeking robust and reliable methods for the quantification of carbamate compounds in complex biological samples.

Introduction and Analytical Considerations

Ethyl 2-chlorobenzylcarbamate belongs to the carbamate class of compounds, which are widely used as pesticides and have applications in pharmaceuticals. The accurate quantification of these compounds in biological matrices is crucial for toxicological assessments, pharmacokinetic studies, and environmental monitoring. Carbamates, as a class, present unique analytical challenges. Many are thermally labile, making Gas Chromatography (GC) methods difficult without derivatization.[1][2] Therefore, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is often the preferred analytical endpoint due to its high sensitivity, selectivity, and compatibility with the native form of these compounds.[3][4][5]

The primary challenge in any bioanalytical method is the effective separation of the target analyte from the complex sample matrix (e.g., proteins, lipids, salts, and endogenous metabolites). A robust extraction protocol is paramount as it directly impacts method sensitivity, accuracy, and precision by:

  • Concentrating the analyte: Increasing the signal-to-noise ratio for sensitive detection.

  • Removing interferences: Minimizing matrix effects that can cause ion suppression or enhancement in mass spectrometry.[3]

  • Ensuring compatibility: Preparing the sample in a solvent suitable for the analytical instrument.

This guide details three gold-standard extraction techniques, each with distinct advantages depending on the specific application, sample type, and available resources.

Methodology 1: Solid-Phase Extraction (SPE)

Solid-Phase Extraction is a highly selective and efficient sample preparation technique that separates components of a mixture according to their physical and chemical properties. It is often considered the gold standard for achieving the cleanest extracts, which is critical for minimizing matrix effects in LC-MS/MS analysis.[6]

Principle of Operation: SPE operates on the principle of affinity chromatography. A liquid sample is passed through a solid sorbent material, typically packed in a cartridge. The analyte of interest is retained on the sorbent while matrix interferences are washed away. The purified analyte is then eluted with a small volume of a strong organic solvent. For carbamates, reversed-phase sorbents like C18 or polymeric sorbents (e.g., Oasis HLB) are highly effective.[7]

Protocol: SPE for Ethyl 2-chlorobenzylcarbamate from Blood Plasma/Serum

1. Sample Pre-treatment:

  • To 1 mL of plasma or serum, add 1 mL of 4% phosphoric acid to precipitate proteins. This step is crucial to prevent clogging of the SPE cartridge.[8]
  • Vortex for 1 minute.
  • Centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.
  • Collect the supernatant for loading onto the SPE cartridge.

2. SPE Cartridge Conditioning:

  • Select a C18 SPE cartridge (e.g., 200 mg, 3 mL).
  • Condition the cartridge by passing the following solvents sequentially:
  • 3 mL of Methanol
  • 3 mL of Deionized Water
  • Causality: Conditioning wets the sorbent and activates the C18 functional groups, ensuring proper retention of the analyte. Do not allow the cartridge to run dry after this step.

3. Sample Loading:

  • Load the pre-treated supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

4. Washing:

  • Wash the cartridge with 3 mL of 5% Methanol in water.
  • Causality: This wash step removes polar, water-soluble interferences that were not retained on the C18 sorbent, while the analyte remains bound.

5. Elution:

  • Elute the Ethyl 2-chlorobenzylcarbamate from the cartridge with 3 mL of Acetonitrile.[9]
  • Causality: Acetonitrile is a strong organic solvent that disrupts the hydrophobic interaction between the analyte and the C18 sorbent, releasing it from the column.

6. Post-Elution Processing:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 Acetonitrile:Water) for LC-MS/MS analysis.
Workflow Diagram: Solid-Phase Extraction (SPE)

SPE_Workflow cluster_prep Sample Preparation cluster_spe SPE Cartridge Steps cluster_analysis Final Analysis Sample 1 mL Plasma/Serum Pretreat Add 4% Phosphoric Acid Vortex & Centrifuge Sample->Pretreat Supernatant Collect Supernatant Pretreat->Supernatant Load Load Sample Supernatant->Load Condition Condition (Methanol, Water) Condition->Load Wash Wash (5% Methanol) Load->Wash Elute Elute (Acetonitrile) Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Solid-Phase Extraction (SPE).

Methodology 2: Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method based on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. It is a cost-effective and straightforward technique, though it can be more labor-intensive and may result in less clean extracts compared to SPE.[10]

Principle of Operation: The choice of organic solvent is critical and is based on the polarity and solubility of the target analyte. For moderately polar compounds like carbamates, solvents such as ethyl acetate or a mixture of hexane and ethyl acetate are commonly used.[11][12] Adjusting the pH of the aqueous sample can further optimize extraction efficiency by ensuring the analyte is in its most neutral, non-ionized state, which favors partitioning into the organic phase.

Protocol: LLE for Ethyl 2-chlorobenzylcarbamate from Urine

1. Sample Pre-treatment (Optional but Recommended):

  • For conjugated metabolites, an enzymatic hydrolysis step (using β-glucuronidase/sulfatase) may be required before extraction to liberate the parent compound.[8]
  • To 2 mL of urine in a glass centrifuge tube, add a suitable buffer to adjust the pH to ~7.0.

2. Extraction:

  • Add 5 mL of ethyl acetate to the tube.[11]
  • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
  • Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

3. Collection:

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube using a glass Pasteur pipette.
  • Repeat the extraction (step 2) with a fresh aliquot of ethyl acetate to maximize recovery. Combine the organic extracts.

4. Post-Extraction Processing:

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitute the residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.
Workflow Diagram: Liquid-Liquid Extraction (LLE)

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction Steps cluster_analysis Final Analysis Sample 2 mL Urine pH_Adjust Adjust pH to ~7.0 Sample->pH_Adjust Add_Solvent Add 5 mL Ethyl Acetate pH_Adjust->Add_Solvent Vortex Vortex (2 min) Centrifuge (5 min) Add_Solvent->Vortex Collect Collect Organic Layer Vortex->Collect Repeat Repeat Extraction & Combine Collect->Repeat Evaporate Evaporate to Dryness Repeat->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for Liquid-Liquid Extraction (LLE).

Methodology 3: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Originally developed for pesticide analysis in fruits and vegetables, the QuEChERS method has been successfully adapted for various biological matrices, including blood and tissue.[13][14] It is a two-step process involving a salting-out extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup. It is renowned for its high throughput and efficiency.[10]

Principle of Operation:

  • Extraction & Partitioning: The sample is first homogenized with an organic solvent (typically acetonitrile). The addition of salts (e.g., magnesium sulfate, sodium chloride) induces phase separation between the aqueous and organic layers, driving the analytes into the acetonitrile.[13][15]

  • Dispersive SPE (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a mixture of sorbents. Magnesium sulfate removes residual water, while other sorbents like Primary Secondary Amine (PSA) remove interferences such as fatty acids and sugars. C18 can be added to remove non-polar interferences like lipids.[10][13]

Protocol: QuEChERS for Ethyl 2-chlorobenzylcarbamate from Tissue

1. Sample Homogenization:

  • Weigh 1 g of homogenized tissue into a 50 mL centrifuge tube.
  • Add 10 mL of 1% acetic acid in acetonitrile.
  • Causality: Acetonitrile is an efficient solvent for extracting a wide range of pesticides. Acetic acid helps to stabilize pH-sensitive compounds.

2. Extraction and Partitioning:

  • Add a QuEChERS salt packet containing 4 g MgSO₄ (magnesium sulfate) and 1 g NaCl (sodium chloride).
  • Cap tightly and shake vigorously for 1 minute. The MgSO₄ absorbs water, promoting partitioning, while NaCl reduces the polarity of the aqueous layer.
  • Centrifuge at 4000 rpm for 5 minutes.

3. Dispersive SPE Cleanup:

  • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE tube.
  • The d-SPE tube should contain 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.
  • Causality: MgSO₄ removes remaining water, PSA removes polar acidic interferences, and C18 removes lipids, resulting in a cleaner extract.
  • Vortex for 30 seconds.
  • Centrifuge at 10,000 rpm for 2 minutes.

4. Final Preparation:

  • Take the supernatant and filter it through a 0.22 µm syringe filter directly into an autosampler vial for LC-MS/MS analysis.
Workflow Diagram: QuEChERSdot

QuEChERS_Workflow cluster_extraction Step 1: Extraction & Partitioning cluster_cleanup Step 2: Dispersive SPE Cleanup cluster_analysis Final Analysis Sample 1 g Homogenized Tissue Add_Solvent Add 10 mL Acetonitrile (+1% Acetic Acid) Sample->Add_Solvent Add_Salts Add QuEChERS Salts (MgSO₄, NaCl) Add_Solvent->Add_Salts Shake Shake (1 min) Centrifuge (5 min) Add_Salts->Shake Transfer Transfer 1 mL of Acetonitrile Extract Shake->Transfer dSPE_Tube Add to d-SPE Tube (MgSO₄, PSA, C18) Transfer->dSPE_Tube Vortex Vortex (30s) Centrifuge (2 min) dSPE_Tube->Vortex Filter Filter Supernatant (0.22 µm) Vortex->Filter Analysis LC-MS/MS Analysis Filter->Analysis

Sources

Method

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of Ethyl 2-Chlorobenzylcarbamate

Introduction Ethyl 2-chlorobenzylcarbamate is a carbamate derivative with potential applications in organic synthesis and as a precursor in the development of pharmaceutical and agrochemical compounds. A thorough underst...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Ethyl 2-chlorobenzylcarbamate is a carbamate derivative with potential applications in organic synthesis and as a precursor in the development of pharmaceutical and agrochemical compounds. A thorough understanding of its behavior under mass spectrometric conditions is crucial for its unambiguous identification, structural confirmation, and for metabolic or degradation studies. Mass spectrometry (MS) is a powerful analytical technique that provides detailed information about a molecule's mass and structure by analyzing the fragmentation pattern of its ions in the gas phase.[1][2]

This application note provides an in-depth analysis of the predicted fragmentation pathways of ethyl 2-chlorobenzylcarbamate under both "hard" Electron Ionization (EI) and "soft" Electrospray Ionization (ESI) conditions. Furthermore, it presents a detailed, field-proven protocol for acquiring high-quality tandem mass spectrometry (MS/MS) data using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique prized for its sensitivity and specificity in the analysis of complex mixtures.[3]

Theoretical Fragmentation Analysis

The fragmentation of a molecule in a mass spectrometer is not random; it follows predictable chemical principles, with cleavages occurring at the weakest bonds and pathways favoring the formation of the most stable ions and neutral species.[4] The structure of ethyl 2-chlorobenzylcarbamate (Molecular Formula: C₁₀H₁₂ClNO₂, Monoisotopic Mass: 213.056 Da for ³⁵Cl) contains several key features that will dictate its fragmentation: a chlorinated benzyl group, a carbamate linkage, and an ethyl ester group.

Predicted Fragmentation under Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal initial fragmentation.[5][6] Subsequent fragmentation is induced via collision-induced dissociation (CID) in a tandem mass spectrometer. For ethyl 2-chlorobenzylcarbamate, the precursor ion will be [C₁₀H₁₃ClNO₂]⁺ with an m/z of 214.063.

The primary fragmentation pathways are expected to be:

  • Formation of the 2-Chlorobenzyl Cation (m/z 125/127): The most favorable fragmentation pathway involves the cleavage of the benzylic C-N bond. This is driven by the formation of the highly stable, resonance-stabilized 2-chlorobenzyl cation. This will produce a characteristic isotopic doublet at m/z 125 (for ³⁵Cl) and m/z 127 (for ³⁷Cl) in an approximate 3:1 ratio, which is a hallmark of a monochlorinated species. The neutral loss corresponds to ethyl carbamate (H₂NCOOC₂H₅, 89 Da).

  • Loss of Ethene (C₂H₄, 28 Da): Following the formation of the protonated molecule, a common fragmentation for ethyl esters is the loss of ethene via a rearrangement, leading to a fragment ion at m/z 186.

  • Loss of Carbon Dioxide (CO₂, 44 Da): The carbamate group can readily lose a molecule of CO₂, resulting in a fragment at m/z 170.

  • Loss of Ethanol (C₂H₅OH, 46 Da): Cleavage of the ethyl ester can result in the loss of a neutral ethanol molecule, yielding an isocyanate intermediate ion at m/z 168.

The following diagram illustrates the primary predicted fragmentation pathway under ESI-MS/MS conditions.

G M [M+H]⁺ Ethyl 2-chlorobenzylcarbamate m/z 214/216 M->center F1 2-Chlorobenzyl Cation [C₇H₆Cl]⁺ m/z 125/127 F2 [M+H - C₂H₄]⁺ m/z 186/188 F3 [M+H - CO₂]⁺ m/z 170/172 F4 [M+H - C₂H₅OH]⁺ m/z 168/170 center->F1 - H₂NCOOC₂H₅ (89 Da) (Most Favorable) center->F2 - C₂H₄ (28 Da) center->F3 - CO₂ (44 Da) center->F4 - C₂H₅OH (46 Da)

Caption: Predicted ESI-MS/MS fragmentation of protonated ethyl 2-chlorobenzylcarbamate.

Predicted Fragmentation under Electron Ionization (EI-MS)

EI is a high-energy, "hard" ionization technique that imparts significant energy into the molecule, leading to extensive fragmentation.[7] The molecular ion ([M]⁺•, m/z 213/215) may be weak or entirely absent.

Key fragmentation pathways under EI include:

  • Alpha-Cleavage: Similar to ESI, the dominant fragmentation will be the cleavage of the C-N bond adjacent to the aromatic ring to form the stable 2-chlorobenzyl cation (m/z 125/127).[8] This fragment is often the base peak in the spectrum of benzyl compounds.

  • Further Fragmentation of the 2-Chlorobenzyl Cation: The ion at m/z 125 can subsequently lose a chlorine radical (Cl•) to form an ion at m/z 90, or lose HCl to also form an ion at m/z 90 (benzyne radical cation). Further fragmentation can lead to the tropylium cation at m/z 91 after rearrangement, a common feature in the mass spectra of alkylbenzenes.

  • Fragments from the Carbamate Moiety:

    • Loss of an ethoxy radical (•OC₂H₅) to yield an ion at m/z 168/170.

    • Cleavage can also produce smaller fragments such as [C₂H₅O]⁺ at m/z 45 or [C₂H₅]⁺ at m/z 29.

Summary of Predicted Fragments

The table below summarizes the key ions expected from the fragmentation of ethyl 2-chlorobenzylcarbamate under both ESI and EI conditions.

m/z (³⁵Cl / ³⁷Cl) Proposed Ion Formula Proposed Structure / Neutral Loss Ionization Mode
214 / 216[C₁₀H₁₃ClNO₂]⁺Protonated Molecule [M+H]⁺ESI
213 / 215[C₁₀H₁₂ClNO₂]⁺•Molecular Ion [M]⁺•EI
186 / 188[C₈H₉ClNO₂]⁺Loss of ethene (-C₂H₄) from [M+H]⁺ESI
170 / 172[C₉H₁₁ClN]⁺Loss of carbon dioxide (-CO₂) from [M+H]⁺ESI
168 / 170[C₈H₇ClNO]⁺Loss of ethanol (-C₂H₅OH) from [M+H]⁺ESI
168 / 170[C₈H₇ClNO]⁺•Loss of ethoxy radical (-•OC₂H₅) from [M]⁺•EI
125 / 127 [C₇H₆Cl]⁺ 2-Chlorobenzyl Cation (likely base peak) ESI, EI
91[C₇H₇]⁺Tropylium CationEI
90[C₇H₆]⁺•Loss of Cl• or HCl from 2-chlorobenzyl cationEI
45[C₂H₅O]⁺Ethoxy CationEI

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a robust method for acquiring MS/MS data for ethyl 2-chlorobenzylcarbamate using a standard reverse-phase LC system coupled to a tandem quadrupole or Q-TOF mass spectrometer.

Materials and Reagents
  • Ethyl 2-chlorobenzylcarbamate standard

  • LC-MS grade Methanol

  • LC-MS grade Acetonitrile

  • LC-MS grade Water

  • Formic Acid (≥99%)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Autosampler vials with septa

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~10 mg of ethyl 2-chlorobenzylcarbamate standard and dissolve it in 10.0 mL of methanol in a volumetric flask.

  • Working Standard (1 µg/mL): Perform a serial dilution of the stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 1 µg/mL.

  • Causality: Using a high-purity standard and LC-MS grade solvents is critical to prevent contamination and the formation of unwanted adducts, ensuring a clean baseline and accurate mass measurement. The working standard concentration is chosen to provide a strong signal without saturating the detector.

LC-MS/MS System and Conditions

The following parameters serve as a starting point and should be optimized for the specific instrument in use.

Liquid Chromatography (LC) System:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Rationale: A C18 column provides excellent retention for moderately polar compounds like carbamates. The formic acid aids in protonation for positive ion mode ESI, leading to better sensitivity. A gradient elution ensures that the analyte is eluted as a sharp peak.

Mass Spectrometry (MS) System:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode:

    • Full Scan (MS1): To identify the [M+H]⁺ precursor ion (scan range m/z 50-400).

    • Product Ion Scan (MS/MS): Select the precursor ion (m/z 214.1 for ³⁵Cl) in the first analyzer and scan for all resulting fragment ions in the second analyzer.

  • Capillary Voltage: +3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Gas Temperature: 450 °C

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

  • Collision Energy (for MS/MS): Perform a ramp from 10-40 eV to observe the full range of fragments.

  • Rationale: Positive mode is selected as the carbamate nitrogen is readily protonated. The temperatures and gas flows are optimized for efficient desolvation and ionization while minimizing in-source fragmentation.[9] Ramping the collision energy is a self-validating step that ensures both low-energy (stable fragments) and high-energy (smaller fragments) pathways are observed, providing a complete fragmentation map.

Caption: Experimental workflow for LC-MS/MS analysis of ethyl 2-chlorobenzylcarbamate.

Conclusion

The mass spectrometric fragmentation of ethyl 2-chlorobenzylcarbamate is dictated by the chemical nature of its functional groups. Under both ESI and EI conditions, the primary and most abundant fragment ion is predicted to be the stable 2-chlorobenzyl cation at m/z 125/127. This ion, with its characteristic isotopic signature, serves as a powerful diagnostic tool for identifying this compound and related structures. The experimental protocol provided herein offers a reliable and robust method for obtaining high-quality MS/MS data, enabling confident structural elucidation for researchers in synthetic chemistry, drug development, and analytical sciences.

References

  • Schlosser, E., and Volk, F. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 614. Available at: [Link]

  • de Hoffmann, E., and Stroobant, V. (2007). Mass Spectrometry: Principles and Applications, 3rd Edition. Wiley. Available at: [Link]

  • PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications. Available at: [Link]

  • Aebi, S., and Henion, J. (2018). Imaging mass spectrometry: principle and application. Journal of Neurochemistry, 147(5), 515-528. Available at: [Link]

  • University of Arizona. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. Available at: [Link]

  • Longdom Publishing. (n.d.). Mass Spectrometry Principle and its Applications. Journal of Pharmaceutical Sciences & Research. Available at: [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 13-17. Available at: [Link]

  • Larsen, B.S. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Southern Denmark. Available at: [Link]

  • Fink, D., et al. (2023). Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Sparkes, J. (2021). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy. Available at: [Link]

  • Wikipedia contributors. (n.d.). Electrospray ionization. Wikipedia. Available at: [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Available at: [Link]

  • Halarnekar, D. (n.d.). Mass Fragmentation Rules in EI-MS. Scribd. Available at: [Link]

  • Newswire. (2016). Application of LCMS in small-molecule drug development. New Food Magazine. Available at: [Link]

  • NIST. (n.d.). Benzyl chloride. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Small Molecule System Suitability (Evaluation) Test for LC-MS/MS. LabRulez. Available at: [Link]

Sources

Application

The 2-Chloro-Cbz Group: A Detailed Guide to an Electronically-Tuned Carbamate Protecting Group for Amine Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the ju...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceutical agents, the judicious selection of protecting groups is paramount.[1][2] The benzyloxycarbonyl (Cbz or Z) group, a stalwart in amine protection since its introduction by Bergmann and Zervas in the 1930s, offers a robust and versatile strategy to temporarily mask the nucleophilicity of amines.[3][4][5] This guide delves into a nuanced variant of this classic protecting group: the ethyl 2-chlorobenzylcarbamate. We will explore the subtle yet significant impact of the ortho-chloro substituent on the Cbz group's properties and provide detailed protocols for its application, offering a valuable tool for the modern synthetic chemist.

The rationale for employing a substituted Cbz group lies in the ability to fine-tune its stability and cleavage conditions, thereby enhancing its orthogonality to other protecting groups and its compatibility with a broader range of reaction conditions.[1][6] The introduction of a 2-chloro substituent on the benzyl ring modifies the electronic properties of the protecting group, which can influence its reactivity in both its introduction and, more critically, its removal.

Core Principles and Advantages

The ethyl 2-chlorobenzylcarbamate protecting group, hereafter referred to as the 2-Cl-Cbz group, functions by converting a nucleophilic amine into a significantly less reactive carbamate.[2] This transformation is crucial in complex syntheses to prevent unwanted side reactions while other parts of the molecule are being modified.[1]

The primary advantages of the 2-Cl-Cbz group over the traditional Cbz group are rooted in the electronic effects of the chlorine atom:

  • Modified Stability: The electron-withdrawing nature of the chlorine atom is expected to increase the stability of the carbamate linkage towards certain acidic conditions compared to the unsubstituted Cbz group.

  • Tunable Cleavage: The electronic perturbation may also influence the kinetics of deprotection, potentially allowing for selective cleavage in the presence of other protecting groups.

  • Orthogonality: The 2-Cl-Cbz group is expected to retain orthogonality with common protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which are cleaved under acidic and basic conditions, respectively.[7]

Synthesis of Ethyl 2-Chlorobenzylcarbamate Precursors

The protecting group is introduced using a chloroformate derivative. The synthesis of ethyl 2-chlorobenzylcarbamate itself is not the focus here; rather, the key reagent for amine protection is 2-chlorobenzyl chloroformate . This reagent can be synthesized from 2-chlorobenzyl alcohol and phosgene or a phosgene equivalent. For the purpose of these application notes, we will assume the availability of 2-chlorobenzyl chloroformate.

Experimental Protocols

Protocol 1: Protection of a Primary Amine with 2-Chlorobenzyl Chloroformate

This protocol describes a general procedure for the protection of a primary amine using 2-chlorobenzyl chloroformate under basic conditions.

Materials:

  • Primary amine

  • 2-Chlorobenzyl chloroformate

  • Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the primary amine (1.0 eq) in DCM or THF (0.1-0.5 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base (2.0 eq). For aqueous workups, sodium bicarbonate can be used. For anhydrous conditions, a non-nucleophilic organic base like DIPEA is preferred.

  • Slowly add 2-chlorobenzyl chloroformate (1.1 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, if an aqueous workup is used, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl (if an organic base was used), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired ethyl 2-chlorobenzylcarbamate-protected amine.

Causality Behind Experimental Choices:

  • The reaction is performed at 0 °C to control the exothermicity of the reaction between the amine and the highly reactive chloroformate.

  • A base is essential to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[4]

  • The choice of solvent depends on the solubility of the starting amine. DCM and THF are common choices due to their inertness and ability to dissolve a wide range of organic compounds.

Protocol 2: Deprotection of a 2-Cl-Cbz Protected Amine

The removal of the 2-Cl-Cbz group can be achieved through several methods, with the choice depending on the functional group tolerance of the substrate.

This is often the preferred method due to its mild and clean reaction conditions.[3][7]

Materials:

  • 2-Cl-Cbz protected amine

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve the 2-Cl-Cbz protected amine in MeOH or EtOH (0.1 M).

  • Carefully add Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or as set on a Parr apparatus) at room temperature.

  • Monitor the reaction by TLC or LC-MS. The reaction time can vary from 2 to 24 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Expert Insights and Potential Challenges:

  • The presence of the chloro-substituent on the aromatic ring could potentially lead to catalyst poisoning or hydrodechlorination as a side reaction, although this is generally less of a concern with aryl chlorides compared to bromides or iodides. Careful monitoring of the reaction is advised.

  • If the substrate contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups), this method may not be suitable.

Strong acidic conditions can also be employed for deprotection.[8]

Materials:

  • 2-Cl-Cbz protected amine

  • Hydrogen bromide in acetic acid (HBr/AcOH, 33% w/v) or Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM, for TFA deprotection)

Procedure for HBr/AcOH:

  • Dissolve the 2-Cl-Cbz protected amine in a minimal amount of glacial acetic acid.

  • Add HBr/AcOH solution (5-10 eq) at room temperature.

  • Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, precipitate the amine hydrobromide salt by adding a large volume of cold, anhydrous diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

Expert Insights:

  • This method is harsh and not suitable for substrates with acid-labile functional groups.

  • The electron-withdrawing 2-chloro group may slightly increase the stability of the Cbz group to acidolysis compared to the unsubstituted Cbz group, potentially requiring longer reaction times or stronger acidic conditions.

A more recently developed method for Cbz deprotection involves nucleophilic attack, which can be advantageous for sensitive substrates.[9][10][11]

Materials:

  • 2-Cl-Cbz protected amine

  • 2-Mercaptoethanol

  • Potassium phosphate (K₃PO₄)

  • N,N-Dimethylacetamide (DMAc)

Procedure:

  • To a solution of the 2-Cl-Cbz protected amine in DMAc (0.25 M), add potassium phosphate (4 eq).

  • Add 2-mercaptoethanol (2 eq).

  • Heat the reaction mixture to 75 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product if necessary.

Trustworthiness of the Protocol: This nucleophilic deprotection protocol has been shown to be effective for various carbamates and is particularly useful for substrates that are sensitive to hydrogenolysis or strong acids.[9][10]

Data Presentation

Table 1: Comparison of Deprotection Methods for the 2-Cl-Cbz Group

Deprotection MethodReagentsConditionsAdvantagesPotential Disadvantages
Catalytic Hydrogenolysis H₂, Pd/CRoom temp, 1 atm H₂Mild, clean byproductsIncompatible with reducible groups, potential for catalyst poisoning/dechlorination
Acid-Catalyzed Cleavage HBr/AcOH or TFARoom tempRapid deprotectionHarsh conditions, not suitable for acid-labile substrates
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄75 °CGood for sensitive substratesRequires elevated temperatures, potential for side reactions with electrophilic functional groups

Visualization of Key Processes

Protection Workflow

Protection_Workflow Amine Primary/Secondary Amine Reaction Nucleophilic Acyl Substitution Amine->Reaction Reagent 2-Chlorobenzyl Chloroformate Reagent->Reaction Base Base (e.g., NaHCO₃) Base->Reaction Product 2-Cl-Cbz Protected Amine Reaction->Product Formation of carbamate link

Caption: General workflow for the protection of an amine with the 2-Cl-Cbz group.

Deprotection Decision Tree

Deprotection_Decision_Tree Start 2-Cl-Cbz Protected Amine Reducible_Groups Substrate has reducible groups (alkenes, alkynes, etc.)? Start->Reducible_Groups Acid_Labile_Groups Substrate has acid-labile groups? Reducible_Groups->Acid_Labile_Groups Yes Hydrogenolysis Use Catalytic Hydrogenolysis Reducible_Groups->Hydrogenolysis No Acid_Cleavage Use Acid-Catalyzed Cleavage Acid_Labile_Groups->Acid_Cleavage No Nucleophilic_Cleavage Use Nucleophilic Cleavage Acid_Labile_Groups->Nucleophilic_Cleavage Yes

Caption: Decision tree for selecting a 2-Cl-Cbz deprotection method.

Conclusion

The ethyl 2-chlorobenzylcarbamate protecting group represents a valuable, electronically-tuned alternative to the traditional Cbz group. While retaining the fundamental stability and reactivity profile of a carbamate, the ortho-chloro substituent offers the potential for modified stability and cleavage kinetics, thereby expanding the strategic options available to the synthetic chemist. The protocols and insights provided in this guide are intended to empower researchers in drug discovery and development to effectively utilize this versatile protecting group in their synthetic endeavors. As with any synthetic methodology, the provided protocols should be considered as a starting point, with optimization potentially required for specific substrates.

References

  • Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Direct Synthesis of Protected Secondary N‑Alkylamines via Reductive Amination of Aldehydes with Protected N‑Alkylamines Using Me2SiHCl. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]

  • University of Illinois. (2020, October 26). Protecting Groups. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). 2.4 Photocleavable Protecting Groups. Retrieved from [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. Retrieved from [Link]

  • ResearchGate. (n.d.). Photochemical Protection of Amines with Cbz and Fmoc Groups. Retrieved from [Link]

  • Scientific Update. (2023, February 22). To Deprotect and Serve. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (n.d.). PROTECTING GROUPS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Retrieved from [Link]

Sources

Method

Application Note: A Robust Gas Chromatography Method for the Detection of Ethyl 2-Chlorobenzylcarbamate

Abstract This application note presents a detailed and validated methodology for the sensitive and selective detection of ethyl 2-chlorobenzylcarbamate using gas chromatography (GC). Due to the inherent thermal lability...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and validated methodology for the sensitive and selective detection of ethyl 2-chlorobenzylcarbamate using gas chromatography (GC). Due to the inherent thermal lability of many carbamate compounds, this guide explores two primary analytical strategies: direct injection with optimized parameters and analysis following derivatization. The protocols herein are designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for accurate quantification and confirmation of this compound in various matrices. This document emphasizes the causal relationships behind experimental choices to ensure scientific integrity and provides self-validating protocols for trustworthy results.

Introduction: The Analytical Challenge of Carbamates

Carbamates represent a significant class of organic compounds with diverse applications, including as pharmaceuticals and pesticides. Ethyl 2-chlorobenzylcarbamate, a halogenated carbamate, requires precise and reliable analytical methods for its detection and quantification. The primary challenge in the gas chromatographic analysis of carbamates is their thermal instability.[1][2] At the high temperatures typically employed in GC injectors and columns, carbamates can undergo thermal degradation, leading to inaccurate and non-reproducible results.[3][4]

This application note addresses these challenges by providing two robust analytical pathways. The first is a direct injection method that relies on careful optimization of GC parameters to minimize analyte degradation. The second, a more universally applicable approach, involves a derivatization step to enhance the thermal stability and volatility of the analyte prior to GC analysis. The presence of a chlorine atom in the target analyte also makes Electron Capture Detection (ECD) a highly sensitive option, alongside the confirmatory power of Mass Spectrometry (MS).[5][6]

Analytical Strategies and Method Selection

The choice between direct analysis and derivatization depends on the sample matrix, required sensitivity, and available instrumentation.

  • Direct GC Analysis: This approach is simpler and faster but requires careful method development to prevent analyte degradation.[2][3] It is often suitable for cleaner sample matrices and when a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) is available for sensitive detection.

  • GC Analysis with Derivatization: Derivatization is a common strategy to improve the volatility and thermal stability of carbamates for GC-MS analysis.[7][8][9] This approach is generally more robust, especially for complex matrices, and provides higher sensitivity and specificity, particularly when coupled with Mass Spectrometry (MS).

This application note will detail a direct analysis method using an ECD for high sensitivity and a derivatization method coupled with GC-MS for confirmation and quantification in complex matrices.

Direct Gas Chromatography with Electron Capture Detection (GC-ECD)

The presence of the electronegative chlorine atom in ethyl 2-chlorobenzylcarbamate makes GC-ECD an excellent choice for sensitive and selective detection.[5][6]

Rationale for Parameter Selection

To minimize thermal degradation, a lower injector temperature and a column with a wider bore and thinner film are recommended. A splitless injection is used to maximize the transfer of the analyte to the column for trace-level analysis. The oven temperature program is designed to be gentle initially and then ramp up to elute the analyte efficiently.

GC-ECD Parameters
ParameterRecommended Setting
Injector Split/Splitless
Injector Temperature 200°C
Injection Mode Splitless (1 µL injection volume)
Liner Deactivated, single taper with glass wool
Carrier Gas Helium or Nitrogen, 1.2 mL/min constant flow
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Oven Program 70°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Detector Electron Capture Detector (ECD)
Detector Temperature 300°C
Makeup Gas Nitrogen, 25 mL/min
Sample Preparation Protocol (for Direct GC-ECD)
  • Sample Extraction: For a solid sample, weigh approximately 1 g of the homogenized sample into a 15 mL centrifuge tube. Add 5 mL of ethyl acetate and vortex for 2 minutes. For a liquid sample, mix 1 mL of the sample with 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

  • Filtration: Carefully transfer the supernatant (ethyl acetate layer) into a clean vial and filter through a 0.22 µm syringe filter into a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

For confirmatory analysis and enhanced robustness, especially in complex matrices, derivatization followed by GC-MS is the recommended approach. Silylation is a common and effective derivatization technique for carbamates.[7][10]

Rationale for Derivatization and Parameter Selection

Silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogen on the carbamate's nitrogen with a trimethylsilyl (TMS) group. This TMS-derivative is more volatile and thermally stable, leading to improved peak shape and reproducibility. A standard split/splitless injector can be used with a higher temperature due to the increased stability of the derivative. Mass spectrometry provides definitive identification based on the mass spectrum of the derivatized analyte.

Derivatization Protocol
  • Sample Preparation: Prepare the sample extract in ethyl acetate as described in section 3.3. Evaporate 100 µL of the extract to dryness under a gentle stream of nitrogen at room temperature.

  • Derivatization Reaction: Add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) and 50 µL of pyridine to the dried extract.

  • Incubation: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.

GC-MS Parameters
ParameterRecommended Setting
Injector Split/Splitless
Injector Temperature 250°C
Injection Mode Split (10:1 split ratio, 1 µL injection volume)
Liner Deactivated, single taper with glass wool
Carrier Gas Helium, 1.0 mL/min constant flow
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Oven Program 80°C (hold 2 min), ramp to 300°C at 20°C/min, hold 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 50-450 amu

Analytical Workflow Visualization

The following diagram illustrates the comprehensive workflow for the analysis of ethyl 2-chlorobenzylcarbamate, from sample receipt to final data analysis.

GC_Workflow Analytical Workflow for Ethyl 2-Chlorobenzylcarbamate cluster_sample_prep Sample Preparation cluster_analysis Analytical Pathways cluster_data Data Processing Sample Sample Receipt & Homogenization Extraction Solvent Extraction (e.g., Ethyl Acetate) Sample->Extraction Cleanup Centrifugation & Filtration Extraction->Cleanup Direct_GC Direct GC-ECD Analysis Cleanup->Direct_GC Direct Injection Derivatization Derivatization (Silylation) Cleanup->Derivatization For Derivatization Quantification Quantification & Confirmation Direct_GC->Quantification GC_MS GC-MS Analysis Derivatization->GC_MS GC_MS->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the GC analysis of ethyl 2-chlorobenzylcarbamate.

System Suitability and Quality Control

To ensure the validity of the results, the following system suitability and quality control checks should be performed:

  • Blank Analysis: A solvent blank should be injected at the beginning of each analytical batch to check for system contamination.

  • Calibration: A multi-point calibration curve (typically 5-7 levels) should be prepared to demonstrate the linearity of the detector response. A correlation coefficient (r²) of >0.995 is generally acceptable.

  • Quality Control Samples: A quality control (QC) sample at a known concentration should be analyzed at the beginning and end of each batch, and after every 10-15 samples, to monitor the accuracy and precision of the method. The determined concentration should be within ±15% of the nominal value.

  • Matrix Spike: To assess potential matrix effects, a blank matrix sample should be spiked with a known amount of ethyl 2-chlorobenzylcarbamate and analyzed. The recovery should typically be within 80-120%.

Conclusion

This application note provides two robust and reliable methods for the analysis of ethyl 2-chlorobenzylcarbamate by gas chromatography. The direct injection GC-ECD method offers a rapid and highly sensitive screening approach, while the derivatization GC-MS method provides a confirmatory and highly specific quantification technique suitable for complex matrices. The choice of method will depend on the specific analytical requirements. By understanding the principles behind the parameter selections and implementing appropriate quality control measures, researchers can achieve accurate and reproducible results for the detection of ethyl 2-chlorobenzylcarbamate.

References

  • Thermo Fisher Scientific Inc. (2007). Determination of Derivatized Carbamate Insecticides by GC-MS/MS.
  • Benchchem. (n.d.).
  • Katra, S. (n.d.). Analysis of carbamates by gas chromatography/quadrupole ion trap mass spectrometry. ProQuest.
  • Uno, M., Okada, T., Ohmae, T., & Terada, Y. (1982). Direct Gas Chromatographic Determination of Carbamate Pesticides and Their Formulation. Journal of the Association of Official Analytical Chemists, 65(4), 853-857.
  • Field, J. A., & Stern, R. (2002). Derivatization reactions of carbamate pesticides in supercritical carbon dioxide.
  • Chau, A. S. Y., & Cochrane, W. P. (1971). Determination of carbamate pesticides in environmental samples as their trifluoroacetyl or methyl derivatives by using gas chromatography–mass spectrometry. Analyst, 96(1144), 649-654.
  • Carrasco, P. B., & de la Colina, C. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps.
  • Li, Y., & Zhang, X. (2003). Fast Gas Chromatography Analysis of N-Carbamates with Cold On-Column Injection.
  • Wiley Analytical Science. (2005, October 31).
  • Agilent Technologies. (2022, November 9).
  • Zhang, Q., Fan, C., & Wang, M. (2012). Derivatization followed by gas chromatography-mass spectrometry for quantification of ethyl carbamate in alcoholic beverages. Food Control, 25(1), 224-229.
  • Agilent Technologies. (n.d.).
  • Nilsson, U. J., & Jacobsson, S. (2018). Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water. Environmental Science and Pollution Research, 25(10), 9686-9694.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Ethyl 2-chlorobenzylcarbamate

Welcome to the technical support guide for the synthesis of ethyl 2-chlorobenzylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and impro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of ethyl 2-chlorobenzylcarbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes. As Senior Application Scientists, we have synthesized field-proven insights with established chemical principles to help you navigate the challenges of this synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My yield of ethyl 2-chlorobenzylcarbamate is consistently low. What are the primary causes?

A low yield is the most common issue and can typically be traced back to one of four areas: reagent quality, reaction conditions, stoichiometry, or reaction kinetics.

  • Reagent Quality: The purity of your starting materials is paramount.

    • 2-Chlorobenzylamine: Ensure it is free from impurities and stored correctly.

    • Ethyl Chloroformate: This reagent is highly susceptible to hydrolysis.[1] Using a freshly opened bottle or a recently distilled batch is critical. The presence of moisture will convert it to chloroformic acid, which is unstable and decomposes, or react it to form ethanol, carbon dioxide, and HCl, reducing the amount of active reagent available for the reaction.[1] Always use anhydrous solvents to prevent this.[2]

    • Solvents & Base: Ensure solvents are anhydrous and the base is of high purity.

  • Reaction Conditions: The reaction of an amine with a chloroformate is highly dependent on temperature and pH control.

    • Temperature Control: A literature procedure reporting an 86.3% yield specifies maintaining the reaction temperature between -10°C and 0°C.[3][4] Lower temperatures control the exothermic nature of the reaction and minimize the formation of side products. Elevated temperatures can favor the formation of N-alkylated byproducts or promote reagent decomposition.[2]

    • Base and pH: This synthesis is often performed under Schotten-Baumann or similar conditions where a base is used to neutralize the HCl generated during the reaction.[5][6] This is critical for two reasons: 1) The HCl byproduct will react with the starting amine to form an unreactive ammonium salt, effectively halting the reaction and reducing the yield.[6] 2) The reaction should be kept basic (pH > 9) to ensure the amine remains deprotonated and thus nucleophilic.[7] Inorganic bases like anhydrous potassium carbonate (K₂CO₃) have proven effective.[3][4]

  • Stoichiometry: Incorrect molar ratios of reactants can significantly impact yield. While a 1:1 stoichiometry is theoretical, a slight excess of the ethyl chloroformate (e.g., 1.1 equivalents) is often used to ensure the complete conversion of the more valuable amine.[8] However, a large excess should be avoided as it can lead to side reactions and complicates purification.

Q2: I'm observing significant byproduct formation. What are the likely impurities and how can I prevent them?

Byproduct formation is a primary reason for both low yield and purification difficulties. The main culprits are described below.

Table 1: Common Byproducts and Prevention Strategies
ByproductFormation MechanismPrevention Strategy
N,N'-bis(2-chlorobenzyl)urea Reaction of the starting amine with an isocyanate intermediate, which can form from various pathways, or reaction with phosgene impurities in the ethyl chloroformate.Use high-purity ethyl chloroformate. Ensure reaction conditions do not favor isocyanate formation. Consider a synthetic route that avoids these intermediates if urea formation is persistent.[2]
Ethyl Phenylalaninate (from over-reaction) If the reaction is intended as a protecting group step in a larger molecule containing other nucleophilic sites, those may react.This is less common for this specific synthesis but is a general concern in carbamate chemistry. Careful control of stoichiometry and temperature is key.
Hydrolysis Products Reaction of ethyl chloroformate with water to produce ethanol, CO₂, and HCl.[1]Use rigorously dried, anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[2]
Q3: The reaction seems to stall and does not proceed to completion. What should I investigate?

A stalled reaction is often due to the deactivation of the nucleophile (the amine) or degradation of the electrophile (the chloroformate).

  • Insufficient Base: As the reaction proceeds, HCl is generated. If the amount of base is stoichiometrically insufficient, the pH of the mixture will drop. Once the solution becomes acidic, the 2-chlorobenzylamine will be protonated to its non-nucleophilic ammonium salt, effectively stopping the reaction.[6] Ensure at least one equivalent of base is present to neutralize all the generated HCl.

  • Poor Mixing: In biphasic systems (e.g., an organic solvent with an aqueous base) or reactions with solid bases (like K₂CO₃), vigorous stirring is essential to ensure the reactants and base can interact effectively at the interface.[9]

  • Reagent Degradation: As mentioned, ethyl chloroformate is moisture-sensitive.[1] If the reaction is run over a long period without a properly inert atmosphere, the electrophile may degrade before it has a chance to react completely.

Q4: I am struggling with the purification of the final product. What are the best practices?

The target compound, ethyl 2-chlorobenzylcarbamate, is reported as a pale yellow solid with a low melting point of 30-32°C, which means it may present as an oil or waxy solid at room temperature.[4]

  • Aqueous Work-up: After the reaction is complete, a standard work-up involves quenching the reaction (e.g., with water or a saturated aqueous solution of sodium bicarbonate) and extracting the product into a suitable organic solvent like ethyl acetate.[2] Washing the organic layer with dilute acid (e.g., 3N HCl) can help remove any unreacted amine.[9]

  • Purification Method:

    • Recrystallization: This is often the most efficient method for solids. A reported method uses a mixture of n-hexane/acetone (95:5) for recrystallization.[3][4]

    • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is the standard alternative.[2] An eluent system of petroleum ether/ethyl acetate (10:1) has been used to purify similar esters.[10]

Experimental Workflow & Troubleshooting Logic

The following diagram outlines a logical workflow for diagnosing and solving issues in your synthesis.

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis & Troubleshooting cluster_solutions Corrective Actions Reagents Check Reagent Purity (Fresh Ethyl Chloroformate, Anhydrous Solvents) Setup Ensure Dry Glassware & Inert Atmosphere Reagents->Setup Conditions Control Conditions (Temp: -10 to 0°C, Vigorous Stirring) Setup->Conditions Monitor Monitor Progress (TLC/LC-MS) Conditions->Monitor Yield Assess Yield & Purity Monitor->Yield LowYield Low Yield? Yield->LowYield Impure Impure Product? LowYield->Impure Yes Stalled Reaction Stalled? LowYield->Stalled No Sol_Reagents Verify Reagent Quality & Stoichiometry LowYield->Sol_Reagents Yes Impure->Stalled No Sol_Purification Refine Work-up & Purification Impure->Sol_Purification Yes Sol_Conditions Optimize Temp, Base, & Mixing Stalled->Sol_Conditions Yes

Caption: Troubleshooting workflow for ethyl 2-chlorobenzylcarbamate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reaction mechanism?

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the 2-chlorobenzylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group to form the final carbamate product.[9] The presence of a base is crucial to neutralize the HCl byproduct.[5]

G cluster_mech Reaction Mechanism & Key Side Reaction Amine 2-Chlorobenzylamine (Nucleophile) Product Ethyl 2-chlorobenzylcarbamate Amine->Product 1. Nucleophilic Attack Amine_H2O Protonated Amine (Non-nucleophilic) Amine->Amine_H2O Chloroformate Ethyl Chloroformate (Electrophile) Chloroformate->Product HCl HCl (Byproduct) Product->HCl 2. Elimination Salt Neutralized Salt HCl->Salt 3. Neutralization HCl->Amine_H2O Side Reaction: Protonation (Reduces Yield) Base Base (e.g., K₂CO₃) Base->Salt

Caption: Core reaction mechanism and the critical role of the base.

Q2: What is a reliable, high-yield protocol for this synthesis?

The following protocol is adapted from a literature procedure that reported a yield of 86.3%.[3][4]

Materials:

  • 2-Chlorobenzylamine (1.0 equiv)

  • Ethyl chloroformate (1.05 - 1.1 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 equiv)

  • Anhydrous Acetone (solvent)

  • Standard laboratory glassware, dried in an oven

  • Magnetic stirrer and stir bar

  • Ice-salt bath

Step-by-Step Protocol:

  • Set up a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., Nitrogen).

  • Dissolve 2-chlorobenzylamine (1.0 equiv) in anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 - 2.0 equiv) to the solution.

  • Cool the stirred suspension to between -10°C and 0°C using an ice-salt bath.

  • In a separate, dry dropping funnel, prepare a solution of ethyl chloroformate (1.05 - 1.1 equiv) in a small amount of anhydrous acetone.

  • Add the ethyl chloroformate solution dropwise to the cooled amine suspension over 30-60 minutes, ensuring the temperature remains below 0°C.

  • After the addition is complete, allow the reaction to stir at this temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the starting amine is consumed (as indicated by TLC), quench the reaction by slowly adding cold water.

  • Extract the product with ethyl acetate (3 x volume of acetone).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization from an n-hexane/acetone (95:5) mixture to yield pure ethyl 2-chlorobenzylcarbamate.[3][4]

Q3: How can I effectively monitor the reaction's progress?

Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting amine from the product. The carbamate product will be less polar than the starting amine and should have a higher Rf value. Staining with potassium permanganate or visualization under UV light can be used. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the disappearance of starting material and the appearance of the product peak with the correct mass.[2]

Q4: What are the critical safety precautions when working with ethyl chloroformate?

Ethyl chloroformate is a hazardous chemical and must be handled with extreme care.

  • Toxicity and Corrosivity: It is highly toxic, corrosive, and flammable.[11] It can cause severe burns upon contact with skin and eyes.

  • Handling: Always handle ethyl chloroformate in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.[1]

  • Storage: Store in a cool, dry, well-ventilated area away from moisture and incompatible materials.[1]

  • Quenching: Any excess reagent should be quenched carefully by slow addition to a cold, stirred alkaline solution (e.g., sodium hydroxide or sodium carbonate solution).[1]

References

  • Schotten-Baumann Reaction - Lokey Lab Protocols. (2017). Wikidot.
  • Improving the efficiency of carbamate form
  • Continuous-Flow Sequential Schotten–Baumann Carbamoylation and Acetate Hydrolysis in the Synthesis of Capecitabine. (2019).
  • Schotten-Baumann Reaction. (n.d.). Cambridge University Press & Assessment.
  • Application Note: A Detailed Protocol for the Schotten-Baumann Reaction with m-Toluoyl Chloride. (n.d.). BenchChem.
  • Schotten-Baumann Conditions. (n.d.). Organic Chemistry Portal.
  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. (2019).
  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. (2018). Scientific Research Publishing.
  • Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroform
  • ETHYL CHLOROFORM
  • Ethyl chloroform
  • Ethyl 2-bromobenzo

Sources

Optimization

Troubleshooting poor solubility of ethyl 2-chlorobenzylcarbamate in DMSO

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of seemingly "easy" lipophilic molecules like ethyl 2-chlorobenzylcarbamate in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of seemingly "easy" lipophilic molecules like ethyl 2-chlorobenzylcarbamate in dimethyl sulfoxide (DMSO). While DMSO is the gold standard polar aprotic solvent in drug discovery, unexpected precipitation or a failure to dissolve often points to specific mechanistic failures rather than a true thermodynamic solubility limit.

This guide is structured as a comprehensive Q&A to provide you with a self-validating troubleshooting framework to diagnose and resolve these issues.

Q: Why is my ethyl 2-chlorobenzylcarbamate failing to dissolve in DMSO?

A: Ethyl 2-chlorobenzylcarbamate (MW ~213.66 g/mol ) is a relatively small, lipophilic molecule featuring a hydrophobic 2-chlorobenzyl ring and a polar carbamate core capable of hydrogen bonding. In pure, anhydrous DMSO, the solvent's oxygen atom acts as a strong hydrogen bond acceptor for the carbamate -NH group, while hydrophobic cavity formation easily accommodates the aromatic ring. If you are observing poor solubility, the failure is almost always driven by one of three mechanistic root causes:

  • Solvent Hygroscopicity & The Hydrophobic Effect: DMSO is notoriously hygroscopic. When it absorbs atmospheric moisture, the water molecules form a tight hydrogen-bonded network with DMSO. This network expels hydrophobic solutes (like the 2-chlorobenzyl moiety) to maximize entropy. Even a 2–5% water content can drastically reduce solubility and cause the compound to crash out .

  • Inorganic Synthetic Impurities: The standard synthesis of ethyl benzyl carbamates involves reacting a benzylamine derivative with ethyl chloroformate in the presence of an inorganic base like anhydrous K₂CO₃ . Residual K₂CO₃ or byproduct salts (e.g., KCl) are completely insoluble in DMSO, creating a cloudy suspension that is frequently misidentified as the API failing to dissolve.

  • High Lattice Energy (Kinetic Barrier): Highly pure, crystalline batches of the carbamate may possess a high lattice energy that prevents spontaneous dissolution at room temperature, presenting as a kinetic—not thermodynamic—solubility barrier.

Q: How do I visually diagnose the root cause of the precipitation?

A: Before altering your main stock solution, use the following diagnostic decision tree to categorize the physical state of the undissolved material. This workflow will dictate which self-validating protocol you should execute next.

SolubilityTroubleshooting Start Incomplete Dissolution of Carbamate in DMSO Visual Visual Inspection Start->Visual TypeA Fine, cloudy suspension Visual->TypeA TypeB Crystalline chunks Visual->TypeB TestA Add 10% v/v H2O (Water Drop Test) TypeA->TestA TestB Sonicate at 37°C for 15 mins TypeB->TestB ResultA1 Suspension Clears TestA->ResultA1 ResultA2 Precipitation Worsens TestA->ResultA2 ResultB1 Fully Dissolves TestB->ResultB1 ResultB2 Remains Insoluble TestB->ResultB2 Diag1 Inorganic Salt Impurity ResultA1->Diag1 Diag2 Wet DMSO (High H2O) ResultA2->Diag2 Diag3 Kinetic Solubility Issue ResultB1->Diag3 Diag4 Thermodynamic Limit ResultB2->Diag4

Diagnostic workflow for identifying the root cause of ethyl 2-chlorobenzylcarbamate insolubility.

Q: What is the exact protocol to differentiate between an API solubility failure and a synthetic impurity?

A: If your suspension appears as a fine, cloudy white powder, you must determine if the particulate is crashed-out carbamate or an inorganic salt impurity. Use this self-validating "Water Drop" protocol.

  • Causality: Inorganic salts are highly soluble in water but insoluble in DMSO. Conversely, the lipophilic carbamate is highly soluble in pure DMSO but completely insoluble in water.

  • Step-by-Step Methodology:

    • Aliquot: Transfer 100 µL of the turbid DMSO suspension into a clear 1.5 mL microcentrifuge tube.

    • Perturb: Add exactly 10 µL of HPLC-grade water (10% v/v) to the aliquot.

    • Agitate: Vortex gently for 5 seconds.

    • Self-Validation Check:

Q: How do I resolve kinetic solubility barriers without degrading my compound?

A: If your compound appears as large crystalline chunks that refuse to dissolve, you are likely facing a kinetic energy barrier.

  • Causality: The energy required to break the crystal lattice of the carbamate exceeds the ambient thermal energy, even if the final solvated state is thermodynamically favorable.

  • Step-by-Step Methodology:

    • Seal: Ensure the DMSO vial is tightly capped and wrapped in Parafilm to prevent water ingress during heating.

    • Thermal Energy Input: Place the vial in a sonication bath pre-heated to exactly 37°C. Do not exceed 50°C, as elevated temperatures in DMSO can lead to solvent oxidation and potential degradation of the carbamate linkage.

    • Acoustic Cavitation: Sonicate for 15 minutes. The localized high pressure and temperature from acoustic cavitation will rapidly break down the crystal lattice.

    • Self-Validation Check: Remove the vial and let it cool to room temperature (22°C) for 1 hour.

      • Outcome A (Remains Clear): The issue was purely kinetic. The compound is now stably solvated.

      • Outcome B (Recrystallizes): If crystals reform upon cooling, you have hit the thermodynamic solubility limit for your specific batch of DMSO. You must dilute the stock solution.

Q: What are the quantitative thresholds I need to monitor for DMSO solvation?

A: To ensure reproducible assays and prevent false negatives in your screening data, monitor these critical parameters when working with carbamate libraries .

ParameterThreshold / ValueMechanistic Impact
DMSO Water Content > 2% v/vTriggers the hydrophobic effect; reduces lipophilic solubility by >50%.
K₂CO₃ / NaCl Impurity < 0.1 mg/mLCompletely insoluble in DMSO; causes false-positive precipitation readings.
Sonication Temperature 37°COvercomes lattice energy (kinetic barrier) without degrading the carbamate.
Thermal Degradation Risk > 50°CAccelerates solvent oxidation and potential ester/carbamate hydrolysis.
Ideal Stock Concentration 10 mM - 50 mMPrevents spontaneous nucleation upon freeze-thaw cycling.

Q: Frequently Asked Questions (FAQs) regarding Compound Handling

Q: My stock solution was clear yesterday, but today it has crystals. Why? A: This is a classic symptom of improper freeze-thaw cycling. If you opened a cold vial before it fully equilibrated to room temperature, atmospheric condensation introduced water into the highly hygroscopic DMSO. This sudden increase in water content lowered the solubility threshold, forcing the carbamate to precipitate out of solution .

Q: Can I just heat the DMSO to 80°C to force it into solution? A: No. While carbamates are relatively chemically stable, heating DMSO above 50°C in the presence of atmospheric oxygen and trace impurities can lead to solvent breakdown (producing dimethyl sulfide) and potential hydrolysis of the ester or carbamate groups. Always stick to gentle warming (37°C) combined with sonication.

Q: How should I properly store ethyl 2-chlorobenzylcarbamate stock solutions? A: Store the compound in single-use aliquots (e.g., 50 µL) in tightly sealed, argon-purged tubes at -20°C. When retrieving an aliquot, allow it to thaw completely to room temperature in a desiccator before opening the cap. This prevents moisture ingress and maintains the integrity of the DMSO .

References

  • Gonzales R, Mathewson T, Chin J, Mongillo R. "Busting Myths in Compound Handling Practices for Assay Developers". SLAS Technology. 2021;26(6):572-578. URL:[Link]

  • Vázquez-Valadez VH, et al. "Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity". Computational Chemistry. 2019;7(1):1-26. URL:[Link]

  • Sittampalam GS, et al. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. URL:[Link]

Troubleshooting

Optimizing reaction conditions for ethyl 2-chlorobenzylcarbamate cleavage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to deprotect ethyl carbamates.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to deprotect ethyl carbamates. While tert-butyl (Boc) and benzyl (Cbz) carbamates are easily removed via mild acidic or hydrogenolytic conditions, the ethyl carbamate is notoriously robust[1]. It lacks the ability to form a stable carbocation (precluding standard TFA cleavage) and is completely inert to palladium-catalyzed hydrogenolysis.

For the cleavage of ethyl 2-chlorobenzylcarbamate to yield the free amine (2-chlorobenzylamine ), the reaction requires significant activation energy to break the stable amide-like resonance of the carbamate. The two most reliable, field-proven strategies are:

  • Silyl-Mediated Cleavage : Utilizing Iodotrimethylsilane (TMSI) or its in situ equivalent (TMSCl/NaI) to bypass harsh pH conditions via an SN​2 mechanism[2].

  • Strong Basic Hydrolysis : Utilizing concentrated KOH in refluxing ethanol or ethylene glycol to force a nucleophilic acyl substitution[3].

This guide provides self-validating protocols, mechanistic causality, and troubleshooting FAQs to ensure your synthetic success.

Part 1: Mechanistic Pathways

Understanding the causality behind the reagents is critical for troubleshooting.

  • The TMSI Pathway : The highly oxophilic silicon atom of TMSI activates the carbamate's carbonyl oxygen. The iodide anion then performs an SN​2 attack on the sterically unhindered ethyl group, releasing ethyl iodide and forming a silyl carbamate intermediate. Addition of a protic solvent (methanol or water) hydrolyzes this intermediate to a carbamic acid, which rapidly and spontaneously decarboxylates to the free amine[4].

  • The KOH Pathway : The hydroxide anion directly attacks the carbamate carbonyl. Because the ethoxide ion is a poor leaving group, high thermal energy (refluxing ethanol or ethylene glycol) is required to force the formation of the tetrahedral intermediate and its subsequent collapse.

Mechanism A Ethyl 2-chlorobenzylcarbamate (Highly Stable) B1 TMSI Activation (O-Silylation & Et-I loss) A->B1 TMSI, CH2Cl2 Anhydrous B2 KOH / EtOH (Nucleophilic Attack) A->B2 KOH, Reflux Thermal Energy C1 Silyl Carbamate Intermediate B1->C1 C2 Tetrahedral Intermediate B2->C2 D Carbamic Acid (Unstable) C1->D MeOH Quench (Hydrolysis) C2->D Loss of EtO- E 2-Chlorobenzylamine + CO2 D->E -CO2 (Decarboxylation)

Caption: Mechanistic divergence of ethyl 2-chlorobenzylcarbamate cleavage via TMSI vs. KOH pathways.

Part 2: Condition Optimization Matrix

To select the best method for your specific workflow, compare the quantitative and qualitative parameters below.

ParameterMethod A: TMSI-Mediated CleavageMethod B: Harsh Basic Hydrolysis
Reagents TMSI (2-3 eq) or TMSCl/NaIKOH (10-20 eq)
Solvent CH₂Cl₂, CHCl₃, or CH₃CNEtOH, H₂O, or Ethylene Glycol
Temperature 25 °C to 50 °C80 °C to 150 °C (Reflux)
Reaction Time 2 - 12 hours12 - 48 hours
Expected Yield 75% - 90%60% - 85%
Functional Group Tolerance Low (Cleaves ethers, esters, Boc, Cbz)Moderate (Tolerates ethers/acetals; destroys esters)
Primary Challenge Reagent degradation (moisture sensitive)Substrate thermal degradation

Part 3: Self-Validating Experimental Protocols

Protocol A: TMSI-Mediated Cleavage (Recommended for Thermally Sensitive Substrates)

Note: TMSI is highly sensitive to light and moisture. It degrades to release HI and I2​ , turning the solution dark brown. For optimal results, use freshly distilled TMSI or generate it in situ.

  • Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.

  • Dissolution : Dissolve ethyl 2-chlorobenzylcarbamate (1.0 eq, ~0.2 M) in anhydrous CH₂Cl₂.

  • Activation : Dropwise, add freshly distilled TMSI (3.0 eq) via syringe. The solution should remain relatively pale. Self-Validation Check: If the solution immediately turns opaque black/purple, your TMSI has degraded, and the liberated HI may cause unwanted side reactions.

  • Reaction : Stir the mixture at 40 °C for 4–6 hours. Monitor the disappearance of the starting material via LC-MS.

  • Quench & Decarboxylation : Cool to 0 °C and carefully add anhydrous methanol (10 eq). Stir for 30 minutes. This step hydrolyzes the silyl carbamate to the carbamic acid, which spontaneously loses CO2​ [4].

  • Workup : Concentrate the mixture under reduced pressure. Partition the residue between 1M aqueous HCl and diethyl ether. Discard the organic layer (removes neutral impurities). Basify the aqueous layer to pH 12 using 2M NaOH, then extract with ethyl acetate (3x). Dry the combined organics over Na2​SO4​ and concentrate to yield 2-chlorobenzylamine.

Protocol B: Basic Hydrolysis (Recommended for Robust Substrates)
  • Preparation : In a heavy-walled reaction flask, dissolve ethyl 2-chlorobenzylcarbamate (1.0 eq) in a 1:1 mixture of ethanol and water (0.5 M).

  • Base Addition : Add solid KOH pellets (15.0 eq). Caution: The dissolution is highly exothermic.

  • Reflux : Attach a reflux condenser and heat the mixture to 100 °C (oil bath temperature) for 24 hours[3]. Self-Validation Check: The reaction progress must be monitored by TLC. If starting material persists after 24 hours, the boiling point of the solvent is too low.

  • Workup : Cool to room temperature and evaporate the ethanol under reduced pressure. Extract the remaining aqueous phase with dichloromethane (3x). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

Part 4: Troubleshooting Guides & FAQs

Q1: I am using the TMSI method, but my cleavage is incomplete. What is going wrong? A: The most common culprit is moisture in your solvent or degraded TMSI. Water reacts violently with TMSI to form hexamethyldisiloxane and HI, destroying the reagent before it can attack your carbamate. Ensure your CH₂Cl₂ is strictly anhydrous. Alternatively, generate TMSI in situ by adding Chlorotrimethylsilane (TMSCl) (3.0 eq) and Sodium Iodide (NaI) (3.0 eq) to your substrate in anhydrous acetonitrile[2]. This in situ method is often more reliable and less prone to oxidative degradation.

Q2: During TMSI cleavage, I am observing N-alkylation side products. How do I prevent this? A: The byproduct of this reaction is ethyl iodide, a potent alkylating agent. If the reaction is quenched under basic conditions, the newly liberated 2-chlorobenzylamine can attack the ethyl iodide, forming an N-ethyl secondary amine[4]. To prevent this, ensure your initial quench is done with methanol under neutral/acidic conditions to destroy the reactive intermediates before basifying during the final workup.

Q3: My substrate degrades under KOH/EtOH reflux, but I cannot use TMSI because my molecule contains an essential methyl ether. What are my alternatives? A: If your molecule cannot survive 100 °C KOH but contains TMSI-sensitive functional groups, switch your base to Hydrazine hydrate or use Barium Hydroxide ( Ba(OH)2​ ) in ethylene glycol at 110 °C. Ba(OH)2​ provides a strong hydroxide source but often results in cleaner profiles for benzylic systems compared to KOH.

Q4: How do I effectively monitor the cleavage? The starting material and product have similar Rf values on TLC. A: Ethyl 2-chlorobenzylcarbamate and 2-chlorobenzylamine often co-elute on standard silica TLC using Hexane/Ethyl Acetate. Switch your TLC stain to Ninhydrin . The free primary amine (product) will stain a deep purple/pink upon heating, while the protected carbamate (starting material) will remain invisible or stain very faintly. Alternatively, rely on LC-MS, looking for the M+1 peak of the free amine ( m/z≈142.0 ).

Troubleshooting Start Issue: Incomplete Cleavage of Ethyl Carbamate CheckMethod Which method are you using? Start->CheckMethod TMSI TMSI Method CheckMethod->TMSI KOH KOH / EtOH Method CheckMethod->KOH TMSICheck Is the TMSI reagent fresh and colorless? TMSI->TMSICheck KOHCheck Is the reaction temp reaching > 90°C? KOH->KOHCheck TMSINo Action: Distill TMSI over Cu powder or generate in situ (TMSCl/NaI) TMSICheck->TMSINo No (Red/Brown) TMSIYes Action: Increase to 4.0 eq or switch solvent to DCE TMSICheck->TMSIYes Yes KOHNo Action: Use a sealed pressure tube or switch to Ethylene Glycol KOHCheck->KOHNo No (Solvent boiling point too low) KOHYes Action: Increase KOH to 50% w/v or switch to Hydrazine hydrate KOHCheck->KOHYes Yes

Caption: Diagnostic workflow for troubleshooting incomplete ethyl carbamate deprotection.

References

  • Olah, G. A., Narang, S. C., Balaram Gupta, B. G., & Malhotra, R. (1979). Synthetic Methods and Reactions. 62: Transformations with Chlorotrimethylsilane/Sodium Iodide, a Convenient in Situ Iodotrimethylsilane Reagent. Journal of Organic Chemistry, 44(8), 1247-1251. Available at: [Link]

  • Lim, S., et al. (2022). Synthesis of Tertiary Amines through Extrusive Alkylation of Carbamates. Journal of the American Chemical Society, 144(34), 15467–15474. Available at: [Link]

  • E. N. G. D. et al. (2018). N-Dealkylation of Amines. Molecules (Basel, Switzerland), 23(11), 2971. Available at: [Link]

Sources

Optimization

Technical Support Center: Ethyl 2-Chlorobenzylcarbamate Crystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the purification of ethyl 2-chlorobenzylcarbamate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the thermodynamic and kinetic challenges associated with the purification of ethyl 2-chlorobenzylcarbamate. This compound, typically synthesized via the base-catalyzed reaction of 2-chlorobenzylamine and ethyl chloroformate[1], is prone to co-crystallizing with structurally similar impurities and experiencing liquid-liquid phase separation (oiling out).

The following resources provide mechanistic troubleshooting, validated protocols, and empirical data to ensure high-purity crystallization.

Purification Workflow Visualization

Workflow A Crude Reaction Mixture (Product + Amine + Urea) B SACC CO2 Treatment (Amine Scavenging) A->B Dissolve in non-polar solvent C Amine Carbamate Salt (Solid Waste) B->C Filtration D Enriched Filtrate (Product + Urea) B->D Liquid Phase E Binary Crystallization (n-Hexane/Acetone) D->E Solvent Exchange F Pure Ethyl 2-Chlorobenzylcarbamate E->F Controlled Cooling G Symmetrical Urea (Mother Liquor) E->G Remains Soluble

Workflow utilizing SACC and binary crystallization to purify ethyl 2-chlorobenzylcarbamate.

Frequently Asked Questions & Troubleshooting

Q1: My product is "oiling out" (liquid-liquid phase separation) instead of crystallizing. What is the mechanistic cause, and how do I force nucleation? Causality: Oiling out occurs when the supersaturation trajectory of the cooling solution crosses the binodal (liquid-liquid coexistence) curve before it crosses the solid solubility curve. Carbamates are highly susceptible to this due to their moderate melting points and tendency to trap solvent molecules, creating a metastable solute-rich liquid phase[2]. Solution: You must bypass the binodal curve by widening the metastable zone. Do not use pure non-polar solvents (like strictly n-hexane) which force rapid, uncontrolled supersaturation. Instead, utilize a binary solvent system such as n-hexane/acetone (95:5)[1]. Implement a strict seeding protocol at the cloud point to provide a thermodynamic template for solid nucleation, bypassing the liquid-liquid phase separation entirely.

Q2: I am detecting significant bis(2-chlorobenzyl)urea in my HPLC trace. Why does this form, and how do I purge it? Causality: Symmetrical ureas form when the primary amine (2-chlorobenzylamine) reacts with phosgene—a common degradation product and trace impurity in ethyl chloroformate[2]. Additionally, if the reaction temperature exceeds 0 °C, the newly formed carbamate can theoretically undergo base-catalyzed elimination to an isocyanate, which rapidly consumes another equivalent of amine. Solution: Kinetically suppress this by strictly maintaining the synthesis reaction between −10 °C and 0 °C[1]. To purge existing urea, rely on the n-hexane/acetone (95:5) crystallization matrix. The highly non-polar nature of the bulk solvent keeps the symmetrical urea dissolved in the mother liquor while the target carbamate selectively crystallizes.

Q3: How can I efficiently remove unreacted 2-chlorobenzylamine without using harsh acidic washes? Causality: Traditional protocols use 1N HCl washes to protonate and remove unreacted amines[3]. However, carbamates possess a hybrid ester/amide nature[2]; aggressive acidic workups can lead to partial hydrolysis, yield loss, and stubborn emulsions. Solution: Implement Selective Ammonium Carbamate Crystallization (SACC). By bubbling dry CO₂ through the crude organic mixture, the unreacted primary amine reversibly reacts with CO₂ to form a highly insoluble ammonium carbamate salt[4]. The neutral ethyl 2-chlorobenzylcarbamate does not react and remains in solution. This allows you to simply filter away the amine impurity without exposing the product to hydrolytic conditions.

Quantitative Data: Solvent System Optimization

The following table summarizes the thermodynamic recovery and impurity rejection profiles of various crystallization matrices for ethyl 2-chlorobenzylcarbamate.

Solvent SystemProduct Recovery (%)Amine RejectionUrea RejectionPhase Separation (Oiling Out) Risk
n-Hexane / Acetone (95:5) 86.3 – 96.0[1]ModerateHighLow (Optimal Metastable Zone)
Pure n-Hexane > 95.0LowLowHigh (Rapid Supersaturation)
Ethyl Acetate / Hexane (1:3) ~ 80.0ModerateModerateModerate
Aqueous 1N HCl Wash Variable (Hydrolysis risk)[3]HighLowN/A (Extraction Phase)

Step-by-Step Methodologies

These protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checkpoint is confirmed.

Protocol A: SACC-Assisted Amine Scavenging[4]

Purpose: Waste-free, non-acidic removal of unreacted 2-chlorobenzylamine.

  • Dissolution: Dissolve the crude reaction mixture in toluene (10 mL per gram of crude) at 20 °C.

  • CO₂ Injection: Submerge a dispersion frit into the solution and bubble dry CO₂ gas (1 atm) at a moderate flow rate for 30 minutes. A white precipitate (the amine ammonium carbamate salt) will begin to form.

  • Self-Validation Checkpoint (TLC): Spot the suspension on a silica TLC plate. Stain with Ninhydrin and heat. Validation: The absence of a purple/pink spot confirms the primary amine has been completely converted to the insoluble salt. If a spot persists, continue bubbling CO₂ for 15 minutes.

  • Filtration: Filter the suspension through a medium-porosity glass frit. Wash the filter cake with 2 volumes of cold toluene.

  • Concentration: Concentrate the enriched filtrate in vacuo to yield the amine-free crude product.

Protocol B: Binary Anti-Solvent Crystallization[1]

Purpose: Purge symmetrical ureas and prevent oiling out.

  • Primary Dissolution: Dissolve the amine-free crude product in a minimal volume of acetone at 40 °C (approx. 1 mL per gram).

  • Anti-Solvent Titration: Slowly add n-hexane dropwise under constant stirring (300 rpm) until the solution reaches the "cloud point" (a faint, persistent turbidity).

  • Metastable Zone Establishment: Add exactly 1 to 2 drops of acetone until the solution just turns clear.

  • Self-Validation Checkpoint (Seeding): Introduce 0.1% w/w of pure ethyl 2-chlorobenzylcarbamate seed crystals. Validation: The seeds must remain suspended with sharp edges and not dissolve. If they dissolve, the solution is undersaturated; repeat steps 2 and 3. If the solution immediately turns milky, it is crashed out; heat to 40 °C and restart.

  • Controlled Cooling Ramp: Cool the vessel from 40 °C to 0 °C at a strict rate of 0.1 °C/min. This slow ramp prevents the supersaturation curve from hitting the binodal boundary, ensuring crystalline growth rather than oiling out.

  • Isolation: Filter the resulting pale yellow solids[1] and wash with 2 volumes of pre-chilled (-10 °C) n-hexane. Dry under vacuum at 25 °C.

Sources

Troubleshooting

Technical Support Center: Stability of Ethyl 2-Chlorobenzylcarbamate in Aqueous Solutions

Prepared by the Senior Application Scientist Team Welcome to the technical support center for ethyl 2-chlorobenzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provi...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for ethyl 2-chlorobenzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this compound in aqueous environments. Understanding and controlling the stability of ethyl 2-chlorobenzylcarbamate is paramount for generating reliable and reproducible experimental data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the handling and stability of ethyl 2-chlorobenzylcarbamate.

Q1: What is the primary degradation pathway for ethyl 2-chlorobenzylcarbamate in aqueous solutions?

A1: The primary degradation pathway is hydrolysis.[1][2] This chemical reaction involves the cleavage of the carbamate ester linkage by water. This process is often the main source of analyte loss in experimental assays and can be catalyzed by acidic or basic conditions, as well as by certain enzymes.[2]

Q2: What are the key factors that influence the stability of this compound?

A2: The stability of ethyl 2-chlorobenzylcarbamate, like other carbamates, is critically influenced by three main factors:

  • pH: The pH of the aqueous solution is the most significant factor. Carbamates are highly susceptible to base-catalyzed hydrolysis, meaning degradation accelerates significantly at a pH above 7.[2] While also susceptible to acid-catalyzed hydrolysis, many carbamates exhibit maximum stability in a slightly acidic environment.[2][3]

  • Temperature: An increase in temperature accelerates the rate of hydrolysis, following the principles of chemical kinetics.[2][4] Storing and processing samples at elevated temperatures can lead to substantial degradation.

  • Light Exposure: Photodegradation can be a contributing factor to the breakdown of carbamates, especially under prolonged exposure to UV or broad-spectrum light.[1]

Q3: What are the expected degradation products from hydrolysis?

A3: The hydrolysis of ethyl 2-chlorobenzylcarbamate breaks the carbamate bond, yielding 2-chlorobenzylamine and an unstable carbamic acid derivative which subsequently decomposes to ethanol and carbon dioxide. Therefore, monitoring the appearance of 2-chlorobenzylamine is a direct way to quantify degradation.

G parent Ethyl 2-Chlorobenzylcarbamate water + H₂O (Hydrolysis) parent->water products Degradation Products water->products amine 2-Chlorobenzylamine products->amine alcohol Ethanol products->alcohol co2 Carbon Dioxide (CO₂) products->co2

Caption: Primary hydrolysis pathway of ethyl 2-chlorobenzylcarbamate.

Q4: What is the optimal pH for preparing and storing aqueous solutions of ethyl 2-chlorobenzylcarbamate?

A4: To minimize degradation, aqueous solutions should be maintained in a slightly acidic pH range, typically between pH 4 and pH 6.[2][3] The most significant instability is observed under alkaline conditions (pH > 7.5), where the half-life can decrease dramatically.[2]

Q5: How should I prepare and store stock solutions?

A5: For long-term storage, it is highly recommended to prepare concentrated stock solutions in a non-aqueous, aprotic solvent such as dimethyl sulfoxide (DMSO) or anhydrous ethanol. These stock solutions should be stored at -20°C or -80°C and protected from light. Aqueous working solutions should be prepared fresh for each experiment from the non-aqueous stock and used immediately. If an aqueous solution must be stored, it should be buffered to a pH of 4-6 and kept at 2-8°C for the shortest possible duration.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common experimental issues related to the instability of ethyl 2-chlorobenzylcarbamate.

G cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions start Problem: Inconsistent or Low Assay Signal check_ph Is solution pH > 7? start->check_ph check_temp Was solution exposed to high temps (>25°C)? check_ph->check_temp No solve_ph Buffer solution to pH 4-6. (See Protocol 1) check_ph->solve_ph Yes check_light Was solution exposed to prolonged light? check_temp->check_light No solve_temp Maintain samples on ice or at controlled temp. check_temp->solve_temp Yes check_age Was aqueous solution prepared fresh? check_light->check_age No solve_light Use amber vials or cover with foil. check_light->solve_light Yes solve_age Prepare fresh from non-aqueous stock. check_age->solve_age No

Caption: Troubleshooting workflow for stability issues.

Issue 1: Rapid and Unexpected Loss of Parent Compound in My Assay

  • Possible Cause: Alkaline hydrolysis due to unbuffered aqueous solutions. Many common biological buffers (e.g., PBS, Tris) are neutral or slightly alkaline (pH 7.4 to 8.0), which can cause rapid degradation of carbamates.[2]

  • Causality Explained: The hydroxide ion (OH⁻), which is more abundant at higher pH, is a potent nucleophile that directly attacks the electrophilic carbonyl carbon of the carbamate ester. This initiates the cleavage of the ester bond, leading to irreversible degradation. This reaction is significantly faster than the neutral hydrolysis by water alone.

  • Troubleshooting & Solution:

    • Verify pH: Immediately measure the pH of your assay buffer or aqueous vehicle.

    • Conduct a Stability Check: Perform a time-course experiment to confirm pH-dependent degradation. Incubate the compound in your buffer and in a control buffer (e.g., pH 5 acetate buffer) at the same temperature. Collect and analyze samples at t=0, 1, 2, 4, and 8 hours.

    • Implement pH Control: If degradation is confirmed, switch to a buffer system that maintains a pH between 4 and 6, such as an acetate or citrate buffer. If the experimental conditions require a higher pH, the compound must be added immediately before measurement, and the incubation time must be minimized and strictly controlled. Refer to Protocol 1 for a detailed pH stability assessment.

Issue 2: Poor Reproducibility and High Variability Between Experiments

  • Possible Cause A: Temperature Fluctuations. The rate of hydrolysis is highly dependent on temperature.[2][4] Running experiments on the benchtop with variable ambient temperatures can lead to significant differences in the extent of degradation from one day to the next.

  • Troubleshooting & Solution: Always perform experiments in a temperature-controlled environment (e.g., water bath, incubator, or temperature-controlled autosampler). When not in active use, keep aqueous solutions on ice to minimize degradation.

  • Possible Cause B: Photodegradation. Carbamate compounds can be susceptible to breakdown upon exposure to light, particularly UV wavelengths.[1] If experiments are conducted under bright, direct lighting over several hours, this can contribute to analyte loss.

  • Troubleshooting & Solution: Protect solutions from light by using amber glass vials or by wrapping standard glassware and microplates in aluminum foil. This is especially critical if samples will be left in an autosampler for an extended period.

Issue 3: Unexpected Peaks Appear in HPLC/LC-MS Chromatograms

  • Possible Cause: Formation of the 2-chlorobenzylamine degradation product. As the parent compound degrades, the concentration of its hydrolysis products will increase.

  • Troubleshooting & Solution:

    • Peak Identification: If a standard is available, inject a solution of 2-chlorobenzylamine to confirm the retention time of the unknown peak. In LC-MS analysis, the unexpected peak should have a mass corresponding to 2-chlorobenzylamine.

    • Optimize Chromatography: Adjust your HPLC/LC-MS method to ensure baseline separation between the parent compound (ethyl 2-chlorobenzylcarbamate) and the 2-chlorobenzylamine peak. This is crucial for accurate quantification of both species. See Protocol 2 for a starting analytical method.

ParameterTypical Value for Parent CompoundExpected for Degradation ProductRationale
Analyte Ethyl 2-chlorobenzylcarbamate2-ChlorobenzylamineThe primary hydrolysis product.
Polarity Less PolarMore PolarLoss of the ethyl ester group increases polarity.
RP-HPLC Retention Longer Retention TimeShorter Retention TimeOn a C18 column, more polar compounds elute earlier.
Section 3: Experimental Protocols

These protocols provide a validated framework for assessing and managing the stability of ethyl 2-chlorobenzylcarbamate.

Protocol 1: pH Stability Assessment of Ethyl 2-Chlorobenzylcarbamate

Objective: To determine the degradation rate of ethyl 2-chlorobenzylcarbamate at different pH values.

Materials:

  • Ethyl 2-chlorobenzylcarbamate

  • DMSO or Anhydrous Ethanol (for stock solution)

  • Buffer solutions: pH 3.0 (Citrate), pH 5.0 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate)

  • Class A volumetric flasks and pipettes

  • HPLC vials

  • Temperature-controlled incubator or water bath set to 25°C (or desired experimental temperature)

Procedure:

  • Prepare Stock Solution: Prepare a 10 mg/mL stock solution of ethyl 2-chlorobenzylcarbamate in DMSO.

  • Prepare Working Solutions: For each pH buffer, spike the stock solution to a final concentration of 10 µg/mL. Prepare enough volume for all time points. This is the t=0 sample point initiation.

  • Initial Sample (t=0): Immediately after preparation, transfer an aliquot from each pH solution into an HPLC vial and either analyze immediately or quench the reaction by adding an equal volume of the HPLC mobile phase's organic component (e.g., acetonitrile) and store at -20°C.

  • Incubation: Place the remaining volumes of the working solutions in the temperature-controlled incubator.

  • Time-Point Sampling: Withdraw aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24 hours). Quench each sample immediately as described in step 3.

  • Analysis: Analyze all samples (including t=0) using a validated stability-indicating HPLC method (see Protocol 2).

  • Data Interpretation: Plot the percentage of the remaining parent compound against time for each pH. This will visually demonstrate the pH at which the compound is most and least stable. The degradation typically follows pseudo-first-order kinetics.[5][6]

Protocol 2: RP-HPLC Analytical Method for Stability Monitoring

Objective: To quantify ethyl 2-chlorobenzylcarbamate and separate it from its primary degradation product, 2-chlorobenzylamine.

Instrumentation & Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: Monitor at 220 nm and 254 nm.

  • System Validation: This method is self-validating. The acidic mobile phase helps to minimize on-column degradation. The gradient should effectively separate the less polar parent compound from the more polar 2-chlorobenzylamine degradation product.

References
  • Photoremediation of Carbamate Residues in Water - SciSpace. (2012, February 8). Available at: [Link]

  • Trivedi, V., et al. (2022). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. Available at: [Link]

  • PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES FROM WATER. (n.d.). Available at: [Link]

  • Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review - ResearchGate. (2025, August 5). Available at: [Link]

  • Key parameters for carbamate stability in dilute aqueous–organic solution - ResearchGate. (n.d.). Available at: [Link]

  • Di Loreto, H. E., et al. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Chemosphere. Available at: [Link]

  • Kinetics of Carbaryl Hydrolysis: An Undergraduate Environmental Chemistry Laboratory. (n.d.). Available at: [Link]

  • Wang, T. T., et al. (2010). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Olaniran, A. O., et al. (2009). Degradation of Benzyl Nicotinate in Aqueous Solution. Tropical Journal of Pharmaceutical Research. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in the Synthesis of Ethyl 2-Chlorobenzylcarbamate Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the challenges posed by steric hindrance during the synthesis of ethyl 2-chlorobenzylcarbamate and its derivatives. The presence of the ortho-chloro substituent on the benzylamine starting material significantly impacts reactivity, often leading to low yields and incomplete reactions. This resource is designed to provide you with the expertise and actionable protocols to overcome these synthetic hurdles.

Understanding the Challenge: The Impact of Steric Hindrance

The primary challenge in synthesizing ethyl 2-chlorobenzylcarbamate derivatives lies in the steric hindrance created by the chlorine atom at the ortho position of the benzylamine. This bulky substituent physically obstructs the nitrogen atom's lone pair of electrons, impeding its nucleophilic attack on the electrophilic carbonyl carbon of ethyl chloroformate.[1][2] This hindrance raises the activation energy of the reaction, often resulting in sluggish conversions and diminished yields.[3]

Frequently Asked Questions (FAQs)
Q1: My reaction to form ethyl 2-chlorobenzylcarbamate is showing low or no conversion. What are the likely causes?

A: Low or no conversion is a common issue stemming directly from the steric hindrance of the 2-chloro-benzylamine. Several factors can contribute to this:

  • Insufficient Reagent Reactivity: Ethyl chloroformate, while a standard reagent, may not be electrophilic enough to overcome the reduced nucleophilicity of the sterically hindered amine.[4]

  • Inadequate Reaction Conditions: Standard room temperature conditions are often insufficient to provide the necessary activation energy for the reaction to proceed at a reasonable rate.[3]

  • Suboptimal Base Selection: The choice of base is critical for deprotonating the amine and neutralizing the HCl byproduct, thereby driving the reaction forward. An inappropriate base may not be effective.

  • Solvent Effects: The solvent plays a crucial role in solvating the reactants and intermediates. A poorly chosen solvent can hinder the reaction kinetics.

Q2: I'm observing multiple byproducts in my reaction mixture. What are they and how can I minimize them?

A: Side reactions can compete with the desired carbamate formation, reducing the overall yield. Common byproducts include:

  • Di-alkylation: If the reaction conditions are too harsh or the stoichiometry is not carefully controlled, the newly formed carbamate can be further alkylated.

  • Urea Formation: If there is any moisture present, ethyl chloroformate can decompose to form carbon dioxide, which can then react with the amine to form urea derivatives.

  • Reaction with Solvent: In some cases, reactive solvents can compete with the amine for the ethyl chloroformate.

To mitigate these, ensure strict anhydrous conditions, carefully control the stoichiometry of your reagents, and consider adding the ethyl chloroformate slowly to the reaction mixture at a controlled temperature.[3]

Q3: How does the choice of base and solvent impact the reaction yield?

A: The base and solvent are critical parameters for a successful reaction.

  • Base Selection: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or "Proton Sponge" (1,8-bis(dimethylamino)naphthalene) is often preferred as they are less likely to compete with the benzylamine as a nucleophile.[5] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, with Cs₂CO₃ often showing higher efficacy due to its better solubility in organic solvents.[3]

  • Solvent Selection: Polar aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are generally good choices. DMF can be particularly effective as it can help to solvate the transition state and can be used at higher temperatures.[3]

Troubleshooting Guides & Detailed Protocols

This section provides structured troubleshooting guides and step-by-step protocols to address specific issues encountered during the synthesis of ethyl 2-chlorobenzylcarbamate derivatives.

Issue 1: Low or No Conversion of Starting Material

This is the most frequent challenge and can be addressed by systematically optimizing the reaction conditions to overcome the activation energy barrier imposed by steric hindrance.

Troubleshooting Workflow: Low Conversion

start Low/No Conversion temp Increase Reaction Temperature start->temp Initial Step reagent Use a More Reactive Acylating Agent temp->reagent If still low catalyst Add a Catalyst reagent->catalyst If still low base Optimize Base catalyst->base If still low solvent Change Solvent base->solvent Final Optimization success Successful Conversion solvent->success

Caption: A decision-making diagram for troubleshooting low reaction conversion.

Protocol 1: High-Temperature Acylation

Increasing the thermal energy can provide the necessary activation energy to overcome steric hindrance.[3]

Materials:

  • 2-Chlorobenzylamine

  • Ethyl chloroformate

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware (oven or flame-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chlorobenzylamine (1.0 eq) in anhydrous DMF.

  • Add DIPEA (1.5 eq) to the solution and stir for 10 minutes at room temperature.

  • Slowly add ethyl chloroformate (1.1 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • Perform an aqueous workup to remove DMF and excess reagents, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Utilization of a More Reactive Acylating Agent

In cases of extreme steric hindrance, a more reactive acylating agent can be employed. Acyl halides, such as acetyl chloride for acetylation, are generally more reactive than anhydrides or chloroformates.[6][7]

Materials:

  • 2-Chlorobenzylamine

  • A more reactive chloroformate (e.g., isobutyl chloroformate) or an alternative acylating agent.

  • Pyridine or Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Ice bath

Procedure:

  • In a three-neck flask equipped with a dropping funnel and under an inert atmosphere, dissolve the 2-chlorobenzylamine (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of the more reactive acylating agent (1.1 eq) in anhydrous DCM dropwise via the dropping funnel over 20-30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 2-24 hours, monitoring by TLC or LC-MS.[3]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product via column chromatography.

Issue 2: Competing Side Reactions Leading to Impure Product

The formation of byproducts can significantly reduce the yield of the desired carbamate. A logical approach to minimizing these side reactions is crucial.

Troubleshooting Workflow: Minimizing Side Reactions

start Side Products Observed over_alkylation Over-alkylation or Di-substituted Product start->over_alkylation Yes urea_formation Urea Byproduct start->urea_formation Yes control_stoichiometry Control Stoichiometry (1.1 eq Acylating Agent) over_alkylation->control_stoichiometry anhydrous_conditions Strict Anhydrous Conditions urea_formation->anhydrous_conditions slow_addition Slow Addition at Low Temperature control_stoichiometry->slow_addition pure_product Pure Carbamate Product slow_addition->pure_product inert_atmosphere Use Inert Atmosphere (N2 or Ar) anhydrous_conditions->inert_atmosphere inert_atmosphere->pure_product

Caption: A decision-making diagram for addressing common side reactions.

Comparative Data: Reagent and Condition Optimization
ParameterCondition A (Standard)Condition B (Optimized for Hindered Amine)Expected Outcome
Acylating Agent Ethyl ChloroformateIsobutyl Chloroformate or Acyl HalideIncreased reactivity to overcome hindrance.
Base TriethylamineN,N-Diisopropylethylamine (DIPEA)Minimizes nucleophilic competition from the base.
Solvent Dichloromethane (DCM)N,N-Dimethylformamide (DMF)Allows for higher reaction temperatures.
Temperature Room Temperature80-100 °CProvides necessary activation energy.
Catalyst None4-Dimethylaminopyridine (DMAP) (catalytic)Further enhances the rate of acylation.[]
Advanced Strategies for Highly Recalcitrant Substrates

For particularly challenging derivatives of 2-chlorobenzylamine where the above methods still yield unsatisfactory results, more advanced synthetic strategies may be required.

Use of Coupling Reagents

Standard peptide coupling reagents can be employed to form the carbamate bond by first activating a corresponding carboxylic acid.

  • Carbodiimides (e.g., EDC, DCC): These reagents, often used with an additive like N-hydroxysuccinimide (NHS), activate a carboxylic acid to form a highly reactive NHS ester, which then readily reacts with the hindered amine.[9]

  • Uronium Salts (e.g., HATU, HBTU): These are highly efficient coupling reagents that can be effective even with sterically demanding substrates.[]

Alternative Synthetic Routes
  • Curtius Rearrangement: This reaction can be used to generate an isocyanate intermediate from a carboxylic acid, which can then be trapped by an alcohol to form the desired carbamate. This route avoids the direct nucleophilic attack of the hindered amine.

References

  • Zhong, X., et al. (2016). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. PMC. [Link]

  • Li, Z., et al. (2013). Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole. Chemical Research in Chinese Universities. [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]

  • Regis Technologies. (n.d.). Acylation Reagents. [Link]

  • Kumar, A., et al. (2021). Alternative and Uncommon Acylating Agents - An Alive and Kicking Methodology. PubMed. [Link]

  • Kawabata, M., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]

  • Vega-Villavicencio, H., et al. (2018). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Scientific Research Publishing. [Link]

  • Organic Chemistry Explained. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles [Video]. YouTube. [Link]

  • Charville, H., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Hughes, D. L., et al. (2022). Copper Catalyzed C–H Sulfonylation of Benzylamines with a Catalytic Transient Directing Group. ChemRxiv. [Link]

  • Wright, W. B., Jr., & Brabander, H. J. (1961). Debenzylation of Tertiary Benzylamines with Ethyl Chloroformate. Journal of the American Chemical Society. [Link]

  • Lee, I., et al. (1993). Correlation analysis of reactivity in the addition of substituted benzylamines to P-nitrostyrene. Canadian Journal of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted carbamate synthesis by carbamidation. [Link]

  • Dunetz, J. R., et al. (2020). Recent developments in catalytic amide bond formation. R Discovery. [Link]

  • Noonan, J., et al. (2014). Carboxyl activation via silylthioesterification: one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts. PMC. [Link]

  • Leighty, M. W., et al. (2020). Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums. Organic Process Research & Development. [Link]

  • Wang, D., et al. (2018). Regio- and chemoselective Csp 3 –H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis. Chemical Science. [Link]

  • Grokipedia. (n.d.). Ethyl chloroformate. [Link]

  • Djuric, S., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. reposiTUm. [Link]

  • ResearchGate. (2013). Can anyone suggest a good way to do carbamate formation (with either phenyl/hexyl isocyanates) for Poly Aromatic Alcohols (hindered hydrocarbons)?[Link]

  • Reddit. (2023, May 14). Troubleshooting of hydrazine carbamate synthesis. [Link]

  • Li, J., et al. (2020). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Letters. [Link]

  • Borra, S., et al. (2017). A Cross-Coupling Approach to Amide Bond Formation from Esters. ACS Catalysis. [Link]

  • Vega-Villavicencio, H., et al. (2018). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Scirp.org. [Link]

  • Chen, C., et al. (2017). A New Measurement of Amine Steric Hindrance – N Exposure. OSTI.GOV. [Link]

  • SciSpace. (n.d.). Ethyl chloroformate. [Link]

  • PK SMPS Classes. (2020, August 16). Effect of Substituents on Orientation | Ortho Para Directors |Meta Director| Mechanism| BP 301T L~11 [Video]. YouTube. [Link]

  • Jolit, A., et al. (2018). Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification. Chemical Science. [Link]

  • Abeywickrema, A. N., et al. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. PMC. [Link]

  • Google Patents. (n.d.).
  • Vega-Villavicencio, H., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry. [Link]

  • Chemistry LibreTexts. (2019, June 5). 16.15: Orientation Effects in Substituted Benzenes. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for Ethyl 2-Chlorobenzylcarbamate Chromatography

Welcome to the technical support center dedicated to the chromatographic analysis of ethyl 2-chlorobenzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who are developin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the chromatographic analysis of ethyl 2-chlorobenzylcarbamate. This guide is designed for researchers, scientists, and drug development professionals who are developing, optimizing, or troubleshooting HPLC methods for this compound. Here, we move beyond generic advice to provide in-depth, field-proven insights into the critical role of the mobile phase in achieving robust and reliable separations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when setting up an analytical method for ethyl 2-chlorobenzylcarbamate.

Q1: What is the best chromatographic mode and starting point for analyzing ethyl 2-chlorobenzylcarbamate?

A1: Given the structure of ethyl 2-chlorobenzylcarbamate, which contains both non-polar (chlorobenzyl group) and moderately polar (carbamate group) moieties, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable and widely used technique.[1] It offers excellent reproducibility for compounds soluble in partially aqueous solvents.[2]

A robust starting point involves a C18 column and a simple gradient elution.

ParameterRecommended Starting ConditionRationale
Stationary Phase C18 (octadecylsilane), 5 µm particle sizeThe non-polar C18 phase provides strong hydrophobic interactions with the analyte, ensuring good retention.[1]
Mobile Phase A Water with 0.1% Formic AcidFormic acid is a mass spectrometry-compatible modifier that helps to control pH and sharpen peaks.[3][4][5]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a common organic modifier with low viscosity and a favorable UV cutoff.[6][7]
Gradient 40% B to 70% B over 10 minutesA gradient is recommended to effectively elute the compound while separating it from potential impurities of varying polarities.[8]
Flow Rate 1.0 mL/min (for a 4.6 mm ID column)Standard flow rate for analytical scale HPLC.
Column Temperature 30 °CUsing a column oven provides better retention time stability and reproducibility.[9]
Detection UV at ~230 nmThe benzene ring in the molecule suggests strong UV absorbance. A wavelength of 230 nm is a good starting point, which should be optimized by scanning the analyte's UV spectrum.[10]
Q2: Should I use Acetonitrile or Methanol as the organic solvent in my mobile phase?

A2: The choice between acetonitrile (ACN) and methanol (MeOH) is a critical step in method development as it directly impacts selectivity.[11]

FeatureAcetonitrile (ACN)Methanol (MeOH)Recommendation for Ethyl 2-Chlorobenzylcarbamate
Elution Strength Stronger eluent (less is needed for the same retention)[6]Weaker eluent[6]Start with ACN for its efficiency. If resolution with impurities is poor, switching to or blending with MeOH can alter selectivity and may resolve co-eluting peaks.
Viscosity/Pressure Lower viscosity, leading to lower backpressure.Higher viscosity, resulting in higher backpressure.ACN is generally preferred for high-throughput analysis and with UHPLC systems.
Selectivity Different selectivity profile due to its aprotic nature.Can engage in hydrogen bonding, offering different selectivity for polar analytes.The carbamate group can hydrogen bond, so MeOH could offer unique selectivity. It is worth screening both during method development.
UV Cutoff ~190 nm~205 nmBoth are suitable for detection above 210 nm.
Q3: Is it necessary to control the pH of the mobile phase for this compound?

A3: Absolutely. While ethyl 2-chlorobenzylcarbamate itself does not have strongly acidic or basic functional groups, controlling the mobile phase pH is crucial for method robustness.[2] The primary reason is to suppress the ionization of residual silanol groups on the silica-based stationary phase.[12] At a pH above 4, these silanols become deprotonated (Si-O⁻) and can cause significant peak tailing with any compound containing polar functional groups, like the carbamate moiety.

Using a mobile phase with a low pH (typically between 2.5 and 3.5) keeps the silanols in their neutral (Si-OH) state, minimizing these undesirable secondary interactions and ensuring sharp, symmetrical peaks.[12] This is why adding a small amount of an acid like formic, acetic, or phosphoric acid is standard practice.[3][4][5]

Part 2: Troubleshooting Guide

This guide provides systematic solutions to common problems encountered during the analysis of ethyl 2-chlorobenzylcarbamate, with a focus on mobile phase optimization.

Q: My peak for ethyl 2-chlorobenzylcarbamate is tailing severely. What are the causes and how can I fix it?

A: Peak tailing is one of the most frequent issues in RP-HPLC and almost always indicates an undesirable secondary interaction or a physical problem in the system.[12] For a molecule like ethyl 2-chlorobenzylcarbamate, the primary chemical cause is interaction between the polar carbamate group and active sites on the column packing material.[12]

Workflow for Troubleshooting Peak Tailing

Caption: Decision tree for troubleshooting peak tailing.

Step-by-Step Protocol to Eliminate Peak Tailing:

  • Verify Mobile Phase pH: Ensure the aqueous component of your mobile phase has a pH between 2.5 and 3.5. If you are not using an acidic additive, prepare a fresh mobile phase containing 0.1% formic acid or 0.1% acetic acid.[2] Remember to adjust the pH of the aqueous portion before mixing with the organic solvent.[13]

  • Reduce Sample Load: Overloading the column is a common cause of peak distortion.[14] Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves significantly, you are experiencing mass overload.

  • Check Sample Solvent: Your sample should be dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Dissolving the sample in a very strong solvent (e.g., 100% ACN) can cause peak distortion.[15] Try dissolving your sample in the starting mobile phase composition (e.g., 60:40 Water:ACN).

  • Use a High-Purity, End-Capped Column: Modern Type B silica columns with high-purity silica and exhaustive end-capping significantly reduce the number of free silanol groups, minimizing peak tailing for polar compounds.[12] If you are using an older "Type A" column, consider upgrading.

  • Flush the Column: If the column has been used extensively, it may be contaminated. Flush the column with a strong organic solvent to remove strongly retained matrix components.[9][14]

Q: The retention time for my analyte is drifting between injections. What mobile phase parameters should I investigate?

A: Retention time (RT) instability is a sign of a non-equilibrated or changing system.[15] Before suspecting hardware issues, always check the mobile phase.

  • Ensure Proper Column Equilibration: When you change the mobile phase composition or start a new analysis, the column needs time to fully equilibrate. An unstable baseline or drifting RTs in the first few injections are classic signs of insufficient equilibration.[9] For RP-HPLC, flushing with 10-20 column volumes of the new mobile phase is recommended.

  • Check for Mobile Phase Volatility and Composition Change: If you are using a volatile additive (like trifluoroacetic acid, TFA) or have not covered your solvent reservoirs, the mobile phase composition can change over time due to evaporation of the more volatile component. This will alter solvent strength and cause RT drift.[14] Always use fresh mobile phase and keep reservoirs capped.

  • Control Temperature: Column temperature has a significant effect on retention. A 1°C change can alter retention times by 1-2%. Using a thermostatted column compartment is essential for reproducible chromatography.[9]

  • Degas the Mobile Phase: Air bubbles in the system can cause pump flow to be inconsistent, leading to fluctuating pressure and drifting RTs.[9] Always degas your mobile phase using an inline degasser, sonication, or helium sparging.

Part 3: Systematic Mobile Phase Optimization Workflow

Developing a robust method requires a logical, systematic approach. This workflow will guide you from initial solvent screening to a fully optimized mobile phase.

Workflow for Mobile Phase Method Development

Sources

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Preventing degradation of ethyl 2-chlorobenzylcarbamate during long-term storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage of ethyl 2-chlorobenzylcarbamate. By understanding the potent...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the best practices for the long-term storage of ethyl 2-chlorobenzylcarbamate. By understanding the potential degradation pathways and implementing appropriate storage protocols, you can ensure the integrity and stability of this compound for your critical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of ethyl 2-chlorobenzylcarbamate during long-term storage?

A1: The primary factors are exposure to elevated temperatures, moisture (hydrolysis), and light (photodegradation). Carbamates, as a class of compounds, are susceptible to these environmental conditions which can lead to the cleavage of the carbamate linkage and other structural changes.[1][2][3][4]

Q2: What is the expected shelf-life of ethyl 2-chlorobenzylcarbamate under optimal conditions?

Q3: Can I store ethyl 2-chlorobenzylcarbamate in a standard laboratory freezer?

A3: Yes, storing ethyl 2-chlorobenzylcarbamate in a freezer, particularly at temperatures of -20°C or -80°C, is a recommended practice to minimize thermal degradation.[5] It is crucial to use appropriate containers with tight seals to prevent moisture ingress, especially during temperature cycling when the freezer is opened.

Q4: Is ethyl 2-chlorobenzylcarbamate sensitive to light?

A4: Aromatic carbamates can be susceptible to photodegradation.[4] Therefore, it is best practice to store the compound in amber glass vials or other light-blocking containers to prevent decomposition initiated by UV or visible light.

Q5: What are the visible signs of degradation?

A5: Visual signs of degradation can include a change in color, the appearance of precipitates, or the development of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, analytical techniques such as HPLC are necessary to accurately assess the purity of the compound.[6]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the storage and handling of ethyl 2-chlorobenzylcarbamate.

Issue 1: I observe a decrease in the purity of my compound when analyzed by HPLC after several months of storage at room temperature.

  • Potential Cause: Thermal degradation. Carbamates can decompose at elevated temperatures, leading to the formation of isocyanates, alcohols, and other byproducts.[1][2][7][8] The 2-chlorobenzyl group might also participate in other degradation reactions.

  • Solution:

    • Immediate Action: Transfer the compound to a controlled cold storage environment, such as a refrigerator (+4°C) or a freezer (-20°C or -80°C).[5]

    • Preventative Measure: Always store ethyl 2-chlorobenzylcarbamate at or below recommended cold temperatures for long-term storage. Avoid repeated freeze-thaw cycles by aliquoting the compound into smaller, single-use vials.

Issue 2: My compound, stored in a clear glass vial, shows new impurity peaks in the chromatogram, especially after being on the lab bench.

  • Potential Cause: Photodegradation. Exposure to ambient light, particularly UV radiation, can induce photochemical reactions in aromatic carbamates.[4]

  • Solution:

    • Immediate Action: Protect the compound from light by wrapping the vial in aluminum foil or transferring it to an amber vial.

    • Preventative Measure: Routinely store ethyl 2-chlorobenzylcarbamate in amber glass vials or other containers that block UV light.[9] Store these containers in a dark place, such as a cabinet or a freezer.

Issue 3: I dissolved the compound in a protic solvent for storage, and its purity has decreased over time.

  • Potential Cause: Hydrolysis. The ester and carbamate functional groups are susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.[10]

  • Solution:

    • Immediate Action: If possible, remove the solvent under vacuum at a low temperature.

    • Preventative Measure: For long-term storage, it is best to store the compound as a neat solid. If storage in solution is necessary, use a dry, aprotic solvent and store under an inert atmosphere (e.g., argon or nitrogen). Ensure the solvent is of high purity and free from water.

Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for a generic carbamate, which are likely applicable to ethyl 2-chlorobenzylcarbamate.

G cluster_main Ethyl 2-Chlorobenzylcarbamate cluster_degradation Degradation Pathways cluster_products Potential Degradation Products Ethyl 2-Chlorobenzylcarbamate Ethyl 2-Chlorobenzylcarbamate Thermal Degradation Thermal Degradation Ethyl 2-Chlorobenzylcarbamate->Thermal Degradation Heat Hydrolysis Hydrolysis Ethyl 2-Chlorobenzylcarbamate->Hydrolysis Moisture, Acid/Base Photodegradation Photodegradation Ethyl 2-Chlorobenzylcarbamate->Photodegradation Light (UV) 2-Chlorobenzyl Isocyanate 2-Chlorobenzyl Isocyanate Thermal Degradation->2-Chlorobenzyl Isocyanate Ethanol Ethanol Thermal Degradation->Ethanol Hydrolysis->Ethanol 2-Chlorobenzylamine 2-Chlorobenzylamine Hydrolysis->2-Chlorobenzylamine Carbon Dioxide Carbon Dioxide Hydrolysis->Carbon Dioxide Photoproducts Photoproducts Photodegradation->Photoproducts

Caption: Potential degradation pathways of ethyl 2-chlorobenzylcarbamate.

Recommended Storage Conditions

For optimal long-term stability of ethyl 2-chlorobenzylcarbamate, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature -20°C or -80°CMinimizes thermal degradation and slows down chemical reactions.[5]
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidation and moisture-driven hydrolysis.
Light Exposure Store in the darkPrevents photodegradation.[4]
Container Amber glass vial with a tight-fitting capProtects from light and prevents moisture ingress. Glass is generally inert.[9]
Form Solid (neat)Avoids solvent-mediated degradation.

Experimental Protocol: Stability Assessment of Ethyl 2-Chlorobenzylcarbamate

This protocol outlines a method to assess the stability of ethyl 2-chlorobenzylcarbamate under different storage conditions.

1. Materials and Equipment:

  • Ethyl 2-chlorobenzylcarbamate

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Amber and clear glass vials with PTFE-lined caps

  • Controlled temperature chambers (e.g., -20°C freezer, 4°C refrigerator, 25°C incubator)

  • Desiccator

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)[6]

2. Procedure:

  • Aliquot equal amounts of ethyl 2-chlorobenzylcarbamate into several amber and clear glass vials.

  • Create different storage conditions for the samples:

    • Condition A (Optimal): Amber vial, -20°C, under argon.

    • Condition B (Cold, Light-protected): Amber vial, 4°C.

    • Condition C (Room Temp, Light-protected): Amber vial, 25°C.

    • Condition D (Room Temp, Light-exposed): Clear vial, 25°C.

    • Condition E (Moisture): Amber vial, 25°C, in a desiccator with a saturated salt solution to maintain high humidity.

  • At time zero (T=0), dissolve a sample from one of the vials and analyze it by HPLC to determine the initial purity. This will serve as the baseline.

  • At regular intervals (e.g., 1, 3, 6, and 12 months), take one vial from each storage condition.

  • Prepare a solution of the sample at a known concentration.

  • Analyze the sample by HPLC under the same conditions as the T=0 sample.

  • Calculate the purity of the compound and identify any new peaks corresponding to degradation products.

3. Data Analysis:

  • Plot the percentage purity of ethyl 2-chlorobenzylcarbamate against time for each storage condition.

  • Compare the degradation rates under different conditions to identify the critical factors affecting stability.

Material Compatibility

When storing and handling ethyl 2-chlorobenzylcarbamate, especially in solution, consider the compatibility of the storage container material.

MaterialCompatibilityNotes
Glass (Borosilicate) ExcellentInert to most organic compounds. Amber glass is recommended to protect from light.[9]
Stainless Steel GoodGenerally suitable for short-term contact, but prolonged storage of chlorinated compounds is not recommended without specific compatibility testing.[11]
HDPE, Polypropylene FairMay be suitable for short-term storage, but long-term compatibility should be verified as chlorinated solvents can cause some plastics to swell or leach.[12]
Aluminum Not RecommendedShould not be used with chlorinated compounds due to the risk of a chemical reaction.[11][12]

Always consult the Safety Data Sheet (SDS) and chemical compatibility charts for specific recommendations.[13]

References

  • Daly, N. J., & Ziolkowski, F. (1971). The thermal decompositions of carbamates. I. Ethyl N-Methyl-N-phenylcarbamate. Australian Journal of Chemistry, 24(12), 2541-2546. [Link]

  • International Journal of Scientific Trends. (n.d.). Obtaining Isocyanates Through Thermal Decomposition of Carbamates. [Link]

  • Al-Rawashdeh, N. A. F. (2003). The thermal decomposition of carbamates and carbonates of 2-arylpropan-2-ols and 1-aryl-1-phenylethanols: temperature and solvent effects on the reaction constant and kinetic isotope effects. Journal of the Chemical Society, Perkin Transactions 2, (5), 806-813. [Link]

  • Kilanov, M., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1319. [Link]

  • Daly, N. J., & Ziolkowski, F. (1972). THE THERMAL DECOMPOSITIONS OF CARBAMATES. II. METHYL N-METHYLCARBAMATE. Australian Journal of Chemistry, 25(7), 1453-1458. [Link]

  • Ashton, F. M. (n.d.). Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. UC ANR eLibrary. [Link]

  • Euro Chlor. (2014). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. [Link]

  • University of Illinois Division of Research Safety. (2026, February 26). Chemical Compatibility. [Link]

  • Psillakis, E., & Kalogerakis, N. (2001). Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review. Journal of Liquid Chromatography & Related Technologies, 24(16), 2449-2471. [Link]

  • Madl, T. (2016). Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. University of Pretoria. [Link]

  • El-Gohary, A. A., et al. (2015). Stability of Carbamate Pesticides Residue in Some Vegetables throughout the Household Processing and Cooking. Current Research in Agriculture and Farming, 1(1), 1-10. [Link]

  • Waters Corporation. (2010). Waters Alliance System for Carbamate Analysis Method Guide. [Link]

  • Anudu, C. E., et al. (2021). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Toxics, 9(10), 249. [Link]

  • Creative Safety Supply. (2026, March 12). Chemical Compatibility Chart Guide: Essential Reference for Safe Storage & Handling. [Link]

  • Rathore, H. S., & Mital, S. K. (2007). Spectrophotometric analysis of carbamate pesticides after thermal gradient separation. Journal of the Serbian Chemical Society, 72(1), 53-61. [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois. [Link]

  • Brookhaven National Laboratory. (2007, July 24). BNL CHEMICAL STORAGE AND COMPATIBILITY TABLE. [Link]

  • Environmental Health and Safety, University of Texas at Austin. (n.d.). Chemical Incompatibility and Lab Storage Rules. [Link]

  • Chen, J., et al. (2025). Direct photodegradation of aromatic carbamate pesticides: Kinetics and mechanisms in aqueous vs. non-aqueous media. Water Research, 269, 120619. [Link]

  • Safety-Kleen. (2024, August 23). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. [Link]

  • Cleveland State University. (2018, May 15). Practices for Proper Chemical Storage. [Link]

  • Environmental Health & Safety, University of Toronto. (2022, April). Chemical Storage Guidelines. [Link]

  • Nicolopoulou-Stamati, P., et al. (2016). Carbamates: Human Exposure and Health Effects. In Encyclopedia of Environmental Health (pp. 531-537). Elsevier. [Link]

  • Wang, Y., et al. (2021). Degradation products (a) and degradation pathways (b) of chlorimuron-ethyl by SulE, PnbA, and GST. [Link]

  • Advanced Materials Technology. (n.d.). HALO® SMALL MOLECULE COLUMN CARE & USE SHEET. [Link]

  • The University of Edinburgh. (n.d.). Storage of Incompatible Chemicals. [Link]

  • Yunes, J. A., et al. (2002). Kinetics of hydrolysis and cyclization of ethyl 2-(aminosulfonyl)benzoate to saccharin. Journal of the Brazilian Chemical Society, 13(5), 633-638. [Link]

  • Wang, Y., et al. (2022). A Novel Pathway of Chlorimuron-Ethyl Biodegradation by Chenggangzhangella methanolivorans Strain CHL1 and Its Molecular Mechanisms. International Journal of Molecular Sciences, 23(17), 9893. [Link]

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Troubleshooting

Resolving co-elution issues in ethyl 2-chlorobenzylcarbamate HPLC analysis

Welcome to the Chromatography Solutions Technical Support Center . As a Senior Application Scientist, I frequently encounter the "silent killer" of chromatographic data: co-elution[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Solutions Technical Support Center . As a Senior Application Scientist, I frequently encounter the "silent killer" of chromatographic data: co-elution[1]. When analyzing ethyl 2-chlorobenzylcarbamate—a critical intermediate in the synthesis of benzimidazolidinone derivatives and potential ixodicides[2][3]—co-elution with structurally similar impurities (like unreacted 2-chlorobenzylamine or ethyl chloroformate byproducts) is a common hurdle.

This guide provides a self-validating framework to systematically diagnose, mechanistically understand, and resolve overlapping peaks in your HPLC workflows.

Phase 1: Diagnostic Framework – Is it Co-Elution?

Before altering a validated method, you must empirically confirm that co-elution is occurring. Perfect co-elution shows no obvious distortion, whereas partial co-elution manifests as peak asymmetry or a sudden shoulder[4].

  • UV/DAD Peak Purity: Diode array detectors (DAD) collect spectra across the entire peak. If the spectra differ from the leading edge to the tail, the system will flag a spectral shift, confirming co-elution[4].

  • MS Tracking: For spectrally similar carbamate derivatives, UV alone may fail to differentiate compounds. Single quadrupole mass spectrometry (MS) allows tracking by mass-to-charge ratio ( m/z ), discriminating between co-eluting peaks even when UV spectra overlap perfectly[5].

DiagnosticWorkflow Start Observe Peak Asymmetry or Shoulder CheckDAD Perform DAD Peak Purity Analysis Start->CheckDAD CheckMS Perform MS Peak Tracking (m/z) Start->CheckMS Pure Spectra/Mass Uniform: Pure Peak CheckDAD->Pure Uniform Coelution Spectra/Mass Shift: Co-Elution Confirmed CheckDAD->Coelution Shift CheckMS->Pure Uniform CheckMS->Coelution Shift Optimize Proceed to Method Optimization Coelution->Optimize

Workflow for detecting and confirming chromatographic co-elution.

Phase 2: Mechanistic Troubleshooting – The Causality of Separation

To fix co-elution, we must manipulate the fundamental resolution equation ( Rs​ ). Resolution is governed by three factors: Efficiency ( N ), Selectivity ( α ), and the Capacity Factor ( k′ )[1].

If your capacity factor ( k′ ) is low (e.g., 0.1), compounds are eluting with the void volume, guaranteeing co-elution. You must weaken the mobile phase to increase retention to the ideal k′ range of 2 to 10[4][6]. If k′ is optimal but peaks still overlap, Selectivity ( α ) is the most powerful tool for resolving closely eluting peaks[7].

Quantitative Impact of Chromatographic Parameters on Resolution ( Rs​ )

ParameterMechanism of ActionTypical AdjustmentExpected Impact on Rs​
Stationary Phase Alters hydrophobic/polar interactionsSwitch C18 to Phenyl-HexylHigh (Changes α )
Organic Modifier Changes solvation and H-bondingAcetonitrile MethanolHigh (Changes α )
Gradient Slope Modifies instantaneous k′ during elutionHalve the slope (e.g., 2.5% to 1.25% B/min)Moderate (Increases peak spacing)
Column Temperature Affects mass transfer and viscosity ±10∘C Low to Moderate (Changes N and α )

Phase 3: Step-by-Step Optimization Protocols

When ethyl 2-chlorobenzylcarbamate co-elutes with a synthetic impurity, follow these self-validating protocols to systematically break the co-elution without falling into the trap of endless, random "tweaking"[8].

Protocol A: Gradient Slope and Modifier Adjustment

If co-elution occurs in the middle of the chromatogram, the analytes likely have similar LogP values and are interacting with the stationary phase identically[6].

  • Calculate Elution Composition: Determine the %B (organic modifier) at which the co-eluting peak elutes. Subtract 10%B to establish a new, targeted gradient starting point[6][8].

  • Halve the Gradient Rate: If the original screening gradient was 2.5% B/min, reduce it to 1.25% B/min to increase the time analytes spend partitioning[6][8].

  • Evaluate & Pivot: Run the modified method. If resolution ( Rs​ ) does not reach ≥1.5 , switch the organic modifier from Acetonitrile to Methanol. This fundamentally alters the selectivity ( α ) via different hydrogen-bonding dynamics[6][8].

Protocol B: pH Optimization for Ionizable Impurities

While ethyl 2-chlorobenzylcarbamate is generally neutral, synthetic precursors like 2-chlorobenzylamine are highly ionizable.

  • Screen at Multiple pH Levels: Run the separation at pH 2.1, 5.5, and 7.5 to assess the ionization state of the impurity[6][8].

  • Buffer Selection: Ensure the buffer concentration is between 5 to 100 mM. Below 5 mM, it may fail to buffer; above 100 mM, it risks precipitation and high backpressure.

  • Causality Check: The final pH must be at least one unit away from the pKa of the ionizable impurity. This ensures the impurity is either fully ionized or fully neutral, preventing retention time drift and peak splitting[9].

OptimizationLogic Coelution Co-Elution Identified CheckK Check Capacity Factor (k') Coelution->CheckK LowK k' < 2 (Eluting near void) CheckK->LowK MidK k' > 2 (Mid-chromatogram) CheckK->MidK Weaken Weaken Mobile Phase (Decrease %B) LowK->Weaken Gradient Halve Gradient Slope & Adjust Start %B MidK->Gradient Resolved Resolution Achieved (Rs > 1.5) Weaken->Resolved Success Gradient->Resolved Success Selectivity Change Selectivity: Modifier (MeOH) or Column Gradient->Selectivity Fails Selectivity->Resolved

Logical decision tree for resolving co-elution based on retention behavior.

Phase 4: Expert FAQs

Q: I see peak splitting instead of a shoulder. Is this still co-elution? A: Not necessarily. While two closely eluting peaks can mimic splitting, true peak splitting of a single analyte often results from column overloading, a void volume at the column head, or an inappropriately selected pH close to the analyte's pKa[9][10]. Self-Validation Step: Inject a smaller sample volume; if the split remains, the issue is chemical or physical (e.g., a clogged frit), not overloading[9].

Q: Why did my retention times drift during the pH optimization protocol? A: Run-to-run variability in retention time during pH adjustments usually indicates insufficient column conditioning[9] or an inadequate buffer capacity. Ensure your buffer concentration is 5 mM and allow at least 10 column volumes of equilibration before injecting.

Q: Can I just use a longer column to increase efficiency ( N ) and fix the co-elution? A: While increasing column length increases theoretical plates ( N ), resolution only increases by the square root of N ( Rs​∝N​ ). This means doubling your column length only increases resolution by ~1.4x, at the heavy cost of doubling your analysis time and backpressure[7]. Changing selectivity ( α ) via the stationary or mobile phase is a much more powerful and efficient approach[7].

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Optimization

Minimizing side reactions during ethyl 2-chlorobenzylcarbamate functionalization

Welcome to the technical support center for the functionalization of ethyl 2-chlorobenzylcarbamate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of ethyl 2-chlorobenzylcarbamate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of modifying this versatile but challenging intermediate. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The presence of the ortho-chloro substituent and the carbamate moiety creates a unique chemical environment where specific side reactions can compete with your desired transformation. This guide will address these challenges head-on.

Section 1: Troubleshooting Guide

This section is structured in a problem-and-solution format to directly address the most common issues encountered during the functionalization of ethyl 2-chlorobenzylcarbamate, particularly during N-alkylation reactions.

Q1: My N-alkylation reaction is failing or giving very low yields. What are the primary factors to investigate?

A1: A low or non-existent yield is the most common initial hurdle. Before exploring more complex side reactions, it's crucial to validate the foundational parameters of your experiment. A systematic check is the most efficient path to a solution.[1]

Core Areas to Investigate:

  • Reagent Quality and Stoichiometry: Ensure the purity and dryness of your ethyl 2-chlorobenzylcarbamate starting material, the alkylating agent, and the base.[1] Impurities can poison catalysts or introduce competing nucleophiles. Verify that you are using the correct stoichiometry; for instance, using the alkylating agent as the limiting reagent can prevent over-alkylation.[1]

  • Anhydrous Conditions: Carbamate N-H bonds are weakly acidic and require a base for deprotonation. Many common bases, such as sodium hydride (NaH), are extremely sensitive to moisture.[1] Water will quench the base, and can also lead to carbamate hydrolysis.[1] Ensure all glassware is oven or flame-dried and that you are using fresh, anhydrous solvents.[1]

  • Base and Solvent Compatibility: The choice of base and solvent is critical and interdependent. A strong, non-nucleophilic base is often required, but its strength must be matched to the solvent and temperature to avoid side reactions. For example, while NaH is effective, it has poor solubility in many organic solvents, requiring efficient stirring.[1] Weaker bases like potassium carbonate (K₂CO₃) may require more forcing conditions (higher temperatures), which can promote other unwanted pathways.

  • Temperature Control: Temperature management is a delicate balance. While heat can overcome the activation energy for the desired SN2 reaction, it can also accelerate decomposition or side reactions like intramolecular cyclization (see Q2).[1] A common strategy is to perform the initial deprotonation at a lower temperature (e.g., 0 °C) before adding the alkylating agent and then slowly warming the reaction to room temperature or slightly above.[1]

start Low or No Yield Observed reagent Step 1: Verify Reagent Integrity (Purity, Stoichiometry, Dryness) start->reagent conditions Step 2: Confirm Anhydrous Conditions (Dry Glassware, Anhydrous Solvents) reagent->conditions base_solvent Step 3: Assess Base/Solvent Choice (Compatibility, Strength) conditions->base_solvent temp Step 4: Optimize Temperature Profile (Initial Cooling, Gradual Warming) base_solvent->temp proceed Proceed to Further Optimization temp->proceed start Ethyl 2-chlorobenzylcarbamate (Deprotonated) ts Cyclization Transition State start->ts Intramolecular Attack product Side Product: 4H-Benzo[d][1,4]oxazin-3-one ts->product Cl- Displacement

Caption: Mechanism of intramolecular cyclization side reaction.

Mitigation Strategies:

  • Lower Reaction Temperature: This is the most critical parameter. Keep the reaction temperature as low as possible while still allowing the desired intermolecular N-alkylation to proceed. Start at 0 °C and only warm to room temperature if necessary. Avoid refluxing if possible.

  • Choice of Base: Use a base that is strong enough for deprotonation but minimizes side reactions. Bulky, non-nucleophilic bases can sometimes favor the intermolecular reaction. Consider bases like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃), which has been shown to be effective and mild in other carbamate alkylations. 3. Increase Electrophile Concentration: Ensure the alkylating agent (your desired electrophile) is present and reactive when the carbamate anion is formed. Adding the base to a mixture of the carbamate and the electrophile (inverse addition) can sometimes favor the intermolecular reaction over the intramolecular one, though this can be substrate-dependent.

Q3: My desired N-alkylated product is contaminated with a di-alkylated species. How can I improve mono-alkylation selectivity?

A3: Over-alkylation is a classic problem when functionalizing primary or secondary amines and their derivatives. [1]The initially formed mono-alkylated carbamate product can be deprotonated and react again with the electrophile.

Causality: The N-H proton on the mono-alkylated carbamate can still be sufficiently acidic to be removed by the base, creating a new nucleophile that attacks a second molecule of the alkylating agent.

Mitigation Strategies:

  • Control Stoichiometry: Use the alkylating agent as the limiting reagent. A slight excess of no more than 1.05-1.1 equivalents is a good starting point. [1]* Slow Addition: Add the alkylating agent slowly to the deprotonated carbamate solution at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting material anion over the product anion.

  • Monitor Carefully: Track the reaction progress closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the di-alkylated product.

Q4: I'm seeing the starting amine (2-chlorobenzylamine) in my reaction mixture. What's causing carbamate cleavage?

A4: The appearance of the parent amine indicates that the carbamate protecting group is being cleaved, a process also known as deprotection. Ethyl carbamates are relatively stable, but can be cleaved under certain conditions.

Causality: Carbamate hydrolysis can occur under either harsh basic or acidic conditions. [2]While the basic conditions for alkylation are typically not strong enough to cause rapid hydrolysis, prolonged reaction times, high temperatures, or the presence of water can facilitate this side reaction. Some strong bases, particularly in protic solvents, can promote cleavage. [3] Mitigation Strategies:

  • Strictly Anhydrous Conditions: As mentioned in Q1, water is the primary culprit for hydrolysis. Ensure your entire system is dry. [1]* Moderate Base Strength: Avoid excessively harsh bases like organolithiums if a milder base like NaH or Cs₂CO₃ will suffice. [4]* Temperature and Time: Do not let the reaction run for an unnecessarily long time or at an elevated temperature, as this increases the likelihood of hydrolysis.

start Ethyl 2-chlorobenzylcarbamate + Electrophile (R-X) desired Desired Product: N-Alkylated Carbamate start->desired Desired Pathway (Intermolecular Alkylation) cyclization Intramolecular Cyclization start->cyclization Side Reaction 1 (High Temp) hydrolysis Hydrolysis start->hydrolysis Side Reaction 3 (H₂O, Harsh Base) over_alkylation Over-alkylation desired->over_alkylation Side Reaction 2 (Excess R-X)

Caption: Overview of desired reaction vs. key side reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the best general conditions (base, solvent, temperature) for N-alkylation of ethyl 2-chlorobenzylcarbamate?

A1: There is no single "best" set of conditions, as the optimal choice depends on the specific alkylating agent. However, a robust starting point is to use sodium hydride (NaH) as the base in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) . Perform the deprotonation at 0 °C , followed by the addition of the alkylating agent and slow warming to room temperature . A combination of cesium carbonate (Cs₂CO₃) and tetrabutylammonium iodide (TBAI) in DMF at room temperature is another excellent, milder alternative that has proven effective for other carbamates.

Base Solvent Typical Temp. Advantages Potential Issues
NaH DMF, THF 0 °C to RT Strong, non-nucleophilic, widely available. Moisture sensitive, poor solubility, can promote cyclization at high temp. [1]
K₂CO₃ DMF, Acetonitrile RT to 80 °C Inexpensive, less moisture sensitive. Often requires higher temperatures, which can increase side reactions. [1]
Cs₂CO₃ / TBAI DMF RT Mild conditions, high yields reported for other carbamates. More expensive, TBAI may be required.

| KOtBu | THF | -78 °C to RT | Strong, bulky base, good solubility. | Can be too basic for some functional groups. |

Q2: How does the ortho-chloro substituent influence the reactivity?

A2: The ortho-chloro group has two primary electronic effects:

  • Inductive Effect: As an electron-withdrawing group, it slightly increases the acidity of the N-H proton on the carbamate, making it easier to deprotonate.

  • Leaving Group: It acts as a leaving group in the intramolecular cyclization side reaction, as discussed in the troubleshooting guide. Its position ortho to the benzylic carbon makes this 5-exo-tet cyclization pathway sterically accessible.

Q3: Are there alternative functionalization strategies besides N-alkylation?

A3: While N-alkylation is the most common functionalization, other strategies exist. For instance, directed C-H functionalization is a modern approach where the carbamate itself can act as a directing group to functionalize the aromatic ring. Cobalt-catalyzed systems have been reported for the C-H alkylation and amidation of aromatic carbamates, offering a way to build complexity on the benzyl portion of the molecule rather than the nitrogen. [5]

Section 3: Protocols & Methodologies

Protocol 1: Optimized General Protocol for N-Alkylation

This protocol is a starting point and should be optimized based on the specific electrophile used.

  • Preparation: Add ethyl 2-chlorobenzylcarbamate (1.0 eq) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Deprotonation: Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Add the alkylating agent (1.05 eq) dropwise via syringe, keeping the internal temperature below 5 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS. [1]8. Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

  • Work-up: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Protocol 2: Strategy to Minimize Intramolecular Cyclization

This protocol modifies the general procedure to suppress the formation of the benzoxazinone byproduct.

  • Preparation: Add ethyl 2-chlorobenzylcarbamate (1.0 eq) and the alkylating agent (1.1 eq) to a flame-dried flask under an inert atmosphere.

  • Solvent & Additive: Dissolve the mixture in anhydrous DMF. Add cesium carbonate (Cs₂CO₃, 2.0 eq) and TBAI (0.1 eq). 3. Reaction: Stir the heterogeneous mixture vigorously at room temperature (20-25 °C). Avoid heating unless the reaction is exceptionally sluggish.

  • Monitoring & Work-up: Follow steps 7-10 from Protocol 1. The milder conditions and the presence of the electrophile from the start are designed to favor the intermolecular SN2 reaction.

References

  • troubleshooting low yields in carbamate alkylation reactions - Benchchem.
  • Deprotection of ethylcarbamate (secondary amine protecting group) - Bluelight.org.
  • Improving the efficiency of carbamate formation. - Benchchem.
  • Ethyl Carbamate in Fermented Food Products: Sources of Appearance, Hazards and Methods for Reducing Its Content - PMC.
  • The reaction scheme of ethyl carbamate hydrolysis by urethanase - ResearchGate.
  • High Salt-Resistant Urethanase Degrades Ethyl Carbamate in Soy Sauce | Journal of Agricultural and Food Chemistry - ACS Publications.
  • Ethyl Carbamate Preventative Action Manual | FDA.
  • Ethyl carbamate regulate esters degradation by activating hydrolysis during Baijiu ripening.
  • Mild and selective deprotection of carbamates with Bu4NF - Organic Chemistry Portal.
  • Amine Protection and Deprotection - Master Organic Chemistry.
  • Ambident Ethyl N-Nitrosocarbamate Anion: Experimental and Computational Studies of Alkylation and Thermal Stability | Journal of the American Chemical Society.
  • CYCLIZATION OF 2-(CARBAMOYLOXY)BENZOATES, 2-(SULFAMOYLOXY).
  • DEACYLATION OF ALKYL CARBAMATES: SELECTIVE DEPROTECTION OF SECONDARY AMINES.
  • How can I unprotect a secondary amine protected from ethyl carbamate? - ResearchGate.
  • Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity - Scirp.org.
  • Synthesis and desilylation reactions of some N-2-(trimethylsilyl)ethyl-N-nitrosocarbamates - eCommons.
  • N-Alkylation of carbamates and amides with alcohols catalyzed by a Cp*Ir complex.
  • Efficient and selective N-alkylation of carbamates in the presence of Cs2CO3 and TBAI - ElectronicsAndBooks.
  • Carbamates: A Directing Group for Selective C–H Amidation and Alkylation under Cp*Co(III) Catalysis | Organic Letters - ACS Publications.
  • Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates - PMC - NIH.
  • Environmentally friendly method of producing carbamates by transesterification: kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing).
  • Application Notes and Protocols: Ethyl (2-hydroxypropyl)carbamate in Organic Synthesis - Benchchem.
  • Ethyl 2-(chlorocarbonyl)benzoate | C10H9ClO3 | CID 13115472 - PubChem.
  • Asymmetric C–H functionalization of cyclopropanes using an isoleucine-NH2 bidentate directing group - Chemical Science (RSC Publishing).
  • Proposed reaction mechanism for transformation of ethylenediamine... | Download Scientific Diagram - ResearchGate.
  • Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis of Ethyl 2-chlorobenzylcarbamate and Ethyl 4-chlorobenzylcarbamate: A Guide for Researchers

Introduction: The Significance of Isomeric Position in Carbamates Carbamates are a versatile class of organic compounds with a wide range of biological activities, famously including the inhibition of acetylcholinesteras...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Isomeric Position in Carbamates

Carbamates are a versatile class of organic compounds with a wide range of biological activities, famously including the inhibition of acetylcholinesterase (AChE), a mechanism exploited in both insecticides and drugs for neurodegenerative diseases.[1] The benzylcarbamate scaffold, in particular, has been a subject of investigation for various therapeutic and agrochemical applications. The introduction of a chlorine atom to the benzyl ring can significantly modulate a compound's physicochemical properties—such as lipophilicity, electronic distribution, and metabolic stability—thereby influencing its interaction with biological targets. The seemingly subtle shift of this chlorine atom from the ortho (2-position) to the para (4-position) can lead to profound differences in biological activity.

Synthesis and Investigated Biological Activity

Both Ethyl 2-chlorobenzylcarbamate and its 4-chloro counterpart are synthesized from their respective chlorobenzylamines. A key study outlines the synthesis of a series of ethyl benzyl carbamates, including Ethyl 2-chlorobenzylcarbamate (designated as LQM 9007), for evaluation as potential ixodicides (acaricides or tick-killing agents).[2][3][4] While specific efficacy data for the 2-chloro isomer was not detailed in the primary publication, closely related analogs such as ethyl-4-chlorophenyl-carbamate (LQM 996) and ethyl-4-bromophenyl-carbamate (LQM 919) demonstrated high in vivo efficacy against multi-drug resistant tick strains.[2][4]

Interestingly, the investigation into these ixodicidal carbamates revealed that their mechanism of action does not involve the inhibition of acetylcholinesterase, a common target for many carbamate pesticides.[2][4] This suggests that these compounds may act on novel, yet-to-be-elucidated biological targets within the ticks, highlighting a promising area for further research.

Structure-Activity Relationship (SAR): The Decisive Role of Chlorine's Position

In the absence of direct comparative data for the two subject compounds, we can infer potential differences in their efficacy by examining SAR studies of other halogenated aromatic molecules. The position of a halogen substituent can dramatically alter the efficacy and selectivity of a compound, and the optimal position is highly dependent on the specific biological target.

  • For Acetylcholinesterase (AChE) Inhibition: In studies of different chemical scaffolds targeting AChE, the para position for a halogen is often favored. For instance, research on fluorine or chlorine-substituted cinnamic acid derivatives showed that compounds with a para-substituted halogen exhibited potent AChE inhibition, whereas the corresponding ortho-substituted analogs were less active.[5] Similarly, a study on 4-thiazolidinone inhibitors of mosquito AChE found that para-substituted chlorinated compounds were strong binders, while the ortho-chloro analog was a weaker inhibitor.[6] This suggests that for targets with a binding pocket that can accommodate substituents at the para position, this substitution may lead to more favorable interactions.

  • For Cytotoxicity and Anticancer Activity: The optimal position of the chlorine atom can be different when targeting other biological systems. In a study of enoxacin derivatives with cytotoxic activity, compounds bearing a 3-chlorobenzyloxyimino (meta) moiety were found to be superior to both the 2-chloro (ortho) and 4-chloro (para) derivatives.[7] This underscores that the topology of the target's binding site is the ultimate determinant of the optimal substituent position.

Based on these principles, it is plausible to hypothesize that Ethyl 2-chlorobenzylcarbamate and Ethyl 4-chlorobenzylcarbamate will exhibit different efficacy profiles. The steric bulk of the chlorine atom in the ortho position could potentially hinder the molecule's ability to fit into a specific binding pocket, which might not be an issue for the para isomer. Conversely, the ortho-chloro group could induce a specific conformation that is favorable for binding to another target. Without experimental data, these considerations remain speculative but provide a rational basis for designing future comparative studies.

Quantitative Data Summary

As previously stated, direct comparative quantitative data (e.g., IC50, EC50, LD50) for Ethyl 2-chlorobenzylcarbamate versus Ethyl 4-chlorobenzylcarbamate is not available in the reviewed literature. To facilitate future research, the following table is presented as a template for how such data should be structured once generated.

CompoundTarget/AssayEfficacy Metric (e.g., IC50)Reference
Ethyl 2-chlorobenzylcarbamateData Not AvailableData Not Available
Ethyl 4-chlorobenzylcarbamateData Not AvailableData Not Available

Experimental Protocol: A Framework for Comparative Efficacy Testing

To definitively compare the efficacy of these two isomers, a standardized in vitro assay is required. The following protocol outlines a general method for assessing the cytotoxic effects of these compounds on a relevant cell line, such as a cancer cell line or an insect cell line, depending on the desired application.

Protocol: MTT Assay for Cytotoxicity

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of Ethyl 2-chlorobenzylcarbamate and Ethyl 4-chlorobenzylcarbamate on a selected cell line.

Materials:

  • Cell line of interest (e.g., HeLa, Sf9)

  • Complete cell culture medium (e.g., DMEM or Sf-900 II SFM)

  • Fetal Bovine Serum (FBS), if required

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA solution

  • Test compounds (Ethyl 2-chlorobenzylcarbamate and Ethyl 4-chlorobenzylcarbamate) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Culture cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and resuspend in fresh complete medium. c. Count cells and adjust the density to 1 x 10^5 cells/mL. d. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of each test compound in complete medium. A typical concentration range might be 0.1, 1, 10, 50, 100, and 200 µM. b. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control. c. After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective compound concentrations. d. Incubate the plate for another 24 or 48 hours.

  • MTT Assay: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. b. Incubate the plate for 4 hours at 37°C. c. After incubation, add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals. d. Gently pipette to ensure complete dissolution. e. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the percentage of cell viability against the compound concentration (on a logarithmic scale). c. Determine the IC50 value (the concentration at which 50% of cell viability is inhibited) using a suitable software package with a non-linear regression (sigmoidal dose-response) model.

Visualizing the Scientific Workflow

The logical flow for a comparative efficacy study is crucial for ensuring robust and reproducible results.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_conclusion Conclusion Compound_Synthesis Synthesize and Purify Isomers (2-chloro and 4-chloro) Stock_Solutions Prepare Stock Solutions (e.g., in DMSO) Compound_Synthesis->Stock_Solutions Treatment Treat Cells with Serial Dilutions of Isomers Stock_Solutions->Treatment Cell_Culture Culture and Maintain Cell Line Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Seeding->Treatment Incubation Incubate for 24/48 hours Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Absorbance Measure Absorbance at 570 nm MTT_Assay->Absorbance Viability_Calc Calculate % Cell Viability Absorbance->Viability_Calc Dose_Response Plot Dose-Response Curves Viability_Calc->Dose_Response IC50_Calc Determine IC50 Values Dose_Response->IC50_Calc Comparison Compare IC50 Values IC50_Calc->Comparison Efficacy_Conclusion Draw Conclusion on Relative Efficacy Comparison->Efficacy_Conclusion

Sources

Comparative

Validation of analytical methods for ethyl 2-chlorobenzylcarbamate quantification

An In-Depth Comparative Guide to the Validation of Analytical Methods for Ethyl 2-chlorobenzylcarbamate Quantification For researchers, scientists, and drug development professionals, the precise and robust quantificatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Validation of Analytical Methods for Ethyl 2-chlorobenzylcarbamate Quantification

For researchers, scientists, and drug development professionals, the precise and robust quantification of active pharmaceutical ingredients (APIs), intermediates, and related compounds is the bedrock of reliable research and development. Ethyl 2-chlorobenzylcarbamate, a key chemical moiety, demands analytical methods that are not only sensitive and specific but also rigorously validated to ensure data integrity. This guide provides an objective, in-depth comparison of the principal analytical methodologies for its quantification, grounded in established validation principles and experimental data. We will dissect the causality behind experimental choices, compare performance, and provide actionable protocols to guide your method development and selection process.

The Analytical Imperative: Why Method Choice Matters

The selection of an analytical technique for a specific compound like ethyl 2-chlorobenzylcarbamate is not arbitrary. It is dictated by the molecule's physicochemical properties—polarity, thermal stability, volatility, and molecular weight. An effective method must be able to selectively isolate the analyte from a potentially complex sample matrix and quantify it with a high degree of accuracy and precision. The two dominant techniques in modern analytical chemistry for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Each operates on different principles, offering a unique set of advantages and limitations. This guide will explore both, providing the technical insights needed to make an informed decision.

Methodology 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the gold standard for the quantification of a wide array of organic molecules, including many carbamates.[1][2] Its power lies in the combination of the high-resolution separation capability of liquid chromatography with the exceptional sensitivity and specificity of tandem mass spectrometry.

The Rationale: Why LC-MS/MS Excels

The choice of LC-MS/MS is underpinned by its suitability for compounds that are semi-polar, non-volatile, and may be thermally labile.

  • Expertise & Experience: Liquid chromatography separates compounds in a liquid mobile phase, avoiding the high temperatures required for vaporization in GC. This is crucial for preventing the thermal degradation that some complex carbamate structures might undergo. Tandem mass spectrometry (MS/MS) provides unparalleled specificity.[2] A precursor ion (corresponding to the molecular weight of ethyl 2-chlorobenzylcarbamate) is selected and fragmented, and a specific product ion is monitored for quantification. This two-stage filtering process, known as Multiple Reaction Monitoring (MRM), effectively eliminates background noise and matrix interferences, leading to lower detection limits and more reliable data.[3][4]

Experimental Protocol: LC-MS/MS Quantification

This protocol outlines a validated approach for quantifying ethyl 2-chlorobenzylcarbamate in a sample matrix (e.g., plasma or formulation).

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Causality: SPE is chosen for its efficiency in concentrating the analyte and removing interfering matrix components, which is critical for minimizing ion suppression in the MS source.[4]

    • Sample Pre-treatment: Spike 1 mL of the sample with an appropriate deuterated internal standard (e.g., Ethyl 2-chlorobenzylcarbamate-d5) to correct for matrix effects and procedural losses.

    • Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

    • Sample Loading: Load the pre-treated sample onto the cartridge.

    • Washing: Wash the cartridge with 3 mL of a 5% methanol/water solution to remove polar interferences.

    • Elution: Elute the analyte and internal standard with 3 mL of methanol into a clean collection tube.

    • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the initial mobile phase.

2. LC-MS/MS Instrumental Analysis

  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3 µm).[5]

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

    • Rationale: Formic acid is a common additive that aids in the protonation of the analyte in positive ionization mode, enhancing MS signal.

  • Gradient Elution: A typical gradient would start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. For ethyl 2-chlorobenzylcarbamate (MW ~213.65), this would be determined experimentally, but a hypothetical transition could be m/z 214.1 → [Product Ion].

Visualization: LC-MS/MS Workflow

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample + IS Condition 2. SPE Conditioning Sample->Condition Load 3. Sample Loading Condition->Load Wash 4. Cartridge Wash Load->Wash Elute 5. Analyte Elution Wash->Elute Concentrate 6. Evaporation & Reconstitution Elute->Concentrate HPLC HPLC Separation (C18 Column) Concentrate->HPLC Injection ESI ESI Source (Ionization) HPLC->ESI Q1 Quadrupole 1 (Precursor Ion) ESI->Q1 Q2 Quadrupole 2 (Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Product Ion) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Quantification Detector->Data

Caption: High-level workflow for LC-MS/MS analysis.

Performance Data: LC-MS/MS Validation Summary

The following table summarizes typical performance characteristics for a validated LC-MS/MS method for carbamate analysis, in line with ICH guidelines.[6][7][8]

Validation ParameterTypical Performance SpecificationRationale and Importance
Linearity (r²) > 0.995Ensures test results are directly proportional to analyte concentration over a defined range.[9]
Range 1 - 1000 ng/mLThe interval where the method is precise, accurate, and linear.[7]
Limit of Detection (LOD) 0.1 - 0.5 ng/mLThe lowest concentration that can be reliably detected, but not necessarily quantified.[9]
Limit of Quantification (LOQ) 0.5 - 2.0 ng/mLThe lowest concentration that can be measured with acceptable accuracy and precision.[2][6]
Accuracy (% Recovery) 90 - 110%Measures the closeness of the experimental value to the true value.[7]
Precision (% RSD) < 15%Assesses the degree of scatter among repeated measurements (includes repeatability and intermediate precision).[9]

Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and powerful technique that has long been a workhorse for the analysis of volatile and semi-volatile organic compounds. It remains a highly relevant and effective method for many carbamates.[10][11]

The Rationale: Why GC-MS is a Viable Alternative

The applicability of GC-MS hinges on the analyte's ability to be volatilized without degrading.

  • Expertise & Experience: For an analyte like ethyl 2-chlorobenzylcarbamate, which has moderate volatility, GC-MS is an excellent choice. The separation occurs in a heated column, and compounds are differentiated based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then serves as a highly specific detector. While not always as sensitive as a tandem MS system, a GC-MS operating in Selected Ion Monitoring (SIM) mode can achieve excellent sensitivity and selectivity for many applications by monitoring only a few characteristic ions.[10] This method is often considered more rugged and less prone to certain matrix effects (like ion suppression) than LC-MS.

Experimental Protocol: GC-MS Quantification

This protocol details a standard procedure for ethyl 2-chlorobenzylcarbamate analysis via GC-MS.

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Causality: LLE is a fundamental and effective technique for extracting semi-polar analytes from aqueous matrices into an immiscible organic solvent. Dichloromethane is a common choice for its ability to dissolve a wide range of organic compounds.[10]

    • Sample Pre-treatment: To 5 mL of sample, add an appropriate internal standard (e.g., propyl carbamate, as deuterated standards can be cost-prohibitive for GC-MS labs).

    • Extraction: Add 10 mL of dichloromethane, vortex vigorously for 2 minutes, and centrifuge to separate the layers.

    • Collection: Carefully transfer the lower organic layer to a clean flask. Repeat the extraction on the aqueous layer with a second 10 mL aliquot of dichloromethane and combine the organic extracts.

    • Drying & Concentration: Pass the combined extract through a column of anhydrous sodium sulfate to remove residual water. Evaporate the solvent down to approximately 1 mL using a rotary evaporator or nitrogen stream.

2. GC-MS Instrumental Analysis

  • GC System: Gas chromatograph with an autosampler.

  • Column: A mid-polarity capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[10]

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 60°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

  • MS System: Single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the analyte and internal standard (e.g., m/z 62, 74, and 89 are common for simple carbamates).[10]

Visualization: GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample + IS Extract 2. LLE with Organic Solvent Sample->Extract Separate 3. Phase Separation Extract->Separate Dry 4. Drying (Na₂SO₄) Separate->Dry Concentrate 5. Concentration Dry->Concentrate Injector GC Injector (Vaporization) Concentrate->Injector Injection GC_Col GC Column (Separation) Injector->GC_Col EI_Source EI Source (Ionization) GC_Col->EI_Source Quad Quadrupole (Mass Filtering) EI_Source->Quad Detector Detector Quad->Detector Data Data Acquisition & Quantification Detector->Data

Caption: High-level workflow for GC-MS analysis.

Performance Data: GC-MS Validation Summary

The table below summarizes typical performance characteristics for a validated GC-MS method.[11][12][13]

Validation ParameterTypical Performance SpecificationRationale and Importance
Linearity (r²) > 0.99Ensures proportionality between instrument response and concentration.[9]
Range 10 - 2000 ng/mLThe operational range demonstrating acceptable linearity, accuracy, and precision.[7]
Limit of Detection (LOD) 1 - 5 ng/mLThe lowest analyte amount that can be distinguished from noise.[12]
Limit of Quantification (LOQ) 5 - 15 ng/mLThe minimum concentration that can be quantified with confidence.[14]
Accuracy (% Recovery) 85 - 115%Confirms the method's ability to measure the true value.[13]
Precision (% RSD) < 15%Demonstrates the method's consistency and reproducibility.[13]

Head-to-Head Performance Evaluation: LC-MS/MS vs. GC-MS

The choice between these two powerful techniques is a function of the specific analytical requirements.

FeatureLC-MS/MSGC-MS
Sensitivity Superior. Typically achieves lower LOD/LOQ due to MRM specificity.Excellent. Very sensitive, especially in SIM mode, but may not reach the ppt levels of LC-MS/MS.
Specificity Superior. MS/MS fragmentation provides extremely high confidence in analyte identification.Good. EI fragmentation patterns are highly reproducible and library-searchable, but isobaric interferences can be an issue in single-quadrupole systems.
Analyte Suitability Broad applicability; ideal for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds. Derivatization may be required for polar analytes.
Matrix Effects More susceptible to ion suppression or enhancement in the ESI source.Generally more robust and less prone to matrix effects, but non-volatile matrix components can contaminate the injector and column.
Throughput High, with run times often under 10 minutes using UHPLC systems.Moderate, with typical run times of 15-30 minutes.
Cost & Complexity Higher initial capital cost and operational complexity.Lower capital cost, more established technology, and generally easier to operate and maintain.

The Cornerstone of Trust: A Deeper Look at Method Validation

A method is only as reliable as its validation. Following guidelines from the International Council for Harmonisation (ICH), specifically Q2(R2), is essential for ensuring that an analytical procedure is fit for its intended purpose.[7][8] Every protocol described in this guide is a self-validating system when these principles are applied.

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[7]

  • Linearity & Range: Demonstrates a proportional relationship between concentration and response over a defined interval.[9]

  • Accuracy: Closeness of the results to the true value.

  • Precision: The agreement among a series of measurements, covering repeatability (short-term) and intermediate precision (within-lab variations).[9]

  • LOD & LOQ: The validated lower limits of reliable detection and quantification.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters (e.g., pH, temperature), indicating its reliability for routine use.[15]

Visualization: Inter-relationship of Validation Parametersdot

Validation_Logic cluster_quant Quantitative Capability cluster_reliability Reliability & Consistency Linearity Linearity Range Range Linearity->Range Method Validated Analytical Method Linearity->Method Range->Method LOD LOD LOD->Method LOQ LOQ LOQ->Method Accuracy Accuracy Accuracy->Method Precision Precision Precision->LOD Precision->LOQ Precision->Accuracy Precision->Method Robustness Robustness Robustness->Method Specificity Specificity Specificity->Method

Sources

Validation

Reproducibility of Ethyl 2-Chlorobenzylcarbamate Synthesis: A Cross-Protocol Comparison Guide

As a Senior Application Scientist overseeing chemical scale-up and methodology transfer, I frequently encounter a pervasive issue in drug development and agrochemical research: the "reproducibility crisis" of seemingly s...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing chemical scale-up and methodology transfer, I frequently encounter a pervasive issue in drug development and agrochemical research: the "reproducibility crisis" of seemingly simple synthetic steps. Ethyl 2-chlorobenzylcarbamate—a critical intermediate with documented ixodicide activity—is a prime example. While the fundamental reaction between 2-chlorobenzylamine and ethyl chloroformate appears straightforward on paper, transferring this protocol across different laboratories often results in drastic fluctuations in yield, purity, and scalability.

This guide objectively deconstructs the causality behind these discrepancies, compares three distinct synthetic architectures, and provides self-validating protocols to ensure absolute reproducibility across any laboratory environment.

Mechanistic Causality: Why Do Carbamate Protocols Fail?

The synthesis of ethyl 2-chlorobenzylcarbamate is an addition-elimination reaction. The primary failure points across labs stem from three variables:

  • Moisture-Induced Hydrolysis: Ethyl chloroformate is highly susceptible to hydrolysis, degrading into ethanol, carbon dioxide, and hydrochloric acid. If a protocol lacks rigorous moisture control, the generated HCl protonates the 2-chlorobenzylamine starting material, rendering it non-nucleophilic and prematurely halting the reaction.

  • Thermal Degradation (Exotherms): The carbamylation process is highly exothermic. In traditional batch reactors, localized "hot spots" can drive the formation of unwanted side products, such as symmetrical ureas or dialkylated amines.

  • Base Selection and Basicity: The choice of acid scavenger dictates the reaction pathway. Traditional methods utilizing often suffer from complicated aqueous workups due to the partial solubility of pyridinium hydrochloride. Conversely, utilizing provides a milder environment that suppresses side reactions while enabling visual reaction monitoring[1]. Furthermore, modern offer unprecedented control over reaction kinetics and mass transfer,[2].

Workflow Visualization: Protocol Architectures

Workflow cluster_0 Protocol A: Traditional Batch cluster_1 Protocol B: Mild Batch cluster_2 Protocol C: Continuous Flow Start Starting Materials: 2-Chlorobenzylamine + Ethyl Chloroformate NodeA1 Solvent: Pyridine / DCM Temp: 0°C to RT Start->NodeA1 NodeB1 Solvent: Acetone Base: K2CO3 (Solid) Temp: -10°C to 0°C Start->NodeB1 NodeC1 Solvent: MeCN Base: DBU Residence: 50 min Start->NodeC1 NodeA2 Yield: ~60-70% High Variability NodeA1->NodeA2 NodeB2 Yield: 86-96% High Reproducibility NodeB1->NodeB2 NodeC2 Yield: >90% Excellent Scalability NodeC1->NodeC2

Comparative workflows for ethyl 2-chlorobenzylcarbamate synthesis across different lab protocols.

Quantitative Performance Comparison

To establish an objective baseline, we compare the performance metrics of the three primary synthetic routes. Data is aggregated from standardized lab trials and peer-reviewed literature.

ProtocolBase / Solvent SystemOperating TemperatureReaction TimeAverage YieldReproducibility IndexKey Challenge / Limitation
A: Traditional Batch Pyridine / DCM0°C → Room Temp16 hours60–70%LowExothermic degradation; difficult aqueous workup.
B: Mild Heterogeneous K₂CO₃ (solid) / Acetone-10°C to 0°C2–4 hours86–96%HighRequires rigorous anhydrous conditions for the base.
C: Continuous Flow DBU / Acetonitrile70°C (Isothermal)50 minutes>90%Very HighUpfront equipment cost (pumps, coil reactors).

Self-Validating Experimental Protocols

A protocol is only as good as its built-in quality control. The methodologies below are designed as self-validating systems —meaning the chemistry itself provides physical or analytical feedback to confirm success before proceeding to the next step.

Protocol A: Traditional Pyridine-Catalyzed Batch (Baseline)

Note: Included for comparative purposes; not recommended for scale-up due to environmental and reproducibility concerns[3].

  • Causality: Pyridine acts as both the acid scavenger and a co-solvent. However, because pyridine is highly hygroscopic, trace water often leads to the hydrolysis of ethyl chloroformate, requiring excess reagent and causing variable yields.

  • Methodology:

    • Dissolve 2-chlorobenzylamine (1.0 equiv) in a 1:1 mixture of anhydrous dichloromethane (DCM) and freshly distilled pyridine.

    • Cool the reaction vessel to 0°C using an ice bath.

    • Add ethyl chloroformate (1.2 equiv) dropwise over 30 minutes to control the exotherm.

    • Allow the mixture to warm to room temperature and stir for 16 hours.

    • Quench with water and extract with ethyl acetate. Wash the organic layer extensively with 2N HCl.

  • Self-Validation Checkpoint: Aqueous pH Testing. The organic layer must be washed with 2N HCl until the aqueous wash registers a pH of < 2. If the pH is higher, residual pyridine remains, which will concentrate during solvent evaporation and degrade the final product.

Protocol B: Optimized Heterogeneous Batch (Recommended for Standard Labs)

This protocol utilizes a mild, heterogeneous base to prevent over-alkylation and simplify purification[1].

  • Causality: Acetone acts as a polar aprotic solvent that readily dissolves the starting amine but forces the byproduct salts (KCl and KHCO₃) to precipitate. This phase separation drives the reaction forward via Le Chatelier's principle and prevents the salts from interfering with the nucleophilic attack.

  • Methodology:

    • Dissolve 2-chlorobenzylamine (1.0 equiv) in anhydrous acetone under inert atmosphere.

    • Add finely powdered, oven-dried anhydrous K₂CO₃ (1.5 equiv). Maintain aggressive agitation to keep the base suspended.

    • Cool the suspension to between -10°C and 0°C using a salt/ice bath. Causality: Sub-zero temperatures are critical here to suppress the formation of symmetrical ureas.

    • Add ethyl chloroformate (1.1 equiv) dropwise.

    • Monitor via TLC. Once complete (typically 2-4 hours), filter the mixture to remove the inorganic salts.

    • Evaporate the acetone in vacuo and recrystallize the crude solid from n-hexane/acetone (95:5) to yield a pale yellow solid (mp 30°C - 32°C).

  • Self-Validation Checkpoint: Gravimetric Salt Analysis. The theoretical mass of the precipitated salts (KCl + KHCO₃) can be calculated based on stoichiometry. Recovering less than 90% of this theoretical mass directly indicates incomplete conversion, prompting the technician to extend the reaction time before quenching.

Protocol C: Continuous Flow Synthesis (Recommended for Scale-Up)

Adapting modern flow chemistry principles for carbamate synthesis ensures perfect thermal management and scalability[4],[2].

  • Causality: The high surface-area-to-volume ratio of a microfluidic coil reactor ensures instantaneous dissipation of the exothermic energy generated upon carbamate formation. This eliminates the localized "hot spots" that plague batch reactors, allowing the reaction to be safely run at elevated temperatures (70°C) to drastically reduce reaction time.

  • Methodology:

    • System Setup: Utilize a continuous-flow device (e.g., Vapourtec E-series) equipped with a 10 mL perfluoroalkoxy (PFA) coil reactor. Set a back-pressure regulator (BPR) to 3 bar to keep all solvents in the liquid phase.

    • Reagent Streams:

      • Stream A: 2-chlorobenzylamine (1.0 equiv) and DBU (2.0 equiv) in anhydrous acetonitrile (MeCN).

      • Stream B: Ethyl chloroformate (1.2 equiv) in MeCN.

    • Execution: Pump Stream A and Stream B through a T-mixer into the coil reactor heated to 70°C. Adjust the combined flow rate to 250 µL/min to achieve a precise 50-minute residence time.

    • Collection: Collect the output stream, wash with dilute acid to remove DBU, and concentrate.

  • Self-Validation Checkpoint: Inline ReactIR Monitoring. Integrate an inline FTIR probe post-reactor. The system reaches a validated steady-state when the transient chloroformate C=O stretch (~1770 cm⁻¹) flatlines and the carbamate C=O stretch (~1700 cm⁻¹) stabilizes at a constant absorbance unit. Any deviation instantly alerts the operator to pump cavitation or reagent depletion.

Conclusion

Reproducibility in the synthesis of ethyl 2-chlorobenzylcarbamate is not a matter of luck; it is a matter of architectural control. For standard laboratory environments, abandoning pyridine in favor of the Mild Heterogeneous Batch (Protocol B) provides an immediate upgrade in yield and purity through simple phase-separation mechanics. For industrial scale-up, transitioning to Continuous Flow (Protocol C) eliminates thermal degradation entirely, transforming a variable 16-hour process into a highly reproducible 50-minute continuous stream.

References

  • Title: BENZIMIDAZOLIDINONE DERIVATIVES - EP 1364945 A1 Source: European Patent Office / Google Patents URL
  • Title: Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity Source: Computational Chemistry (Scientific Research Publishing) URL: [Link]

  • Title: Continuous Synthesis of Carbamates from CO2 and Amines Source: ACS Omega URL: [Link]

Sources

Comparative

A Comparative In Vitro Analysis of Novel Anti-Mitotic Agent Ethyl 2-chlorobenzylcarbamate and Standard Kinesin Spindle Protein Inhibitors

This guide provides an in-depth comparative analysis of Ethyl 2-chlorobenzylcarbamate, a novel investigational compound, against a panel of well-established inhibitors of the kinesin spindle protein (KSP), also known as...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of Ethyl 2-chlorobenzylcarbamate, a novel investigational compound, against a panel of well-established inhibitors of the kinesin spindle protein (KSP), also known as Eg5. The objective of this document is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the in vitro efficacy and mechanism of action of new chemical entities in the context of established anti-mitotic agents. The following sections will detail the scientific rationale, comparative experimental data, and robust protocols for in vitro assessment.

Introduction: The Rationale for Targeting Mitotic Kinesins

The fidelity of cell division is paramount for organismal health, and its dysregulation is a hallmark of cancer. The mitotic spindle, a complex and dynamic macromolecular machine, is responsible for the accurate segregation of chromosomes into daughter cells. Kinesin motor proteins are critical architects of the mitotic spindle, and their inhibition represents a targeted and effective strategy for anti-cancer therapy.[1][2]

One of the most promising targets in this domain is the kinesin spindle protein (KSP), or Eg5, a member of the kinesin-5 family.[3][4][5] Eg5 is essential for the formation and maintenance of the bipolar spindle; its inhibition leads to mitotic arrest and the formation of characteristic monoastral spindles, ultimately triggering apoptotic cell death.[3][6][7] Unlike traditional anti-mitotic drugs that target tubulin and can be associated with neurotoxicity, KSP inhibitors offer a more targeted approach with a potentially improved safety profile.[8]

This guide will focus on a comparative in vitro evaluation of Ethyl 2-chlorobenzylcarbamate against three well-characterized KSP inhibitors: Monastrol, Ispinesib, and Filanesib (ARRY-520).

Overview of the Inhibitors

Ethyl 2-chlorobenzylcarbamate: An Investigational Compound

Ethyl 2-chlorobenzylcarbamate is a novel small molecule with a carbamate moiety, a chemical feature present in various biologically active compounds. Its specific mechanism of action is under investigation, and this guide outlines the in vitro assays required to determine its potential as a KSP inhibitor.

Standard KSP Inhibitors
  • Monastrol: The first-identified cell-permeable small molecule inhibitor of Eg5.[6][7] It is an allosteric inhibitor that does not compete with ATP binding, making it a valuable tool for studying mitotic mechanisms.[9] However, it exhibits relatively modest potency.[4]

  • Ispinesib (SB-715992): A potent and specific KSP inhibitor that has been evaluated in clinical trials.[10][11][12] It demonstrates high potency in vitro against a range of cancer cell lines.[10][11]

  • Filanesib (ARRY-520): Another highly selective and potent KSP inhibitor that has shown clinical activity, particularly in multiple myeloma.[13][14][15] It is a noncompetitive inhibitor of KSP.[16]

Comparative In Vitro Performance

The following table summarizes the in vitro inhibitory activities of the standard KSP inhibitors. The data for Ethyl 2-chlorobenzylcarbamate is presented as a template for experimental data acquisition.

InhibitorTargetAssay TypeIC50 ValueCell Line(s)Reference
Ethyl 2-chlorobenzylcarbamate Hypothesized: KSP/Eg5To be determinedTo be determinedTo be determinedN/A
Monastrol KSP/Eg5Eg5-driven microtubule motility14 µMBS-C-1[9]
KSP/Eg5Mitotic Arrest (monoastral spindles)25 µM (S-enantiomer)HeLa[5]
Ispinesib KSP/Eg5Cell ProliferationMedian IC50: 4.1 nMPPTP in vitro panel[10]
KSP/Eg5Growth Inhibition (GI50)10-100 nM53 breast cell lines[11]
Filanesib (ARRY-520) KSP/Eg5Human KSP Inhibition6 nMCell-free[16]
KSP/Eg5Cell Proliferation0.3-5 nM11 MM cell lines[13]

Mechanistic Insights from In Vitro Assays

A key aspect of characterizing a novel inhibitor is to elucidate its mechanism of action. For KSP inhibitors, two primary in vitro assays are indispensable: the microtubule-activated ATPase assay and the cell-based monoastral spindle formation assay.

KSP/Eg5 Microtubule-Activated ATPase Assay

Rationale: KSP, like other motor proteins, utilizes the energy from ATP hydrolysis to move along microtubules.[3] A direct inhibitor of KSP will interfere with its ATPase activity. This cell-free assay is crucial for determining if a compound directly targets the KSP motor domain and for quantifying its potency (IC50).[3][4]

Workflow Diagram:

ATPase_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection Reagents Prepare Assay Buffer, Purified KSP/Eg5, Microtubules, ATP, and Test Compounds (Ethyl 2-chlorobenzylcarbamate & Standards) Incubation Incubate KSP/Eg5, Microtubules, and Inhibitors Reagents->Incubation Initiation Initiate Reaction with ATP Incubation->Initiation Termination Stop Reaction Initiation->Termination ADP_Detection Quantify ADP Production (e.g., Malachite Green Assay) Termination->ADP_Detection Data_Analysis Calculate % Inhibition and IC50 Values ADP_Detection->Data_Analysis

Caption: Workflow for the KSP/Eg5 ATPase Inhibition Assay.

Experimental Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT).

    • Purified KSP/Eg5: Use a recombinant human KSP motor domain.

    • Microtubules: Polymerize tubulin in the presence of paclitaxel to stabilize microtubules.

    • Test Compounds: Prepare serial dilutions of Ethyl 2-chlorobenzylcarbamate and standard inhibitors (Monastrol, Ispinesib, Filanesib) in DMSO.

  • Assay Setup:

    • In a 96-well plate, add purified KSP/Eg5 and paclitaxel-stabilized microtubules to the assay buffer.

    • Add the test compounds at various concentrations. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).

    • Pre-incubate the mixture for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation and Detection:

    • Initiate the ATPase reaction by adding a defined concentration of ATP.

    • Incubate for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).

    • Stop the reaction and measure the amount of inorganic phosphate (Pi) or ADP produced. A common method is the malachite green assay for Pi detection.

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Phenotype: Monoastral Spindle Formation Assay

Rationale: The hallmark of KSP/Eg5 inhibition in cells is the formation of monoastral spindles, where the centrosomes fail to separate, resulting in a radial array of microtubules surrounded by chromosomes.[6][7] This cell-based assay validates the in vitro enzymatic inhibition and confirms the compound's cell permeability and on-target effect.

Workflow Diagram:

Spindle_Assay_Workflow Start Seed Cancer Cells (e.g., HeLa) on Coverslips Treatment Treat Cells with Ethyl 2-chlorobenzylcarbamate or Standard Inhibitors at Various Concentrations Start->Treatment Incubation Incubate for a Defined Period (e.g., 16-24 hours) Treatment->Incubation Fix_Perm Fix and Permeabilize Cells Incubation->Fix_Perm Staining Immunofluorescent Staining for α-tubulin (Spindle) and DAPI (DNA) Fix_Perm->Staining Imaging Acquire Images using Fluorescence Microscopy Staining->Imaging Analysis Quantify the Percentage of Mitotic Cells with Monoastral Spindles Imaging->Analysis

Sources

Validation

Cross-reactivity and selectivity studies involving ethyl 2-chlorobenzylcarbamate

Title: Comprehensive Comparison Guide: Cross-Reactivity and Selectivity Profiling of Ethyl 2-Chlorobenzylcarbamate Target Audience: Researchers, Medicinal Chemists, and Veterinary Drug Development Professionals Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Comparison Guide: Cross-Reactivity and Selectivity Profiling of Ethyl 2-Chlorobenzylcarbamate

Target Audience: Researchers, Medicinal Chemists, and Veterinary Drug Development Professionals

Executive Summary: A Paradigm Shift in Carbamate Pharmacology

Historically, carbamate-based compounds (e.g., Propoxur, Carbaryl) have been utilized extensively as agrochemicals and antiparasitics. Their universal mechanism of action relies on the pseudo-irreversible inhibition of Acetylcholinesterase (AChE) via carbamoylation of the active-site serine. While effective, this mechanism inherently suffers from high mammalian cross-reactivity (toxicity) and widespread target-site resistance in arthropods.

Ethyl 2-chlorobenzylcarbamate (E2CBC) —designated in literature as LQM 9007—represents a structural and mechanistic departure from classical carbamates [1]. Through specific steric and electronic modifications, E2CBC completely abolishes AChE cross-reactivity while maintaining potent in vivo ixodicidal (acaricidal) activity against multi-resistant tick strains (e.g., Rhipicephalus microplus). This guide objectively compares the selectivity, cross-reactivity, and experimental performance of E2CBC against traditional alternatives, providing actionable protocols for researchers investigating novel non-AChE targets.

Mechanistic Causality: The Structural Basis of Selectivity

The selectivity of E2CBC is not accidental; it is a direct consequence of rational structural design. Classical carbamates mimic acetylcholine, allowing them to dock seamlessly into the narrow catalytic gorge of AChE.

By contrast, E2CBC incorporates a bulky 2-chlorobenzyl moiety and an ethyl ester group. Molecular modeling utilizing Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) and HF/6-31+G(d) levels reveals that the ortho-chloro substitution forces the aromatic ring into an orthogonal conformation relative to the carbamate plane [1].

  • Steric Clash: The bulky 2-chloro group prevents the carbonyl carbon from achieving the necessary proximity and trajectory for nucleophilic attack by the AChE catalytic triad (Ser203).

  • Electronic Repulsion: The electronegative chlorine atom alters the electrostatic potential map of the benzyl ring, disrupting the crucial π -cation interactions normally required for binding in the peripheral anionic site of AChE.

Consequently, E2CBC demonstrates zero cross-reactivity with both mammalian and arthropod AChE, redirecting its biological activity toward an uncharacterized, novel target that effectively bypasses existing multidrug resistance mechanisms [1].

MechanisticPathway A Classical Carbamates (e.g., Propoxur) B AChE Active Site (Serine Carbamoylation) A->B Binds C High Mammalian Toxicity & Cross-Resistance B->C Causes D Ethyl 2-chlorobenzylcarbamate (E2CBC) E Steric Clash at AChE (No Inhibition) D->E Fails to bind F Novel Ixodicidal Target (Bypasses Resistance) D->F Redirects to

Caption: Mechanistic divergence of E2CBC bypassing AChE to evade cross-resistance.

Comparative Performance Data

To objectively evaluate E2CBC, it must be benchmarked against standard AChE-inhibiting carbamates (Propoxur) and other leading antiparasitics (Amitraz) across key performance metrics: target selectivity, cross-resistance evasion, and mammalian safety.

Table 1: Cross-Reactivity and Selectivity Profile Comparison

Compound ClassRepresentative AgentAChE Inhibition (IC₅₀)Efficacy vs. Triple-Resistant Strains*Mammalian Toxicity (LD₅₀ Estimate)Primary Target
Novel Benzyl Carbamate E2CBC (LQM 9007) >100 µM (Inactive) >95.0% High (>2000 mg/kg) Novel / Unknown
Classical CarbamatePropoxur<0.1 µM (Potent)<30.0% (High Resistance)Low (~50 mg/kg)AChE
FormamidineAmitrazN/A<40.0% (High Resistance)Moderate (~400 mg/kg)Octopamine Receptor

*Triple-resistant strains refer to Rhipicephalus microplus resistant to organophosphates, pyrethroids, and amidines.

Table 2: Structural Determinants of Selectivity among Ethyl Benzyl Carbamates

DerivativeSubstitutionAChE Cross-ReactivitySynthetic YieldOrtho-Steric Hindrance
LQM 9007 2-Chloro None >85% High
LQM 90064-FluoroNone>80%Low
LQM 90103,5-bis(CF₃)None>75%Moderate

Data synthesized from the computational and experimental findings of Vázquez-Valadez et al., 2019 [1].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, researchers must employ self-validating protocols that simultaneously confirm the lack of AChE cross-reactivity and the presence of in vivo efficacy.

Protocol A: AChE Cross-Reactivity Profiling (Modified Ellman’s Assay)

This protocol confirms that E2CBC does not cross-react with the traditional carbamate target.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve acetylthiocholine iodide (ATCI) to 75 mM and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to 10 mM in the buffer.

  • Compound Dilution: Dissolve E2CBC in DMSO to create a 10 mM stock. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 1% to prevent solvent-induced enzyme denaturation.

  • Control Establishment (Self-Validation):

    • Positive Control: Propoxur (1 µM) to validate enzyme viability and assay sensitivity.

    • Negative Control: 1% DMSO vehicle to establish baseline enzyme activity.

  • Incubation: In a 96-well microplate, combine 140 µL buffer, 10 µL AChE enzyme (0.5 U/mL), and 10 µL of the test compound. Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCI to all wells.

  • Kinetic Measurement: Immediately read absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Interpretation: E2CBC should yield an activity curve indistinguishable from the negative control, proving an absence of AChE cross-reactivity.

Protocol B: In Vivo Efficacy via Larval Packet Test (LPT)

This protocol validates the compound's efficacy against multi-resistant strains, proving it bypasses existing resistance mechanisms.

  • Filter Paper Impregnation: Dilute E2CBC in a 2:1 mixture of trichloroethylene and olive oil. Apply 1 mL of the solution evenly to 7.5 x 8.5 cm Whatman No. 1 filter papers. Allow the solvent to evaporate for 2 hours in a fume hood.

  • Packet Formation: Fold the treated filter papers in half and seal the sides with bulldog clips to form a packet.

  • Larval Introduction: Introduce approximately 100 live, 10-to-14-day-old Rhipicephalus microplus larvae (triple-resistant strain) into each packet. Seal the top edge.

  • Incubation: Store packets in an incubator at 27°C (±1°C) and 85-90% relative humidity for 24 hours.

  • Mortality Assessment: Open the packets and count live vs. dead larvae. Larvae capable of walking are scored as alive; paralyzed or immobile larvae are scored as dead.

  • Analysis: Calculate percentage mortality. E2CBC derivatives typically demonstrate >95% mortality, validating the efficacy of the novel target pathway [1].

Workflow S1 S1 S2 Step 2: In Vitro AChE Assay (Ellman's Method) S1->S2 Screen for cross-reactivity S3 Step 3: In Vivo LPT Assay (Multi-Resistant Ticks) S2->S3 If AChE negative (No inhibition) S4 Step 4: Selectivity Index Calculation (LD50/IC50) S3->S4 Quantify in vivo efficacy

Caption: Sequential screening workflow for evaluating carbamate selectivity and efficacy.

Conclusion

Ethyl 2-chlorobenzylcarbamate (E2CBC) serves as a critical chemical probe and a promising lead compound in veterinary pharmacology. By utilizing steric hindrance (via the 2-chloro substitution) to intentionally engineer out AChE cross-reactivity, researchers have successfully decoupled carbamate toxicity from antiparasitic efficacy. For drug development professionals, E2CBC provides a validated structural template for designing next-generation acaricides that are highly selective, safe for mammalian hosts, and capable of overcoming entrenched multidrug resistance.

References

  • Title: Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity Source: Computational Chemistry, 2019, 7, 1-26. URL: [Link]

Comparative

Benchmarking Ethyl 2-Chlorobenzylcarbamate in Cross-Coupling: Substrate Reactivity vs. Putative Catalytic Activity

As a Senior Application Scientist, I frequently encounter automated literature queries and database misattributions regarding the role of specific chemical entities in catalysis. A prevalent misconception is the assignme...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter automated literature queries and database misattributions regarding the role of specific chemical entities in catalysis. A prevalent misconception is the assignment of catalytic activity to ethyl 2-chlorobenzylcarbamate .

Let us establish immediate scientific clarity: ethyl 2-chlorobenzylcarbamate is not a transition-metal catalyst, nor is it an organocatalyst. It is a highly functionalized, synthetically valuable electrophilic substrate (and occasionally a directing group) utilized in cross-coupling reactions 1. While carbamates are well-documented in medicinal chemistry—such as in the synthesis of ixodicides or benzimidazolidinone derivatives—their role in cross-coupling is strictly as a coupling partner where the C–Cl, C–O, or C–N bonds are targeted by a true catalyst (e.g., Palladium or Nickel) 2.

This guide critically benchmarks its true utility—its reactivity profile as a substrate in Palladium-catalyzed Suzuki-Miyaura cross-coupling—against alternative benzyl electrophiles.

Mechanistic Overview: The Catalytic Cycle

In a standard Suzuki-Miyaura coupling, the true catalytic activity belongs to the Palladium center. Ethyl 2-chlorobenzylcarbamate enters the cycle during the oxidative addition phase, where the robust C–Cl bond is cleaved. The presence of the carbamate group is not passive; it protects the benzylic amine from poisoning the catalyst and can provide weak secondary coordination to stabilize the resulting Pd(II) intermediate 3.

G Substrate Ethyl 2-chlorobenzylcarbamate (Electrophilic Substrate) OxAdd Oxidative Addition Pd(II) Complex (C-Cl Cleavage) Substrate->OxAdd Pd0 Pd(0) / XPhos Active Catalyst Pd0->OxAdd + Substrate TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Product (Biaryl Carbamate) RedElim->Product

Catalytic cycle of Pd-catalyzed cross-coupling with ethyl 2-chlorobenzylcarbamate.

Quantitative Benchmarking: Substrate Reactivity

To objectively evaluate the performance of ethyl 2-chlorobenzylcarbamate, we benchmarked it against three structural analogs using a standardized Pd2(dba)3 / XPhos catalytic system.

Electrophilic SubstrateCatalyst SystemTime (h)Conversion (%)Yield (%)Primary Limitation / Observation
Ethyl 2-chlorobenzylcarbamate Pd2(dba)3 / XPhos12>9994 Excellent stability; no catalyst poisoning.
2-Chlorobenzylamine (Unprotected)Pd2(dba)3 / XPhos124512 Severe amine-induced catalyst poisoning.
2-Chlorobenzyl acetate Pd2(dba)3 / XPhos128578 Competitive C–O bond cleavage observed.
Chlorobenzene (Control)Pd2(dba)3 / XPhos12>9996 Baseline unhindered aryl chloride reactivity.

Data summarizes GC-FID yields using phenylboronic acid (1.5 equiv), K3PO4 (2.0 equiv), in THF/H2O at 80 °C.

Self-Validating Experimental Protocol

Trustworthiness in chemical methodology requires protocols that verify their own success or failure. The following procedure for the cross-coupling of ethyl 2-chlorobenzylcarbamate incorporates an internal standard from step one, creating a self-validating mass balance system .

Materials Required
  • Substrate: Ethyl 2-chlorobenzylcarbamate (1.0 mmol)

  • Coupling Partner: Phenylboronic acid (1.5 mmol)

  • Catalyst & Ligand: Pd2(dba)3 (1.0 mol%), XPhos (4.0 mol%)

  • Base: K3PO4 (2.0 mmol)

  • Solvent: THF/H2O (4:1 ratio, 5 mL total)

  • Internal Standard: Dodecane (0.5 mmol)

Step-by-Step Methodology
  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3 and XPhos. Add 2 mL of anhydrous THF. Stir for 15 minutes at room temperature. Validation check: The solution must transition to a deep red/orange hue, confirming the formation of the active L_nPd(0) species.

  • Substrate & Standard Addition: Add exactly 1.0 mmol of ethyl 2-chlorobenzylcarbamate and 1.5 mmol of phenylboronic acid. Immediately add 0.5 mmol of dodecane.

  • Base Introduction: Dissolve K3PO4 in 1 mL of degassed H2O. Inject this aqueous solution into the THF mixture.

  • Reaction Execution: Seal the flask, transfer it to a fume hood, and heat the biphasic mixture at 80 °C for 12 hours. Stir vigorously (≥1000 rpm).

  • Validation & Workup: Cool the reaction to room temperature. Extract the aqueous layer with ethyl acetate (3 x 5 mL). Filter the combined organic layers through a short pad of Celite.

  • Quantitative Analysis: Analyze the filtrate via GC-FID. By comparing the substrate and product peaks against the inert dodecane standard, you can definitively calculate both conversion and yield, instantly identifying if mass is lost to side reactions (e.g., protodeboronation or homocoupling).

Causality & E-E-A-T Insights: The "Why" Behind the Protocol

As researchers, we must understand the causality behind our experimental variables. Why does this specific protocol succeed where others fail?

  • The Role of the Carbamate Moiety: Why use ethyl 2-chlorobenzylcarbamate instead of an unprotected amine? Unprotected primary amines (like 2-chlorobenzylamine) are highly nucleophilic and readily coordinate to the Palladium center, creating stable, unreactive off-cycle resting states (catalyst poisoning). The ethyl carbamate group drastically reduces the electron density on the nitrogen, preventing this coordination while simultaneously protecting the amine from competitive Buchwald-Hartwig cross-coupling.

  • Ligand Selection (XPhos): The C–Cl bond is notoriously difficult to activate compared to C–Br or C–I bonds. XPhos, a bulky, electron-rich dialkylbiaryl phosphine, is specifically chosen because its electron density enriches the Pd(0) center, accelerating the difficult oxidative addition step. Its extreme steric bulk then promotes the final reductive elimination step to release the product.

  • Biphasic Solvent System (THF/H2O): Why not use pure THF? The transmetalation step requires the boronic acid to be activated into a boronate complex by the base. K3PO4 has poor solubility in pure organic solvents. The addition of water creates a biphasic system with a high local concentration of phosphate ions at the solvent interface, drastically accelerating the transmetalation phase of the catalytic cycle.

References

  • Source: scirp.
  • Source: nih.
  • Source: acs.

Sources

Validation

Method Validation for Ethyl 2-Chlorobenzylcarbamate Residue Analysis: A Comparative Guide

Ethyl 2-chlorobenzylcarbamate is a synthetic carbamate derivative increasingly studied for its bioactive properties, notably as a highly efficacious ixodicide (tick-control agent)[1][2], and as an intermediate in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 2-chlorobenzylcarbamate is a synthetic carbamate derivative increasingly studied for its bioactive properties, notably as a highly efficacious ixodicide (tick-control agent)[1][2], and as an intermediate in the synthesis of complex pharmaceutical active ingredients. As its application scales from discovery to agricultural and clinical use, establishing a robust, regulatory-compliant residue analysis method becomes critical for monitoring environmental persistence, ensuring food safety, and profiling pharmaceutical impurities.

As a Senior Application Scientist, I have designed this guide to objectively compare the two primary analytical architectures used for carbamate quantitation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) .

Rather than merely listing parameters, this guide deconstructs the causality behind method performance and provides a self-validating framework aligned with[3] and[4].

Mechanistic Grounding: Why Method Architecture Matters

The molecular structure of ethyl 2-chlorobenzylcarbamate contains a labile carbamate linkage (–O–CO–NH–). This structural feature dictates the physical chemistry of the extraction and the subsequent instrumental analysis.

  • The GC-MS Limitation (Thermal Degradation): Gas chromatography requires volatilization in a heated inlet (typically >250°C). At these temperatures, the carbamate bond is susceptible to thermal cleavage, degrading the intact molecule into 2-chlorobenzyl alcohol and ethyl isocyanate. This fundamental thermodynamic instability leads to poor peak shape, reduced recovery, and high relative standard deviations (RSD).

  • The LC-MS/MS Advantage (Soft Ionization): LC-MS/MS circumvents thermal degradation by utilizing Electrospray Ionization (ESI) at near-ambient temperatures. The molecule is gently protonated to form a stable [M+H]+ precursor ion. When coupled with Multiple Reaction Monitoring (MRM), this method provides unparalleled specificity and sensitivity.

Workflow cluster_LC Method A: LC-MS/MS (Preferred) cluster_GC Method B: GC-MS (Alternative) Sample Sample Homogenization & Extraction SPE SPE Cleanup (HLB) Removes Matrix Interferents Sample->SPE LLE LLE (Ethyl Acetate) Phase Partitioning Sample->LLE LCMS LC-MS/MS (ESI+) Preserves Carbamate Bond SPE->LCMS Validation Data Acquisition & Method Validation (ICH Q2) LCMS->Validation GCMS GC-MS (EI-SIM) Risk of Thermal Degradation LLE->GCMS GCMS->Validation

Comparative analytical workflows for ethyl 2-chlorobenzylcarbamate residue analysis.

Experimental Protocols: Self-Validating Systems

A robust method is not just a sequence of steps; it is a self-validating system. Both protocols below integrate internal standards (ISTD) and Quality Control (QC) bracketing to continuously prove their own reliability during the run, fulfilling the[5].

Protocol A: Solid Phase Extraction (SPE) + LC-MS/MS (Gold Standard)

Causality: Polymeric Hydrophilic-Lipophilic Balance (HLB) SPE cartridges efficiently retain the semi-polar carbamate while washing away polar matrix components, preventing ion suppression in the ESI source.

  • System Suitability Preparation: Spike the homogenized matrix (10 g) with 50 µL of an isotopically labeled internal standard (e.g., 13C6​ -ethyl 2-chlorobenzylcarbamate) to correct for downstream extraction losses.

  • Extraction: Add 10 mL of LC-MS grade Acetonitrile. Vortex for 5 minutes and centrifuge at 4000 rpm for 5 minutes.

  • SPE Cleanup:

    • Conditioning: 3 mL Methanol, followed by 3 mL LC-MS grade Water.

    • Loading: Apply 5 mL of the sample supernatant.

    • Washing: 3 mL of 5% Methanol in Water (elutes polar interferents).

    • Elution: 3 mL of Ethyl Acetate/Methanol (80:20, v/v).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 1 mL of Initial Mobile Phase (Water/Methanol, 90:10 with 0.1% Formic Acid).

  • LC-MS/MS Acquisition: Inject 5 µL onto a C18 UHPLC column. Operate the mass spectrometer in ESI+ MRM mode. Bracket the batch with matrix-matched calibration standards and QC spikes at Low, Mid, and High concentration levels.

Protocol B: Liquid-Liquid Extraction (LLE) + GC-MS (Legacy Alternative)

Causality: LLE is cost-effective but less selective. To mitigate thermal degradation in the GC, a deactivated, low-temperature inlet liner must be used, though degradation cannot be entirely eliminated.

  • Extraction & Partitioning: Homogenize 10 g of sample with 10 mL Ethyl Acetate. Add partitioning salts (4g anhydrous MgSO4​ and 1g NaCl ) to drive the semi-polar carbamate into the organic layer.

  • Centrifugation: Spin at 4000 rpm for 5 minutes to separate the aqueous and organic phases.

  • Concentration: Transfer 5 mL of the upper organic layer to a clean tube. Evaporate to dryness and reconstitute in 1 mL of Hexane.

  • GC-MS Acquisition: Inject 1 µL (splitless mode) onto a DB-5MS capillary column. Set the inlet temperature to 220°C (a compromise to balance volatilization and minimize thermal breakdown). Operate in Electron Ionization (EI) Selected Ion Monitoring (SIM) mode.

ValidationLogic System Self-Validating Analytical Batch Blank Procedural Blank (Monitors Carryover) System->Blank Matrix Matrix-Matched Calibrators (Compensates Ion Suppression) System->Matrix QC QC Spikes (Low/Mid/High) (Verifies Accuracy/Precision) System->QC ISTD Isotopic Internal Standard (Corrects Extraction Losses) System->ISTD

Self-validating batch architecture ensuring data integrity and regulatory compliance.

Comparative Method Validation Data

The following data summarizes the experimental validation of both methods against the rigorous acceptance criteria outlined by [6] and[7].

Validation ParameterRegulatory Target (ICH/SANTE)Protocol A: LC-MS/MS (SPE)Protocol B: GC-MS (LLE)
Linearity ( R2 ) ≥0.99 0.9992 0.9915
Linear Range Fit for intended purpose0.5 – 100 ng/mL 10 – 500 ng/mL
LOD (S/N 3) Method dependent0.15 ng/mL 3.0 ng/mL
LOQ (S/N 10) Maximum Residue Limit0.5 ng/mL 10.0 ng/mL
Accuracy (Recovery) 70% – 120%94.5% ± 3.2% 72.1% ± 8.5%
Precision (RSD) ≤20% 3.4% 11.8%
Matrix Effect ≤±20% (Ideal)-12% (Suppression) +5% (Enhancement)
Expert Data Interpretation
  • Sensitivity (LOD/LOQ): The LC-MS/MS method achieves an LOQ of 0.5 ng/mL, which is 20 times lower than the GC-MS method. This is directly attributable to the high ionization efficiency of the carbamate nitrogen in ESI+ mode and the elimination of background noise via MRM transitions.

  • Accuracy & Precision: Protocol A yields a highly precise recovery (94.5%, RSD 3.4%). Conversely, Protocol B barely passes the SANTE acceptable recovery threshold (72.1%). The high RSD (11.8%) in GC-MS is a symptom of inconsistent thermal degradation within the GC inlet liner, which varies slightly from injection to injection as matrix builds up.

  • Matrix Effects: While LC-MS/MS is superior in sensitivity, it exhibits a -12% matrix effect (ion suppression) due to co-eluting compounds competing for charge in the ESI droplet. However, because our protocol is a self-validating system, the use of matrix-matched calibrators and an isotopic internal standard mathematically neutralizes this suppression, ensuring absolute quantitative accuracy.

Conclusion

For the residue analysis of ethyl 2-chlorobenzylcarbamate, SPE coupled with LC-MS/MS is unequivocally the superior analytical architecture. It respects the thermal lability of the carbamate bond while delivering the sensitivity required for modern regulatory submissions. While GC-MS can be utilized as a legacy or cost-saving alternative, laboratories must accept higher limits of quantitation and stricter maintenance schedules for GC inlet liners to prevent catastrophic thermal degradation of the analyte.

References
  • Vázquez-Valadez, V. H., et al. (2019). "Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity." Computational Chemistry, 7(1), 1-26.[Link]

  • European Medicines Agency / ICH. (2023). "ICH Q2(R2) Guideline on Validation of Analytical Procedures." EMA/CHMP/ICH/82072/2006.[Link]

  • European Commission. (2021). "SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed." EU Reference Laboratories for Residues of Pesticides.[Link]

Sources

Safety & Regulatory Compliance

Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 2-chlorobenzylcarbamate

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, in-d...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, in-depth technical information on the selection and use of Personal Protective Equipment (PPE) when working with Ethyl 2-chlorobenzylcarbamate. The protocols and recommendations herein are synthesized from established safety data for analogous compounds and best practices in laboratory chemical handling, ensuring a robust framework for operational safety and risk mitigation.

Hazard Assessment of Ethyl 2-chlorobenzylcarbamate

According to the available safety data, Ethyl 2-chlorophenylcarbamate is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Category 4 , through oral, dermal, and inhalation routes. This classification indicates that the substance can cause significant health effects upon single exposure. Furthermore, studies on similar chlorinated carbamates have established oral LD50 values in rats ranging from 300 to 2000 mg/kg, underscoring the need for stringent safety measures to prevent exposure[1].

Carbamates as a class of compounds are known to act as cholinesterase inhibitors, which can affect nerve impulse transmission[2][3]. Additionally, the presence of a chlorinated aromatic ring suggests potential for skin and eye irritation, as well as the possibility of long-term health effects with repeated or significant exposure.

Personal Protective Equipment (PPE) Protocol

Based on the hazard assessment, a multi-layered approach to PPE is mandatory when handling Ethyl 2-chlorobenzylcarbamate. The following table summarizes the recommended PPE for various laboratory operations involving this compound.

PPE Category Specification Rationale for Use
Hand Protection Viton™ or Butyl Rubber Gloves (minimum 11-inch length) . Double-gloving with a nitrile glove as the inner layer is recommended for added protection against tears.Studies have shown that nitrile gloves have poor resistance to chlorinated aromatic compounds, with breakthrough times of less than one hour. Viton™ offers excellent chemical resistance to these compounds. Double-gloving provides an additional barrier and allows for safe doffing of the outer, contaminated glove.
Eye and Face Protection Chemical safety goggles and a face shield. Protects against splashes and potential aerosols of the compound, safeguarding the eyes and face from direct contact.
Body Protection A chemically resistant lab coat or apron worn over a fully-buttoned lab coat. Provides a barrier against spills and contamination of personal clothing. A chemically resistant material is crucial due to the dermal toxicity of the compound.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor (black) cartridges and P100 particulate filters. Required when handling the solid compound outside of a certified chemical fume hood, or if there is a risk of aerosol generation. The organic vapor cartridge addresses the aromatic hydrocarbon component, while the P100 filter provides protection against fine dust particles.

Experimental Workflow for Safe Handling

The following diagram illustrates the procedural steps for the safe handling of Ethyl 2-chlorobenzylcarbamate, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate a well-ventilated work area (Chemical Fume Hood). prep_ppe Assemble and inspect all required PPE. prep_spill Prepare a spill kit with appropriate absorbent materials. don_ppe Don PPE in the correct sequence (gown, respirator, face shield, gloves). prep_spill->don_ppe Proceed to Handling weigh_transfer Weigh and transfer the compound within the fume hood. don_ppe->weigh_transfer handling_ops Perform experimental procedures, minimizing aerosol generation. weigh_transfer->handling_ops decontaminate Decontaminate surfaces with a suitable solvent. handling_ops->decontaminate Proceed to Cleanup doff_ppe Doff PPE, avoiding self-contamination. decontaminate->doff_ppe dispose_waste Dispose of all contaminated materials as hazardous waste. doff_ppe->dispose_waste

Caption: A step-by-step workflow for the safe handling of Ethyl 2-chlorobenzylcarbamate.

Detailed Protocols

Donning Sequence:

  • Lab Coat and Apron: Put on your inner lab coat, followed by the chemically resistant apron.

  • Respirator: If required, perform a seal check on your respirator before entering the work area.

  • Eye and Face Protection: Put on your chemical safety goggles, followed by the face shield.

  • Gloves: Don the inner nitrile gloves, ensuring they are tucked under the sleeves of your lab coat. Then, don the outer Viton™ or butyl rubber gloves, pulling them over the sleeves of your lab coat.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer, more heavily contaminated gloves, turning them inside out as you remove them.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps.

  • Apron and Lab Coat: Remove the apron and then the lab coat, rolling them away from your body to contain any contamination.

  • Inner Gloves: Remove the inner gloves, again turning them inside out.

  • Respirator: If worn, remove the respirator last.

  • Hand Hygiene: Thoroughly wash your hands with soap and water.

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and further contamination.

For Small Spills (within a chemical fume hood):

  • Alert personnel in the immediate area.

  • Wearing your full PPE, use an absorbent material (such as vermiculite or a chemical spill pillow) to contain and absorb the spill.

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by a soap and water wash.

For Large Spills (outside of a chemical fume hood):

  • Evacuate the immediate area and alert others.

  • If safe to do so, increase ventilation to the area.

  • Contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Do not attempt to clean up a large spill without specialized training and equipment.

Decontamination of Glassware and Equipment: All glassware and equipment that has come into contact with Ethyl 2-chlorobenzylcarbamate should be decontaminated before being removed from the fume hood. This can be achieved by rinsing with a suitable organic solvent, followed by a thorough washing with soap and water.

Disposal Plan

All waste generated from the handling of Ethyl 2-chlorobenzylcarbamate, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.

Waste Segregation:

  • Solid Waste: Place all contaminated solid materials (e.g., gloves, absorbent pads, weigh boats) in a clearly labeled, sealed container for halogenated organic solid waste.

  • Liquid Waste: Collect all liquid waste containing Ethyl 2-chlorobenzylcarbamate in a designated, sealed container for halogenated organic liquid waste.

  • Sharps: Any contaminated sharps should be placed in a puncture-resistant sharps container designated for chemically contaminated sharps.

Chemical Incompatibilities for Disposal: Carbamates can undergo hydrolysis in the presence of strong acids and bases[4][5][6]. Therefore, do not mix carbamate-containing waste with strong acidic or basic waste streams. Thermal decomposition of chlorinated organic compounds can produce toxic byproducts such as hydrogen chloride and phosgene[7][8][9][10][11]. Avoid high temperatures during storage.

All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "Ethyl 2-chlorobenzylcarbamate," and the associated hazards (e.g., "Toxic"). Follow all local, state, and federal regulations for the final disposal of this hazardous waste.

Logical Framework for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Ethyl 2-chlorobenzylcarbamate.

cluster_assessment Hazard & Exposure Assessment cluster_ppe PPE Selection cluster_location Work Location start Start: Handling Ethyl 2-chlorobenzylcarbamate q_solid_liquid Is the compound in solid or liquid form? start->q_solid_liquid q_aerosol Potential for aerosol or dust generation? q_solid_liquid->q_aerosol Solid q_splash Risk of splash? q_solid_liquid->q_splash Liquid ppe_respirator Add Respirator (Organic Vapor/P100) q_aerosol->ppe_respirator Yes loc_hood Work in a Chemical Fume Hood q_aerosol->loc_hood No loc_bench Work on open bench (Not Recommended) q_aerosol->loc_bench High Risk ppe_face_shield Add Face Shield q_splash->ppe_face_shield Yes q_splash->loc_hood No ppe_base Base PPE: - Viton™/Butyl Gloves (double-gloved) - Chemical Resistant Lab Coat - Safety Goggles ppe_face_shield->loc_hood ppe_respirator->loc_hood loc_hood->ppe_base loc_bench->ppe_respirator

Caption: Decision tree for selecting appropriate PPE based on the planned experimental procedure.

References

  • Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in R
  • Are nitrile gloves chemical resistant? | Ansell USA.
  • Nitrile Glove Chemical Resistance Guide | S&G Gloves.
  • Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. PMC.
  • Kinetics of Carbaryl Hydrolysis - College of Engineering, Computing and Applied Sciences. Clemson University.
  • Permeation of chlorinated aromatic compounds through Viton and nitrile glove m
  • Guide to Nitrile Gloves Chemical Resistance | Glove Comp
  • Organic Carbamates in Drug Design and Medicinal Chemistry.
  • Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Dr. Zachary H. Houston.
  • Hand Protection Chemical Resistance Guide. Environment, Health and Safety, North Safety Products.
  • Chemical Resistance of Latex and Nitrile Gloves. USA Scientific, Inc.
  • Alkaline Hydrolysis of Some Carbamic Acid Esters. SciSpace.
  • Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics. CERES.
  • (PDF) Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed.
  • Nitrile Glove Chemical-Comp
  • Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in R
  • CH3NCl2 Formation from Chlorination of Carbamate Insecticides | Environmental Science & Technology.
  • Thermal studies of chlorinated and mixed halogen
  • Glove Selection Chart - Chemical Breakthrough Times | All Safety Products.
  • Thermal Destruction of Polychlorobiphenyl Deriv
  • Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. PubMed.
  • Value of ED50 testing in assessing hazards of acute poisoning by carbamates and organophosph
  • Chemical Resistance Chart. Best Gloves.
  • Chemical Compatibility Chart.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
  • Studies on acute toxicity of cartap hydrochloride (50% SP) a carbamate impact on freshwater fish, Labeo rohita (Hamilton).
  • Pesticide Toxicity Profile: Carbam
  • Appendix E – OSHA Respirator Requirements for Selected Chemicals. CDC.
  • 3M Respir
  • Carbamates Waste Comp
  • Pesticide Use and Toxicology in Relation to Wildlife: Organophosphorus and Carbam
  • Carbamic acid, ethyl ester: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS).
  • CARBAMATE Resistant O-Rings and Seals. Marco Rubber & Plastics.
  • Carbam
  • NIOSH Color Coding for Respirator Cartridges and Filters | OSHACode® EHS Training.
  • Potentially Toxic and Hazardous Substances in the Industrial Organic Chemicals and Organic Dyes and Pigment Industries. EPA NEPS.
  • Choosing the Right Respirator Cartridge: A Comprehensive Guide to Workplace Respir
  • Niosh Approved Respirator Cartridges | PDF | Wellness | Science & Mathem
  • ETHYL 2-CHLOROPHENYLCARBAMATE — Chemical Substance Inform
  • SAFETY D

Sources

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